molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B7802531 2-Methylstyrene CAS No. 9017-21-4

2-Methylstyrene

Cat. No.: B7802531
CAS No.: 9017-21-4
M. Wt: 118.18 g/mol
InChI Key: NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Description

2-Methylstyrene is a useful research compound. Its molecular formula is Array and its molecular weight is 118.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3
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InChI Key

NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C=C
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Related CAS

25087-21-2
Record name Benzene, 1-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2060599
Record name o-Vinyltoluene
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Molecular Weight

118.18 g/mol
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Physical Description

White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name Poly(vinyltoluene)
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Record name 2-VINYL TOLUENE
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Boiling Point

170 °C
Record name 2-Vinyltoluene
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Flash Point

58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c.
Record name 2-Vinyltoluene
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Solubility

Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble)
Record name 2-Vinyltoluene
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Density

0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 2-Vinyltoluene
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
Record name 2-Vinyltoluene
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Color/Form

Liquid

CAS No.

611-15-4, 9017-21-4
Record name 2-Methylstyrene
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Record name 1-Ethenyl-2-methylbenzene
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Record name Benzene, ethenylmethyl-, homopolymer
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Record name 2-methylstyrene
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Record name 2-VINYLTOLUENE
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Record name 2-Vinyltoluene
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Melting Point

-68.50 °C, -69 °C
Record name 2-Vinyltoluene
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Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Methylstyrene (B165405) (o-Vinyltoluene). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

General and Physical Properties

This compound, an organic compound with the CAS number 611-15-4, is an aromatic hydrocarbon. It presents as a colorless to pale yellow liquid with a characteristic sweet odor.[1] The molecule consists of a benzene (B151609) ring substituted with a methyl group and a vinyl group.[1] This compound is recognized for its reactivity, particularly as a monomer in polymerization processes to produce various copolymers and resins.[1][2] It is soluble in organic solvents but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀[1][2][3][4][5]
Molecular Weight 118.18 g/mol [2][3][5][6][7]
CAS Number 611-15-4[1][3][4][6][7]
Appearance Colorless to light yellow liquid[1][8][9]
Odor Characteristic sweet odor[1]
Melting Point -69 °C (-92.2 °F)[2][4][5][10]
Boiling Point 169-171 °C (336.2-339.8 °F)[2][4][5][6][10]
Density 0.914 g/mL at 20 °C[2][4][6][10]
Refractive Index (n20/D) 1.543 - 1.544[2][6][10]
Flash Point 58 °C (136.4 °F) - closed cup[4][6][10]
Solubility in Water Slightly miscible/Insoluble[2][5][9][10][11]
Vapor Pressure 1.85 mm Hg at 25 °C[8]
Vapor Density 4.1 (air = 1)[8][9]
Autoignition Temperature 494 °C (921.2 °F)[8]

Reactivity and Synthesis

This compound's reactivity is primarily centered around the vinyl group and the aromatic ring. It readily undergoes polymerization and is susceptible to electrophilic addition and substitution reactions.

2.1. Polymerization

This compound serves as a monomer in the production of poly(this compound). The polymerization is typically a free-radical addition process.

G Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer This compound Radical->Monomer Attacks double bond Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Forms new radical Growing_Chain->Monomer Chain extends Chain1 Growing Chain 1 Final_Polymer Poly(this compound) Chain1->Final_Polymer Chain2 Growing Chain 2 Chain2->Final_Polymer

Caption: Free-Radical Polymerization of this compound.

2.2. Electrophilic Addition

The double bond in the vinyl group of this compound can undergo electrophilic addition reactions. For example, the reaction with hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms.

G Electrophilic Addition of HBr to this compound Start This compound + HBr Intermediate Carbocation Intermediate (more stable, tertiary) Start->Intermediate Electrophilic attack of H+ Product 2-Bromo-1-(o-tolyl)ethane Intermediate->Product Nucleophilic attack of Br-

Caption: Electrophilic Addition to this compound.

2.3. Synthesis

A common laboratory synthesis of substituted styrenes like this compound is the Wittig reaction. This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene.

G Wittig Synthesis of this compound Reagent1 Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide Reagent1->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Intermediate Betaine/Oxaphosphetane Ylide->Intermediate Reagent2 2-Methylbenzaldehyde Reagent2->Intermediate Product This compound Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Wittig Reaction Workflow for this compound Synthesis.

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research.

3.1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).

  • Procedure :

    • A few drops of this compound are placed in the small test tube.

    • The capillary tube is placed inside the test tube with the open end down.

    • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing heating oil.

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.

    • The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12][13][14]

3.2. Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the liquid and is a useful indicator of purity.

  • Apparatus : Abbe refractometer, light source (sodium lamp), dropper, and a constant temperature water bath.

  • Procedure :

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of this compound are placed on the lower prism using a dropper.

    • The prisms are closed and the light source is positioned.

    • The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus.

    • The compensator is adjusted to remove any color fringes.

    • The dividing line is centered on the crosshairs, and the refractive index is read from the scale.[4][9][15][16] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

3.3. Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source.

  • Apparatus : Pensky-Martens closed-cup tester.

  • Procedure :

    • The sample cup is filled with this compound to the marked level.

    • The lid is placed on the cup, and the assembly is placed in the heating unit.

    • The stirrer is started, and the sample is heated at a specified, constant rate.

    • At regular temperature intervals, the ignition source is applied to the opening in the cup lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to flash.[1][3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • ¹H NMR : Spectral data for this compound will show characteristic peaks for the aromatic protons, the vinyl protons, and the methyl protons. The vinyl protons will appear as a complex multiplet system.

  • ¹³C NMR : The spectrum will show distinct signals for the aromatic carbons (both substituted and unsubstituted), the vinyl carbons, and the methyl carbon.[17]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the vinyl group, C=C stretching of the aromatic ring and the vinyl group, and out-of-plane bending for the substituted benzene ring.[11][18]

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 118), along with characteristic fragmentation patterns.[18]

Safety Information

This compound is a flammable liquid and vapor. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood.[19] It is harmful if inhaled and is toxic to aquatic life with long-lasting effects. Store in a cool, dry, well-ventilated place away from sources of ignition.[9][19]

This guide serves as a foundational resource for understanding the key chemical properties of this compound. For specific applications, further consultation of detailed safety data sheets and advanced analytical literature is recommended.

References

Spectroscopic Data and Analysis of 2-Methylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylstyrene (B165405), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-7~7.26m
H-3, H-4, H-5~7.15m
H-8 (trans to aryl)~6.70dd17.6, 10.9
H-9 (cis to aryl)~5.65dd10.9, 1.2
H-9 (geminal)~5.30dd17.6, 1.2
-CH₃~2.35s

Note: The exact chemical shifts of the aromatic protons (H-7, H-3, H-4, H-5) can be complex and may overlap. The assignments are based on typical ranges for ortho-substituted benzenes.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ) in ppm
C-1~137.8
C-2~135.5
C-6~130.3
C-4~127.5
C-5~126.1
C-3~125.8
C-8~137.1
C-9~115.6
-CH₃~19.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for aromatic and vinylic C-H bonds, as well as C=C double bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3080C-H stretchVinylic
~3020C-H stretchAromatic
~2950C-H stretchMethyl
~1630C=C stretchVinylic
~1600, 1490, 1460C=C stretchAromatic Ring
~990, 910=C-H bend (out-of-plane)Vinylic
~750C-H bend (out-of-plane)ortho-disubstituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 118, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

m/z Relative Intensity (%) Possible Fragment Ion
118~60[C₉H₁₀]⁺ (Molecular Ion)
117100[C₉H₉]⁺ (Loss of H)
103~25[C₈H₇]⁺ (Loss of CH₃)
91~30[C₇H₇]⁺ (Tropylium ion)
77~15[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition:

  • The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • The FID is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • A larger spectral width (e.g., 200-250 ppm) is used compared to ¹H NMR.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) is recorded.

  • The sample is placed in the beam path.

  • The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification, or by direct injection if the sample is pure. The sample is vaporized in the ion source.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Ionization and Analysis:

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualized Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Thin_Film Prepare Thin Film or use ATR Sample->Thin_Film Vaporize Vaporize for GC Introduction Sample->Vaporize NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Thin_Film->FTIR MS Mass Spectrometer Vaporize->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Spectroscopic_Information_Relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Info Structural Information Molecule This compound (C₉H₁₀) H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR IR FTIR Molecule->IR MS EI-MS Molecule->MS Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env provides Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone provides Functional_Groups Functional Groups (C=C, C-H) IR->Functional_Groups identifies Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight determines

A Technical Guide to the Physical Properties of 2-, 3-, and 4-Vinyltoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the three isomers of vinyltoluene: 2-vinyltoluene, 3-vinyltoluene, and 4-vinyltoluene. The information presented herein is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields where these compounds may be utilized. This document summarizes essential quantitative data in a clear, comparative format and details the standard experimental methodologies for the determination of these properties.

Core Physical Properties

Vinyltoluene (methylstyrene) is an aromatic hydrocarbon with the chemical formula C₉H₁₀. The positional isomerism of the methyl group relative to the vinyl group on the benzene (B151609) ring results in three distinct compounds with differing physical characteristics. Understanding these properties is crucial for applications ranging from polymer synthesis to its use as a specialty monomer.

Data Presentation: A Comparative Analysis

The physical properties of the 2-, 3-, and 4-vinyltoluene isomers are summarized in the table below for easy comparison. All data is presented at standard conditions unless otherwise noted.

Physical Property2-Vinyltoluene (o-Vinyltoluene)3-Vinyltoluene (m-Vinyltoluene)4-Vinyltoluene (p-Vinyltoluene)
Molecular Weight ( g/mol ) 118.18[1]118.18[2]118.18
Boiling Point (°C) 169-171[3]170-171[2][4]170-175[5]
Melting Point (°C) -69[3]-82 to -81[2][4]-34[6]
Density (g/mL) 0.914 at 20 °C[3]0.89 at 25 °C[2]0.897 at 25 °C
Refractive Index (n20/D) 1.544[3]1.541[2]1.542
Viscosity (mm²/s) Not availableNot availableNot available (0.7 at 25°C for mixed isomers[7])

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds, such as the vinyltoluene isomers.

Boiling Point Determination (Simple Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and effective method for its determination is simple distillation.[8]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[8]

  • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • The liquid is heated gently.

  • As the liquid boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

  • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[8]

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Melting Point Determination (Capillary Tube Method - ASTM E324)

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. The capillary tube method is a standard procedure for determining the melting range of crystalline organic chemicals.[9][10][11][12][13]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of the substance

  • Thermometer

Procedure:

  • A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire solid has melted into a clear liquid is recorded as the final melting point.

  • The range between these two temperatures is the melting range. A narrow melting range is indicative of a pure compound.[13]

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.[14] The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

  • The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped off.

  • The filled pycnometer is brought to a constant temperature in a thermostatic bath.

  • The pycnometer is then reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The volume of the pycnometer is known (can be calibrated with a liquid of known density, like water).

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbé Refractometer)

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[15] The Abbé refractometer is a common instrument for this measurement.[16]

Apparatus:

  • Abbé refractometer

  • Light source (typically a sodium D line, 589 nm)

  • Dropper or pipette

  • Sample liquid

  • Constant temperature water bath

Procedure:

  • The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.

  • A few drops of the sample liquid are placed on the surface of the measuring prism.[17]

  • The prisms are closed and locked.

  • The instrument is connected to a constant temperature water bath, typically set at 20°C.

  • Light is directed through the sample.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[15]

  • The refractive index is read directly from the instrument's scale.

Viscosity Measurement (Brookfield Viscometer)

Viscosity is a measure of a fluid's resistance to flow.[18] A Brookfield viscometer measures this resistance by rotating a spindle submerged in the fluid.[18][19]

Apparatus:

  • Brookfield viscometer

  • A set of spindles

  • Sample container (beaker)

  • Thermostatic bath

Procedure:

  • The appropriate spindle and rotational speed are selected based on the expected viscosity of the sample.

  • The viscometer is leveled.

  • The sample is placed in a container and brought to the desired temperature using a thermostatic bath.

  • The spindle is attached to the viscometer and immersed in the sample up to the immersion mark.

  • The viscometer motor is turned on, and the spindle begins to rotate.

  • The reading is allowed to stabilize.

  • The viscosity value (often in centipoise, cP) is read from the digital display or calculated from the dial reading and a conversion factor.

Mandatory Visualization

The following diagram illustrates the structural relationship between the three isomers of vinyltoluene.

Vinyltoluene_Isomers Structural Isomers of Vinyltoluene cluster_isomers Positional Isomers 2-Vinyltoluene 2-Vinyltoluene (ortho-Vinyltoluene) Boiling Point: 169-171 °C Melting Point: -69 °C Density: 0.914 g/mL Refractive Index: 1.544 3-Vinyltoluene 3-Vinyltoluene (meta-Vinyltoluene) Boiling Point: 170-171 °C Melting Point: -82 to -81 °C Density: 0.89 g/mL Refractive Index: 1.541 4-Vinyltoluene 4-Vinyltoluene (para-Vinyltoluene) Boiling Point: 170-175 °C Melting Point: -34 °C Density: 0.897 g/mL Refractive Index: 1.542 Benzene Ring Common Benzene Ring with Vinyl Group Benzene Ring->2-Vinyltoluene Methyl at C2 Benzene Ring->3-Vinyltoluene Methyl at C3 Benzene Ring->4-Vinyltoluene Methyl at C4

Caption: A diagram illustrating the relationship between the three structural isomers of vinyltoluene.

References

The Dawn of a Monomer: Unraveling the Discovery and Historical Synthesis of o-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical whitepaper has been released, detailing the discovery and historical synthesis of o-methylstyrene (2-vinyltoluene). This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, offering a meticulous exploration of the chemical's origins and the evolution of its synthesis.

o-Methylstyrene, an aromatic hydrocarbon, has carved a niche in the synthesis of specialty polymers and fine chemicals. Its unique structural characteristics, conferred by the ortho-methyl group, influence its reactivity and the properties of its polymeric derivatives. This whitepaper traces the scientific journey from its initial discovery to the development of foundational synthetic methodologies.

Early Explorations and the Quest for Substituted Styrenes

While the precise moment of o-methylstyrene's first synthesis is not definitively documented as a singular landmark event, its discovery is intrinsically linked to the broader exploration of substituted styrenes in the late 19th and early 20th centuries. Early organic chemists, in their systematic investigation of aromatic compounds, likely first prepared o-methylstyrene through multi-step syntheses starting from readily available ortho-substituted aromatic precursors.

Three primary historical routes for the synthesis of o-methylstyrene have been identified and are detailed in this whitepaper:

  • The Grignard Reaction: The advent of the Grignard reaction in 1900 provided a versatile tool for the formation of carbon-carbon bonds.[1][2][3] An early and logical pathway to o-methylstyrene involved the reaction of an o-tolylmagnesium halide with a two-carbon electrophile, such as acetaldehyde (B116499), to form 1-(o-tolyl)ethanol. Subsequent acid-catalyzed dehydration of this secondary alcohol would have yielded the desired o-methylstyrene.

  • The Wittig Reaction: Discovered by Georg Wittig in the early 1950s, the Wittig reaction rapidly became a cornerstone for the synthesis of alkenes from carbonyl compounds.[4][5][6][7][8] This method offers a highly regioselective approach to o-methylstyrene by reacting an o-methylbenzylphosphonium ylide with formaldehyde (B43269). The strong driving force of triphenylphosphine (B44618) oxide formation makes this reaction particularly effective.

  • Dehydrogenation of o-Ethyltoluene: Catalytic dehydrogenation of alkylbenzenes emerged as a key industrial process for the production of styrenic monomers. The dehydrogenation of o-ethyltoluene over various metal oxide catalysts at elevated temperatures presented a direct route to o-methylstyrene. While conceptually straightforward, this method required significant optimization of catalysts and reaction conditions to achieve high yields and selectivities.

Comparative Analysis of Historical Synthesis Methods

To provide a clear and comparative overview, the quantitative data for these historical synthesis methods are summarized below. It is important to note that yields and specific conditions varied significantly in early reports and have been refined over time.

Synthesis MethodPrecursorsKey ReagentsTypical Yields (Historical)Key AdvantagesKey Disadvantages
Grignard Reaction & Dehydration o-Halotoluene, Magnesium, AcetaldehydeDiethyl ether, Acid (for dehydration)Moderate to GoodVersatility of Grignard reagentsMulti-step process, sensitivity of Grignard reagents to moisture
Wittig Reaction o-Methylbenzyl halide, Triphenylphosphine, FormaldehydeStrong base (e.g., n-BuLi)Good to ExcellentHigh regioselectivity, mild reaction conditionsStoichiometric use of phosphonium (B103445) salt
Dehydrogenation o-EthyltolueneMetal oxide catalysts (e.g., iron, chromium, zinc oxides)Variable (highly dependent on catalyst and conditions)Direct, atom-economical routeHigh temperatures required, catalyst deactivation

Detailed Experimental Protocols of Foundational Syntheses

This whitepaper provides detailed experimental protocols for the key historical syntheses of o-methylstyrene, offering a practical guide for researchers interested in replicating these foundational experiments.

Experimental Protocol 1: Synthesis of o-Methylstyrene via Grignard Reaction and Dehydration

Step 1: Preparation of 1-(o-tolyl)ethanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of o-bromotoluene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(o-tolyl)ethanol.

Step 2: Dehydration of 1-(o-tolyl)ethanol

  • Place the crude 1-(o-tolyl)ethanol in a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Heat the mixture to effect dehydration and distill the resulting o-methylstyrene.

  • Wash the distillate with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure o-methylstyrene.

Experimental Protocol 2: Synthesis of o-Methylstyrene via the Wittig Reaction

Step 1: Preparation of o-Methylbenzyltriphenylphosphonium Bromide

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add o-methylbenzyl bromide (1.0 eq) to the solution.

  • Heat the mixture at reflux for several hours, during which the phosphonium salt will precipitate.

  • Cool the mixture, collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Generation of the Ylide and Reaction with Formaldehyde

  • Suspend the o-methylbenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.0 eq), to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the mixture at 0 °C for 30 minutes.

  • Introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction flask.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield o-methylstyrene.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these historical syntheses, the following diagrams, generated using the DOT language, illustrate the key transformations.

Grignard_Synthesis o_bromotoluene o-Bromotoluene Mg Mg, Et2O o_bromotoluene->Mg Grignard o-Tolylmagnesium bromide Mg->Grignard Acetaldehyde Acetaldehyde Grignard->Acetaldehyde Alcohol 1-(o-Tolyl)ethanol Acetaldehyde->Alcohol Dehydration Acid catalyst, Heat Alcohol->Dehydration o_methylstyrene o-Methylstyrene Dehydration->o_methylstyrene

Caption: Grignard synthesis of o-methylstyrene.

Wittig_Synthesis o_methylbenzyl_bromide o-Methylbenzyl bromide PPh3 PPh3 o_methylbenzyl_bromide->PPh3 Phosphonium_salt o-Methylbenzyltriphenyl- phosphonium bromide PPh3->Phosphonium_salt Base Strong Base Phosphonium_salt->Base Ylide Phosphonium Ylide Base->Ylide Formaldehyde Formaldehyde Ylide->Formaldehyde Ylide->Formaldehyde o_methylstyrene o-Methylstyrene Formaldehyde->o_methylstyrene Byproduct Triphenylphosphine oxide Formaldehyde->Byproduct

Caption: Wittig synthesis of o-methylstyrene.

Dehydrogenation_Synthesis o_ethyltoluene o-Ethyltoluene Catalyst Catalyst, High Temperature o_ethyltoluene->Catalyst o_ethyltoluene->Catalyst o_methylstyrene o-Methylstyrene Catalyst->o_methylstyrene H2 H2 Catalyst->H2

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 2-Methylstyrene (also known as 2-vinyltoluene) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is classified as harmful if inhaled and is toxic to aquatic life with long-lasting effects.[3][4] The vapor is heavier than air and can travel along the ground, posing a risk of distant ignition.[1] Furthermore, under certain conditions, such as heating, it may undergo polymerization, which can lead to a dangerous increase in pressure within containers.[1][4]

Health Hazards:
  • Inhalation: Harmful if inhaled, potentially causing respiratory tract irritation, coughing, and wheezing.[1][2] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

  • Skin Contact: Causes skin irritation.[2][5] Prolonged contact can defat the skin, potentially leading to dermatitis.[2]

  • Eye Contact: Causes eye irritation.[2][5]

  • Ingestion: May cause digestive tract disturbances.[2] Aspiration into the lungs may be fatal.

Physical and Chemical Hazards:
  • Flammability: Flammable liquid and vapor.[1][3] Vapors can form explosive mixtures with air.[3]

  • Reactivity: Can polymerize, especially when heated or in the presence of strong oxidizing agents, strong acids, or peroxides.[3][4] This polymerization is exothermic and can lead to a dangerous pressure buildup in closed containers.[5][6]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative safety and property data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₉H₁₀
Molecular Weight 118.18 g/mol [4]
Appearance Colorless to light yellow liquid with a characteristic odor[1][7]
Boiling Point 169-171 °C[8][9]
Melting Point -69 °C[9][10][11][12]
Flash Point 58 °C (136.4 °F) - closed cup[8][9][12]
Autoignition Temperature 494 °C[4]
Vapor Density 4.1 (Air = 1)[1][4]
Vapor Pressure 1.85 mm Hg at 25 °C[4]
Water Solubility Insoluble[4]
log Pow 3.58[3]
Explosive Limits 0.8 - 11.0 vol% in air[4]
Occupational Exposure Limits NIOSH REL: 100 ppm (480 mg/m³) TWA (10-hour) ACGIH TLV: 50 ppm TWA (8-hour), 100 ppm STEL[13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including measuring and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate ventilation in storage areas and laboratories.[3] Use explosion-proof ventilation equipment.[2]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are required.[2] A face shield should also be worn when there is a risk of splashing.[14]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1][3] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[5]

    • Lab Coat: A lab coat must be worn to protect street clothing.[5][14]

    • Protective Clothing: For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5] Respirator use must be part of a comprehensive respiratory protection program.

Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Use only non-sparking tools and explosion-proof equipment.[2][3]

  • Ground and bond containers when transferring material to prevent static discharge.[2][3]

  • Wash hands thoroughly after handling and before breaks.[1][5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Refrigerated storage (2-8°C) is recommended.[3][5][8][10][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[3]

  • Store only if stabilized.[1] Inhibitor levels should be checked periodically.[2]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][15]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[5][15]

Spill Response

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Containment & Cleanup cluster_Disposal Waste Management Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Minor_Spill Minor Spill? Assess_Size->Minor_Spill If manageable Major_Spill Major Spill? Assess_Size->Major_Spill If large or unmanageable PPE Don Appropriate PPE Minor_Spill->PPE Evacuate_Lab Evacuate_Lab Major_Spill->Evacuate_Lab Evacuate Lab & Call Emergency Services Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Place in a Labeled, Sealed Container Decontaminate->Waste Dispose Dispose as Hazardous Waste Waste->Dispose

Workflow for responding to a this compound spill.
Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

  • Dispose of this compound and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][4]

  • Do not dispose of it into the sewer system or the environment.[3][4]

  • Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in a fume hood before standard cleaning.[5]

Experimental Protocols: A Note on Sourcing

Detailed, validated experimental protocols for assessing the specific toxicological or physical hazards of this compound are typically developed and maintained by regulatory bodies and specialized testing laboratories. These are not always publicly available in a format suitable for direct citation in a general guide. Researchers requiring such protocols should consult resources such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals or contact a certified safety and toxicology testing facility.

Conclusion

This compound is a valuable chemical intermediate for research and development. However, its hazardous properties necessitate a thorough understanding and strict implementation of safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly minimize the risks associated with its use, fostering a culture of safety and responsibility in the laboratory.

References

The Chemical Reactivity Profile of 2-Methylstyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylstyrene (B165405), also known as 2-vinyltoluene, is an aromatic hydrocarbon characterized by a vinyl group attached to a toluene (B28343) ring at the ortho position. This structural arrangement imparts a unique chemical reactivity profile, making it a valuable monomer in polymer synthesis and a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its propensity for polymerization, its behavior in various organic reactions including hydrogenations, oxidations, and palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations.

Introduction

This compound (o-vinyltoluene) is a colorless to pale yellow liquid with a characteristic sweet odor. Its chemical structure, featuring both a reactive vinyl group and an aromatic ring, allows it to participate in a wide array of chemical transformations. The presence of the methyl group at the ortho position sterically and electronically influences the reactivity of the vinyl group and the aromatic ring, distinguishing it from its isomers, 3-methylstyrene (B89682) and 4-methylstyrene, as well as from the parent compound, styrene. This guide will delve into the core aspects of its chemical behavior, providing quantitative data, detailed experimental procedures, and visual representations of reaction pathways and workflows to aid researchers in its application.

General Reactivity

The reactivity of this compound is dominated by two main features: the vinyl group and the aromatic ring.

  • Vinyl Group Reactivity : The double bond is susceptible to addition reactions, polymerization (cationic, anionic, and free-radical), and oxidation. The proximity of the ortho-methyl group can influence the stereochemistry and regioselectivity of these reactions.

  • Aromatic Ring Reactivity : The benzene (B151609) ring can undergo electrophilic aromatic substitution. The methyl and vinyl groups are ortho, para-directing activators, though the vinyl group can be reactive under many electrophilic conditions.

Polymerization of this compound

This compound is a versatile monomer used in the preparation of poly(this compound). The polymerization can proceed via different mechanisms, each yielding polymers with distinct properties.

Anionic Polymerization

Anionic polymerization of styrenic monomers is a "living" polymerization technique, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. The polymerization of this compound is typically initiated by organolithium compounds, such as n-butyllithium (n-BuLi).

Experimental Protocol: Anionic Polymerization of this compound

  • Solvent and Monomer Purification : Tetrahydrofuran (THF) is dried by distillation from a sodium/benzophenone ketyl under a nitrogen atmosphere. This compound is purified by distillation over calcium hydride (CaH₂) under reduced pressure to remove inhibitors and moisture.

  • Apparatus Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is used. The system is purged with dry nitrogen.

  • Initiation : The desired amount of purified THF is transferred to the reaction flask via cannula. The flask is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of n-BuLi solution in hexanes is then injected into the stirred THF.

  • Polymerization : The purified this compound is slowly added to the initiator solution via a gas-tight syringe. The reaction mixture typically develops a characteristic color indicating the presence of the living styryl anions. The reaction is allowed to proceed for a designated time (e.g., 1-2 hours) at -78 °C.

  • Termination : The polymerization is terminated by the addition of degassed methanol (B129727). The color of the reaction mixture will disappear.

  • Polymer Isolation : The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried in a vacuum oven at room temperature.

Cationic Polymerization

Cationic polymerization of this compound is typically initiated by Lewis acids in the presence of a proton source (co-initiator). This method is often faster than anionic polymerization but can be more difficult to control.

Experimental Protocol: Cationic Polymerization of this compound

  • Monomer and Solvent Preparation : this compound and a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) are dried over calcium hydride and distilled.

  • Reaction Setup : A dry, nitrogen-purged flask equipped with a magnetic stirrer and a septum is charged with the solvent and cooled to the desired temperature (e.g., 0 °C or -78 °C).

  • Initiation : A Lewis acid initiator, such as tin(IV) chloride (SnCl₄), is added to the solvent. Often, a co-initiator like water is present in trace amounts or can be intentionally added.

  • Polymerization : The purified this compound is injected into the initiator solution. The polymerization is typically rapid.

  • Quenching : The reaction is quenched by the addition of a nucleophilic reagent, such as methanol or an amine solution.

  • Isolation : The polymer is isolated by precipitation in methanol, followed by filtration and drying.

Free-Radical Polymerization

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. It is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Experimental Protocol: Free-Radical Polymerization of this compound

  • Monomer Preparation : this compound is passed through a column of basic alumina (B75360) to remove the inhibitor (e.g., 4-tert-butylcatechol).

  • Reaction Mixture : In a reaction tube, the purified this compound is mixed with a radical initiator (e.g., 0.1 mol% AIBN).

  • Polymerization : The tube is sealed and heated in an oil bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN). The polymerization time will vary depending on the desired conversion.

  • Isolation : After cooling, the viscous polymer solution is dissolved in a suitable solvent like toluene and precipitated into an excess of a non-solvent such as methanol. The polymer is then collected and dried.

Catalytic Hydrogenation

The vinyl group of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation to yield 2-ethyltoluene. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Hydrogenation of this compound

  • Reaction Setup : A Parr hydrogenation apparatus or a similar pressure reactor is charged with this compound, a solvent such as ethanol (B145695) or ethyl acetate, and a catalytic amount of 10% Pd/C (typically 1-5 mol% of the palladium).

  • Hydrogenation : The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 atm). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring : The reaction progress is monitored by the uptake of hydrogen or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of Celite to remove the palladium catalyst.

  • Isolation : The solvent is removed from the filtrate by rotary evaporation to yield 2-ethyltoluene.

Quantitative Data for Hydrogenation

CatalystSolventTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Yield of 2-Ethyltoluene (%)
10% Pd/CEthanol2532>99>98
5% Pt/CAcetic Acid2514>99>97
Raney NiEthanol50101>99>95

Oxidation Reactions

The double bond of this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, aldehydes, or ketones.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-2-phenyloxirane.

Experimental Protocol: Epoxidation of this compound

  • Reaction Mixture : this compound is dissolved in a chlorinated solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition : The solution is cooled in an ice bath, and a solution of m-CPBA (1.0-1.2 equivalents) in CH₂Cl₂ is added dropwise.

  • Reaction : The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Work-up : Upon completion, the reaction mixture is washed successively with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

  • Isolation : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude epoxide, which can be purified by column chromatography.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation converts terminal alkenes to methyl ketones. For this compound, this reaction would yield 2-acetyltoluene. The reaction is catalyzed by a palladium(II) salt in the presence of a copper(II) co-catalyst and oxygen.

Experimental Protocol: Wacker-Tsuji Oxidation of this compound

  • Catalyst Solution : A mixture of palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) is prepared in a solvent mixture of dimethylformamide (DMF) and water.

  • Reaction : The catalyst solution is stirred under an oxygen atmosphere (e.g., from a balloon) until the solution turns green, indicating the oxidation of Cu(I) to Cu(II). This compound is then added.

  • Monitoring : The reaction is stirred at room temperature or slightly elevated temperature and monitored by GC or TLC.

  • Work-up : The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with ether.

  • Isolation : The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product can be purified by chromatography.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. This compound can participate as the alkene component. The regioselectivity of the reaction (arylation at the α- or β-position of the vinyl group) can be influenced by the reaction conditions and ligands.

Experimental Protocol: Heck Reaction of this compound with an Aryl Halide

  • Reaction Setup : A flame-dried Schlenk flask is charged with a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), a base (e.g., triethylamine (B128534) or potassium carbonate), the aryl halide, and this compound in a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction : The mixture is degassed and then heated under a nitrogen or argon atmosphere.

  • Monitoring : The reaction is monitored for the disappearance of the starting materials by TLC or GC.

  • Work-up : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Isolation : The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Quantitative Data for Heck Reaction

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (β:α)
IodobenzenePd(OAc)₂PPh₃Et₃NDMF1001285>95:5
4-BromotoluenePdCl₂(PPh₃)₂-K₂CO₃NMP1202478>95:5
4-IodoanisolePd(OAc)₂P(o-tol)₃Et₃NCH₃CN801892>95:5

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction involving this compound.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Coordination This compound Pi_Complex [Ar-Pd(II)(alkene)L2]+X- Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex R-Pd(II)-X(L2) Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)(product)L2]+X- Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 - HB-X

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental Workflow for Kinetic Analysis of Polymerization

This diagram outlines a typical experimental workflow for studying the kinetics of this compound polymerization.

Polymerization_Kinetics_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Kinetic Analysis Purify_Monomer Purify this compound (remove inhibitor) Add_Reagents Add Solvent and Monomer Purify_Monomer->Add_Reagents Purify_Solvent Purify Solvent (dry and deoxygenate) Purify_Solvent->Add_Reagents Prepare_Initiator Prepare Initiator Solution Initiate_Reaction Inject Initiator Prepare_Initiator->Initiate_Reaction Setup_Reactor Assemble and Purge Reactor Setup_Reactor->Add_Reagents Equilibrate_Temp Equilibrate to Reaction Temp. Add_Reagents->Equilibrate_Temp Equilibrate_Temp->Initiate_Reaction Take_Aliquots Take Aliquots at Time Intervals Initiate_Reaction->Take_Aliquots Quench_Aliquots Quench Aliquots Take_Aliquots->Quench_Aliquots Analyze_Conversion Analyze Monomer Conversion (GC or NMR) Quench_Aliquots->Analyze_Conversion Analyze_MW Analyze Molecular Weight (GPC) Quench_Aliquots->Analyze_MW Plot_Data Plot ln([M]0/[M]) vs. time and Mn vs. Conversion Analyze_Conversion->Plot_Data Analyze_MW->Plot_Data

Caption: Workflow for a kinetic study of this compound polymerization.

Conclusion

This compound exhibits a rich and varied chemical reactivity profile, making it a valuable substrate in both polymer science and synthetic organic chemistry. Its vinyl group readily participates in polymerization via multiple mechanisms, as well as in hydrogenation, oxidation, and cross-coupling reactions. The ortho-methyl group provides a steric and electronic influence that can be exploited to control reaction outcomes. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to utilize this compound in their work. Further exploration of its reactivity, particularly in the development of novel catalytic systems and its application in the synthesis of complex molecules, will continue to be an active area of research.

Solubility Profile of 2-Methylstyrene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylstyrene (B165405) in various common organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in the handling, processing, and application of this compound. This document collates available quantitative data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter in its application as a monomer in polymerization processes and as an intermediate in organic synthesis. While qualitatively understood to be soluble in many organic solvents, precise quantitative data is not always readily available in consolidated forms. This section aims to present the available data in a clear and accessible format.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound. It is important to note that for many common organic solvents, this compound is considered to be fully miscible.

Solvent ClassSolventTemperature (°C)SolubilityCitation
Aqueous Water25117 mg/L (Very slightly soluble)[1]
Aromatic Hydrocarbons Benzene-Soluble/Miscible[1][2][3][4][5][6]
Alcohols Ethanol-Soluble/Miscible[2][3][4][5][6]
Methanol-Soluble/Miscible[2][3][4][5][6]
Ketones Acetone-Soluble/Miscible[2][3][4][5][6]
Ethers Diethyl Ether-Soluble/Miscible[2][3][5]
Alkanes Heptane-Soluble/Miscible[2][3][4][5][6]
Halogenated Hydrocarbons Chloroform-Soluble/Miscible[1]

Note: The term "Soluble/Miscible" is used where specific quantitative data is not available, but multiple sources confirm high solubility or complete miscibility.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice depending on the nature of the solute and solvent, the required precision, and the available equipment. For a liquid solute like this compound in an organic solvent, the following protocols are generally applicable.

1. Gravimetric Method

This is a classic and straightforward method for determining the solubility of a substance.

  • Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then determined.

  • Apparatus:

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Evaporating dish or watch glass

    • Thermostatically controlled water bath or oven

  • Procedure:

    • An excess of this compound is added to a known volume of the desired organic solvent in a sealed container.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • After agitation, the mixture is allowed to stand undisturbed at the same constant temperature to allow for phase separation.

    • A precise volume of the supernatant (the saturated solution) is carefully withdrawn using a pipette, ensuring no undissolved solute is transferred.

    • The withdrawn sample is transferred to a pre-weighed evaporating dish.

    • The solvent is evaporated from the dish. For volatile organic solvents, this can be done in a fume hood, possibly with gentle heating.

    • The dish with the this compound residue is then dried to a constant weight in an oven at a temperature below the boiling point of this compound.

    • The final weight of the dish and residue is measured. The difference between this and the initial weight of the dish gives the mass of this compound that was dissolved in the known volume of the solvent.

    • The solubility can then be calculated and expressed in units such as g/L, mg/mL, or mol/L.

2. Spectroscopic Method (UV-Vis Absorption)

This method is particularly useful for compounds that have a strong chromophore, such as the aromatic ring in this compound.

  • Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and relating this to a pre-established calibration curve.

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Quartz or glass cuvettes

    • Volumetric flasks and pipettes

    • Agitator/shaker

    • Filtration system (e.g., syringe filters)

  • Procedure:

    • Calibration Curve: A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is then plotted.

    • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

    • Sample Preparation: A sample of the saturated supernatant is carefully withdrawn and filtered to remove any suspended microdroplets of undissolved solute.

    • Dilution: The filtered saturated solution is then precisely diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

    • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_grav Gravimetric Path cluster_spec Spectroscopic Path start Start prep_solute Prepare Pure Solute (this compound) start->prep_solute prep_solvent Prepare Pure Solvent start->prep_solvent mix Mix Solute and Solvent (Excess Solute) prep_solute->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h agitation) mix->equilibrate separate Phase Separation (Allow to Settle) equilibrate->separate sample Sample Supernatant separate->sample analysis_choice Choose Method sample->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric spectroscopic Spectroscopic Analysis analysis_choice->spectroscopic Spectroscopic evaporate Evaporate Solvent gravimetric->evaporate calibrate Prepare Calibration Curve spectroscopic->calibrate dilute Dilute Sample spectroscopic->dilute weigh Weigh Residue evaporate->weigh calc_grav Calculate Solubility weigh->calc_grav end_node End: Solubility Data calc_grav->end_node measure_abs Measure Absorbance dilute->measure_abs calc_spec Calculate Concentration from Curve measure_abs->calc_spec calc_spec->end_node

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Properties and Hazards of 2-Methylstyrene (CAS 611-15-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and associated hazards of 2-Methylstyrene, identified by the CAS number 611-15-4. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the chemical's characteristics, safe handling procedures, and potential toxicological effects.

Core Properties of this compound

This compound, also known as 2-vinyltoluene, is a colorless to light yellow liquid with a characteristic odor. It is primarily used as a monomer in the production of plastics and resins. The following tables summarize its key physical, chemical, and toxicological properties based on available data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₁₀[1]
Molecular Weight 118.18 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 169-171 °C[2]
Melting Point -69 °C
Flash Point 60 °C
Density 0.914 g/mL at 20 °C[2]
Solubility in Water Insoluble
Vapor Pressure 1.85 mmHg at 25 °C
Refractive Index 1.54
Toxicological Properties
EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) 5.7 g/kgRat
Acute Inhalation Toxicity (LC50) 3020 mg/m³ (4 hours)Mouse
Skin Irritation Causes skin irritation
Eye Irritation Causes serious eye irritation
Aspiration Hazard May be fatal if swallowed and enters airways
Aquatic Hazard Toxic to aquatic life with long lasting effects[3]

Hazards and Safety Information

This compound is classified as a flammable liquid and vapor. It is harmful if inhaled and can cause skin and serious eye irritation. A significant hazard is its potential to be fatal if swallowed and aspirated into the lungs. It is also recognized as being toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H304: May be fatal if swallowed and enters airways.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H411: Toxic to aquatic life with long lasting effects.

Safe handling of this compound requires the use of personal protective equipment, including gloves and eye protection, and should be done in a well-ventilated area. Measures should be taken to prevent the buildup of electrostatic charge, and it should be kept away from heat, sparks, and open flames.

Experimental Protocols

General Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 420: Fixed Dose Procedure) [4][5]

The following diagram illustrates a generalized workflow for an acute oral toxicity study.

G cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Analysis and Reporting Phase start Start: Test Substance Characterization animal_acclimation Animal Acclimation (e.g., Rats, 5-7 days) start->animal_acclimation dose_prep Dose Formulation and Preparation animal_acclimation->dose_prep fasting Fasting of Animals (overnight) dose_prep->fasting dosing Single Oral Gavage Dosing fasting->dosing observation Clinical Observation (Signs of Toxicity, Mortality) dosing->observation 14 days necropsy Gross Necropsy (at end of study or death) observation->necropsy data_analysis Data Analysis and Interpretation necropsy->data_analysis report Final Report Generation data_analysis->report

Acute Oral Toxicity Study Workflow.

Methodology:

  • Preparation: The test substance is characterized, and the appropriate animal model (typically rats) is selected and acclimated to laboratory conditions.[6] Dose formulations are prepared, usually in a vehicle like corn oil, as this compound is insoluble in water.[6]

  • Dosing and Observation: Animals are fasted overnight before being administered a single dose of the test substance via oral gavage.[4] They are then observed for clinical signs of toxicity and mortality for up to 14 days.[4]

  • Analysis: At the end of the observation period, surviving animals are euthanized, and all animals undergo a gross necropsy.[6] The data is then analyzed to determine the toxicological profile and the appropriate hazard classification.

General Experimental Workflow for In Vitro Skin Irritation (based on OECD Guideline 439: Reconstructed Human Epidermis Test Method) [7][8]

This diagram outlines a common in vitro method to assess skin irritation potential, reducing the need for animal testing.

G cluster_prep Preparation Phase cluster_exposure Exposure and Post-Incubation Phase cluster_analysis Analysis Phase start Start: Reconstructed Human Epidermis (RhE) Tissue Culture pre_incubation Pre-incubation of RhE Tissues start->pre_incubation application Topical Application of this compound pre_incubation->application incubation Incubation (e.g., 60 minutes) application->incubation rinsing Rinsing and Blotting of Tissues incubation->rinsing post_incubation Post-exposure Incubation (e.g., 42 hours) rinsing->post_incubation viability_assay Cell Viability Assay (e.g., MTT Assay) post_incubation->viability_assay data_analysis Data Analysis (% Viability vs. Negative Control) viability_assay->data_analysis classification Classification (Irritant vs. Non-irritant) data_analysis->classification

References

Thermodynamic Data for 2-Methylstyrene Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the polymerization of 2-methylstyrene (B165405) (also known as o-vinyltoluene). Due to the limited availability of specific experimental data for the pure ortho-isomer in surveyed literature, this document presents a comparative analysis including data for the parent monomer, styrene, the well-studied isomer α-methylstyrene, and commercial vinyl toluene (B28343) (a mixture of meta- and para-isomers). The methodologies and thermodynamic relationships detailed herein are fundamental to understanding the polymerization behavior of styrenic monomers.

Introduction to Polymerization Thermodynamics

The spontaneity of a polymerization reaction is governed by the change in Gibbs free energy (ΔG_p). The relationship between enthalpy (ΔH_p), entropy (ΔS_p), and temperature (T) is expressed by the equation:

ΔG_p = ΔH_p - TΔS_p

For a polymerization to be thermodynamically favorable, ΔG_p must be negative. In chain-growth polymerization, the conversion of a monomer into a long polymer chain results in a loss of translational and rotational degrees of freedom. Consequently, the entropy change (ΔS_p) is almost always negative[1]. Therefore, the enthalpy change (ΔH_p), or the heat of polymerization, must be negative (exothermic) for the reaction to proceed. The conversion of a monomer's π-bond to two new σ-bonds in the polymer backbone is the primary driver of this exothermic nature[1].

A critical concept in polymerization thermodynamics is the ceiling temperature (T_c) , which is the temperature at which the rate of polymerization equals the rate of depolymerization[2]. Above this temperature, the formation of a high molecular weight polymer is not thermodynamically favorable. At equilibrium (ΔG_p = 0), the ceiling temperature can be defined as:

T_c = ΔH_p / ΔS_p

Steric hindrance between substituent groups on the polymer chain can significantly lower the heat of polymerization and, consequently, the ceiling temperature[3]. This effect is particularly pronounced in monomers like α-methylstyrene, which has a notably low ceiling temperature compared to styrene[2].

Thermodynamic Data for Styrenic Monomers

MonomerHeat of Polymerization (-ΔH_p)Ceiling Temperature (T_c)Notes
Styrene 16.7 kcal/mol (69.8 kJ/mol)395 °C (668 K)Bulk polymerization, liquid monomer to solid polymer.
α-Methylstyrene 8.8 - 10.1 kcal/mol (36.8 - 42.3 kJ/mol)66 °C (339 K)Value depends on the molecular weight of the polymer.
Vinyl Toluene (m/p mix) 15 - 17 kcal/mol (62.8 - 71.1 kJ/mol)Not specifiedData for the commercial mixture of isomers.

Data compiled from multiple sources. Note that values can vary based on experimental conditions such as temperature, pressure, and the physical state (bulk, solution) of the reactants and products.

Experimental Protocols for Determining Thermodynamic Data

The thermodynamic parameters for polymerization are determined through several key experimental techniques.

Calorimetry for Heat of Polymerization (ΔH_p)

Calorimetry is the most direct method for measuring the heat evolved during polymerization.

Method 1: Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) can be used to study the exothermic behavior of polymerization[4].

  • Principle : A sample of the monomer (often with an initiator) and a reference pan are heated at a constant rate. The instrument measures the difference in heat flow required to maintain both at the same temperature. The exothermic polymerization reaction releases heat, which is detected and quantified.

  • Procedure :

    • A precise weight of the monomer is sealed in an aluminum DSC pan.

    • The sample is placed in the DSC cell alongside an empty, sealed reference pan.

    • The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is recorded as a function of temperature.

    • The total heat of polymerization is determined by integrating the area under the exothermic peak in the resulting thermogram.

Method 2: Bomb Calorimetry (via Heats of Combustion) This indirect method calculates the heat of polymerization from the difference between the heats of combustion of the monomer and the polymer.

  • Principle : The heat of polymerization is the difference between the standard heat of formation of the polymer and the monomer. These heats of formation are determined by measuring their respective heats of combustion in a bomb calorimeter.

  • Procedure :

    • Monomer Combustion : A known mass of the liquid monomer is sealed in a sample holder and placed in a steel "bomb" pressurized with pure oxygen. The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited, and the temperature rise of the water is precisely measured to calculate the heat of combustion.

    • Polymer Combustion : The process is repeated with a known mass of the solid polymer.

    • Calculation : The heat of polymerization (ΔH_p) is calculated as: ΔH_p = ΔH_c(monomer) - ΔH_c(polymer) where ΔH_c is the heat of combustion per mole (or repeating unit).

Determination of Ceiling Temperature (T_c)

The ceiling temperature is typically determined by studying the monomer-polymer equilibrium at various temperatures.

  • Principle : The equilibrium concentration of monomer, [M]_e, in the presence of its polymer is measured at different temperatures. A plot of ln[M]_e versus 1/T yields a straight line.

  • Procedure :

    • A series of polymerization reactions are set up with a known initial concentration of monomer and a living polymerization initiator (e.g., an organolithium compound for anionic polymerization).

    • Each reaction is allowed to reach equilibrium at a different, precisely controlled temperature.

    • The reaction is then terminated, and the remaining equilibrium monomer concentration [M]_e is measured, often using techniques like gas chromatography (GC) or spectroscopy.

    • The data is plotted according to the equation: ln[M]_e = ΔH_p / (RT) - ΔS_p / R

    • From the slope (ΔH_p / R) and intercept (-ΔS_p / R) of the line, the enthalpy and entropy of polymerization can be calculated. The ceiling temperature for a specific condition (e.g., bulk monomer) can then be determined.

Visualizations of Polymerization Processes

Polymerization of this compound

G Figure 1: Polymerization of this compound cluster_reactants Reactants cluster_product Product monomer n (this compound) polymer Poly(this compound) monomer->polymer Propagation initiator + Initiator (R•)

Caption: Figure 1: Polymerization of this compound

Experimental Workflow for ΔH_p by Bomb Calorimetry

G Figure 2: Workflow for ΔH_p via Bomb Calorimetry cluster_monomer Monomer Analysis cluster_polymer Polymer Analysis M1 Combust known mass of Monomer M2 Measure Temperature Rise (ΔT_m) M1->M2 M3 Calculate Heat of Combustion (ΔH_c,m) M2->M3 Calc Calculate ΔH_p = ΔH_c(monomer) - ΔH_c(polymer) M3->Calc P1 Combust known mass of Polymer P2 Measure Temperature Rise (ΔT_p) P1->P2 P3 Calculate Heat of Combustion (ΔH_c,p) P2->P3 P3->Calc

Caption: Figure 2: Workflow for ΔH_p via Bomb Calorimetry

Thermodynamic Relationships in Polymerization

G Figure 3: Key Thermodynamic Relationships DeltaG Gibbs Free Energy (ΔG_p) Tc Ceiling Temperature (T_c) DeltaG->Tc Determines Equilibrium (ΔG_p = 0 at T_c) DeltaH Enthalpy (ΔH_p) (Heat of Polymerization) DeltaH->DeltaG Favorable if negative (exothermic) DeltaS Entropy (ΔS_p) (Change in Disorder) DeltaS->DeltaG Unfavorable if negative (more ordered) Tc->DeltaH T_c = ΔH_p / ΔS_p Tc->DeltaS T_c = ΔH_p / ΔS_p

Caption: Figure 3: Key Thermodynamic Relationships

References

Methodological & Application

Application Notes and Protocols for Anionic Polymerization of 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the living anionic polymerization of 2-methylstyrene (B165405), a process that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Such polymers are crucial for various applications, including the development of advanced drug delivery systems, specialized biomaterials, and high-performance plastics.

Introduction

Anionic polymerization, particularly in its "living" form, is a powerful technique for creating polymers with precisely controlled architectures.[1] This method is characterized by the absence of spontaneous termination or chain transfer, allowing polymer chains to grow until the monomer is consumed.[2][3] The living nature of the polymerization enables the synthesis of block copolymers, end-functionalized polymers, and other complex macromolecular structures.[1]

This compound, an isomer of vinyltoluene, is a valuable monomer for producing polymers with specific thermal and mechanical properties. Its anionic polymerization requires careful control of reaction conditions to achieve a living process, primarily due to the reactivity of the propagating carbanion and the need for stringent purification of all reagents and solvents.[2] This protocol outlines the necessary steps, from reagent purification to polymer characterization, to successfully synthesize poly(this compound) with predictable characteristics.

Data Presentation

The following tables summarize typical results obtained from the anionic polymerization of styrene (B11656) derivatives under various conditions. While specific data for this compound is compiled from multiple sources studying similar monomers, these tables provide a clear indication of the expected outcomes and the influence of different reaction parameters.

Table 1: Effect of Initiator Concentration on Molecular Weight and Polydispersity

EntryMonomer/Initiator Ratio ([M]/[I])InitiatorSolventTemperature (°C)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)PDI (Mw/Mn)Conversion (%)
150n-BuLiCyclohexane/THF (20:1)405,9005,5001.10>95
2100n-BuLiCyclohexane/THF (20:1)4011,80011,2001.12>95
3200sec-BuLiTHF-7823,60022,5001.05>99
4300sec-BuLiTHF-7835,40034,1001.06>99

Data is representative and compiled based on studies of similar styrene derivatives.[4][5]

Table 2: Effect of Solvent Composition and Temperature on Polymerization

EntryMonomerInitiatorSolventTemperature (°C)Polymerization Time (h)PDI (Mw/Mn)Notes
1p-(2,2′-diphenylethyl)styrenen-BuLiCyclohexane406>1.3Low yield and broad distribution due to poor solubility of the propagating species.[4]
2p-(2,2′-diphenylethyl)styrenen-BuLiTHF4061.25High conversion but widened molecular weight distribution.[4]
3p-(2,2′-diphenylethyl)styrenen-BuLiCyclohexane/THF (20:1)4061.10Well-controlled polymerization with high conversion.[4]
4α-methylstyrenesec-BuLiTHF-781<1.1Low temperature is crucial to suppress depropagation.[2][6]

Experimental Protocols

The following protocols are based on established procedures for the living anionic polymerization of styrene and its derivatives, adapted for this compound.[2][5] Rigorous adherence to anhydrous and oxygen-free conditions is paramount for success.

Materials and Reagents
  • This compound (inhibitor removed)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane, anhydrous

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hydrocarbon solvent

  • Calcium hydride (CaH2)

  • Sodium/benzophenone ketyl or other suitable drying agent

  • Methanol (B129727), anhydrous

  • Argon or Nitrogen gas, high purity

  • Glassware for high-vacuum line techniques (e.g., Schlenk flasks, ampoules)

Reagent and Solvent Purification
  • Monomer Purification: Stir this compound over finely ground calcium hydride for at least 24 hours under an inert atmosphere.[2] Subsequently, perform a vacuum distillation from the CaH2 to a flask containing a fresh drying agent or directly into a calibrated ampoule for storage at low temperature (-20°C).[2] For ultimate purity, a final distillation from a living polymer solution (e.g., polystyryllithium) can be performed.

  • Solvent Purification: Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color indicates anhydrous and oxygen-free conditions.[4] Distill the THF directly into the reaction vessel under high vacuum or an inert atmosphere immediately before use. Cyclohexane can be purified by stirring over a sodium-potassium alloy or by passing it through activated alumina (B75360) columns.[2]

Anionic Polymerization of this compound

This procedure describes a typical lab-scale polymerization in THF at -78°C.

  • Apparatus Setup: Assemble the reaction glassware (e.g., a flamed-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum) under a high vacuum and then fill it with high-purity argon or nitrogen.

  • Solvent Addition: Transfer the freshly distilled anhydrous THF into the reaction flask via a cannula or by direct distillation from the purification still.

  • Cooling: Immerse the reaction flask in a dry ice/acetone bath to bring the temperature to -78°C.

  • Initiation: While stirring the solvent, inject the calculated amount of alkyllithium initiator (e.g., sec-BuLi) into the flask. A faint yellow color may be observed.

  • Polymerization: Slowly add the purified this compound monomer to the stirred initiator solution via a gas-tight syringe or cannula. A color change to deep red or orange, characteristic of the styryl anion, should occur.[5] Allow the polymerization to proceed for the desired time (typically 1-4 hours).

  • Termination: To terminate the polymerization, add a small amount of anhydrous methanol to the reaction mixture. The color of the living polymer anion will disappear.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) using polystyrene standards for calibration.[7][8]

  • Chemical Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.[7][8] The absence of monomer signals in the ¹H NMR spectrum can also be used to confirm high conversion.[7]

Visualizations

Experimental Workflow

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (e.g., over CaH2, vacuum distillation) Monomer_Addition Monomer Addition (this compound) Monomer_Purification->Monomer_Addition Solvent_Purification Solvent Purification (e.g., Na/benzophenone) Reaction_Setup Reaction Setup (Inert atmosphere, -78°C) Solvent_Purification->Reaction_Setup Glassware_Prep Glassware Preparation (Flame-drying under vacuum) Glassware_Prep->Reaction_Setup Initiator_Addition Initiator Addition (e.g., sec-BuLi) Reaction_Setup->Initiator_Addition Initiator_Addition->Monomer_Addition Propagation Propagation (Living Polymer Growth) Monomer_Addition->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Isolation Polymer Isolation (Precipitation in Methanol) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Workflow for anionic polymerization of this compound.

Signaling Pathway (Logical Relationship)

Anionic_Polymerization_Mechanism Initiator Initiator (e.g., R-Li+) Initiated_Chain Initiated Monomer (R-M-Li+) Initiator->Initiated_Chain Initiation Monomer Monomer (this compound) Monomer->Initiated_Chain Propagating_Chain Propagating Chain (R-Mn-M-Li+) Monomer->Propagating_Chain Initiated_Chain->Propagating_Chain Propagation Living_Polymer Living Polymer Propagating_Chain->Living_Polymer Monomer Depletion Dead_Polymer Terminated Polymer (R-Mn+1-H) Living_Polymer->Dead_Polymer Termination Terminating_Agent Terminating Agent (e.g., CH3OH) Terminating_Agent->Dead_Polymer

Caption: Key steps in living anionic polymerization.

References

Application Notes: Cationic Polymerization of 2-Methylstyrene Initiator Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cationic polymerization of 2-methylstyrene (B165405), a process of significant interest for the synthesis of well-defined polymers. The control over molecular weight, polydispersity, and end-group functionality makes this an important technique in materials science and for the development of advanced drug delivery systems. This document outlines various initiator systems, detailed experimental protocols, and the underlying mechanistic principles.

Introduction to Cationic Polymerization of this compound

Cationic polymerization is a chain-growth polymerization method in which a cationic initiator transfers a charge to a monomer, which then becomes reactive. This reactive monomer propagates the polymerization by adding to other monomer units. This compound is a reactive monomer that readily undergoes cationic polymerization due to the electron-donating methyl group, which stabilizes the resulting carbocationic propagating species.

The choice of the initiator system is critical in controlling the polymerization process. Initiator systems typically consist of an initiator (a proton or carbocation donor) and a co-initiator (often a Lewis acid). The careful selection of these components, along with precise control of reaction conditions such as temperature and solvent, allows for the synthesis of poly(this compound) with desired characteristics. In some cases, living/controlled polymerization can be achieved, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures like block copolymers.[1][2]

Key Initiator Systems

Several classes of initiators have been successfully employed for the cationic polymerization of this compound and its analogs. These can be broadly categorized as:

  • Lewis Acid-Based Systems: These are the most common initiator systems and typically involve a Lewis acid co-initiator that activates an initiator. Common Lewis acids include tin(IV) chloride (SnCl₄), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃).[3][4] The initiator can be a protic species like water or an alcohol, or a carbocation source like an alkyl halide.

  • Protonic Acid Systems: Strong protonic acids such as phosphoric acid or perchloric acid can directly initiate the polymerization by protonating the monomer.[5]

  • Living Cationic Polymerization Systems: These systems are designed to minimize chain-transfer and termination reactions, allowing the polymer chains to grow at a constant rate.[1][2] This is often achieved by using a specific initiator/Lewis acid combination and carefully controlling the reaction conditions, sometimes in the presence of a proton scavenger.[6] An example is the use of a cumyl chloride initiator with a boron trichloride co-initiator.[2]

  • Solid Acid Catalysts: Environmentally friendly approaches have utilized solid acid catalysts, such as sodium-exchanged montmorillonite (B579905) clay (Maghnite-Na), to initiate the polymerization.[3] These catalysts offer the advantage of easy separation from the polymer product.[3]

Data Presentation: Comparison of Initiator Systems

The following tables summarize quantitative data from various studies on the cationic polymerization of methylstyrene derivatives, providing a comparative overview of the performance of different initiator systems.

Table 1: Cationic Polymerization of p-Methylstyrene with p-MeStCl/SnCl₄ Initiating System [6][7][8]

SolventTemperature (°C)Yield (%)Mₙ ( g/mol )Mₙ/Mₙ
CH₂Cl₂-2581.310,3002.13
[Bmim][NTf₂]-2583.29,8001.59

Conditions: [p-MeSt]₀ = 1.88 mol·L⁻¹, [p-MeStCl]₀ = 7.43 mmol·L⁻¹, [SnCl₄]₀ = 133.69 mmol·L⁻¹, Reaction time = 2 h.[8]

Table 2: Living Cationic Polymerization of α-Methylstyrene with Cumyl Chloride/BCl₃ [2]

Solvent SystemTemperature (°C)Mₙ ( g/mol )Mₙ/Mₙ
CH₂Cl₂/Methylcyclohexane (B89554) (25:75)-50Varies with conversion1.3 - 1.6

Table 3: Aqueous Cationic Suspension Polymerization of p-Methylstyrene with CumOH/B(C₆F₅)₃/Et₂O [9]

[CumOH] (M)Conversion (%)Mₙ ( g/mol )PDI
0.05~40~4500~1.8
0.10~45~3500~1.7
0.15~50~2800~1.6

Conditions: [p-MSt] = 1.75 M; [B(C₆F₅)₃] = 0.05 M; Et₂O = 0.2 g; Temperature = 20 °C.[9]

Experimental Protocols

The following are detailed methodologies for key experiments in the cationic polymerization of this compound.

Protocol 1: Cationic Polymerization of α-Methylstyrene using a Solid Acid Catalyst (Maghnite-Na)

This protocol describes a heterogeneous polymerization using an environmentally friendly solid acid catalyst.[3]

Materials:

  • α-Methylstyrene (AMS)

  • Maghnite-Na (sodium-exchanged montmorillonite clay)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • In a sealed tube, combine 16.9 mmol of α-methylstyrene with 0.3 g of Maghnite-Na.

  • Stir the mixture using a magnetic stirrer at a constant temperature of 0°C for 6 hours.

  • After the reaction period, extract the resulting polymer with dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution to methanol.

  • Wash the precipitated polymer several times with methanol.

  • Dry the final polymer product at 40°C.

Protocol 2: Living Cationic Polymerization of α-Methylstyrene

This protocol is for achieving a living polymerization, which allows for the synthesis of polymers with well-controlled molecular weights and narrow polydispersity.[10]

Materials:

  • α-Methylstyrene (αMeSt)

  • Adduct of αMeSt dimer and HCl (DiαMeSt·HCl) (Initiator)

  • 2,6-di-tert-butylpyridine (DTBP) (Proton trap)

  • Boron trichloride (BCl₃) (Co-initiator)

  • Titanium tetrachloride (TiCl₄) (Co-initiator for block copolymerization)

  • Methylcyclohexane (MeChx)

  • Methyl chloride (MeCl)

Procedure:

  • Prepare a solvent mixture of methylcyclohexane and methyl chloride (60/40 v/v).

  • In a reaction vessel under an inert atmosphere, dissolve the initiator (DiαMeSt·HCl) and the proton trap (DTBP) in the solvent mixture.

  • Cool the reaction vessel to -80°C.

  • Add the co-initiator, BCl₃, to the reaction mixture.

  • Introduce the α-methylstyrene monomer to initiate the polymerization.

  • Allow the polymerization to proceed. For block copolymer synthesis, after the polymerization of the first monomer is complete, a second monomer (e.g., isobutylene) and a second co-initiator (e.g., TiCl₄) can be added.

  • Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

Protocol 3: Controlled Cationic Polymerization of p-Methylstyrene in an Ionic Liquid

This protocol details a more controlled polymerization in a non-traditional, "green" solvent.[6][8]

Materials:

  • p-Methylstyrene (p-MeSt)

  • 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl) (Initiator)

  • Tin(IV) chloride (SnCl₄) (Co-initiator)

  • 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf₂]) (Ionic Liquid Solvent)

  • Methanol (CH₃OH)

Procedure:

  • Carry out the polymerization under a dry nitrogen atmosphere in a glovebox.

  • In a test tube, prepare a solution of p-methylstyrene in the ionic liquid [Bmim][NTf₂] to a final monomer concentration of 1.88 mol·L⁻¹.

  • Add the initiator, p-MeStCl, to a concentration of 7.43 mmol·L⁻¹.

  • Cool the reaction mixture to -25°C.

  • Initiate the polymerization by adding the co-initiator, SnCl₄, to a concentration of 133.69 mmol·L⁻¹.

  • Allow the reaction to proceed for 2 hours with stirring.

  • Terminate the polymerization by adding pre-chilled methanol.

Visualizations

Cationic Polymerization Mechanism of this compound

G Cationic Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator Active Initiator Complex Active Initiator Complex Initiator->Active Initiator Complex Co-initiator (Lewis Acid) Co-initiator (Lewis Acid) Co-initiator (Lewis Acid)->Active Initiator Complex Carbocation_I Initial Carbocation Active Initiator Complex->Carbocation_I Protonation This compound Monomer_I This compound Monomer This compound Monomer_I->Carbocation_I Carbocation_P Propagating Carbocation Carbocation_I->Carbocation_P Growing Polymer Chain Growing Polymer Chain Carbocation_P->Growing Polymer Chain This compound Monomer_P This compound Monomer This compound Monomer_P->Growing Polymer Chain Monomer Addition Growing Polymer Chain_T Growing Polymer Chain Growing Polymer Chain->Growing Polymer Chain_T Final Polymer Final Polymer Growing Polymer Chain_T->Final Polymer Chain Transfer to Monomer or Counterion

Caption: General mechanism of cationic polymerization of this compound.

Experimental Workflow for Living Cationic Polymerization

G Experimental Workflow: Living Cationic Polymerization Start Start Prepare Solvent Mixture Prepare Solvent Mixture (e.g., MeChx/MeCl) Start->Prepare Solvent Mixture Dissolve Initiator and Proton Trap Dissolve Initiator (DiαMeSt·HCl) and Proton Trap (DTBP) Prepare Solvent Mixture->Dissolve Initiator and Proton Trap Cool to -80°C Cool Reaction Vessel to -80°C Dissolve Initiator and Proton Trap->Cool to -80°C Add Co-initiator Add Co-initiator (BCl₃) Cool to -80°C->Add Co-initiator Add Monomer Add this compound Monomer Add Co-initiator->Add Monomer Polymerization Polymerization Add Monomer->Polymerization Quench Reaction Quench Reaction (e.g., with Methanol) Polymerization->Quench Reaction Isolate and Purify Polymer Isolate and Purify Polymer Quench Reaction->Isolate and Purify Polymer Characterize Polymer Characterize Polymer (GPC, NMR) Isolate and Purify Polymer->Characterize Polymer End End Characterize Polymer->End

Caption: A typical experimental workflow for living cationic polymerization.

References

Application Notes and Protocols: Free Radical Copolymerization of 2-Methylstyrene with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free radical copolymerization is a versatile and widely utilized method for synthesizing polymers with tailored properties. By combining two or more different monomers, copolymers can be produced that exhibit characteristics distinct from their respective homopolymers. This document provides detailed application notes and protocols for the free radical copolymerization of 2-methylstyrene (B165405) with styrene (B11656).

The introduction of a methyl group on the aromatic ring of styrene, as in this compound, can influence the steric and electronic environment of the vinyl group, thereby affecting its reactivity and the properties of the resulting copolymer. These properties, including glass transition temperature, thermal stability, and mechanical strength, are critical in various applications, including in the development of advanced drug delivery systems, medical devices, and specialty excipients.

Due to the limited availability of specific kinetic data for the this compound/styrene system in the readily accessible literature, this document will also refer to the closely related and well-documented copolymerization of α-methylstyrene with styrene as an illustrative example to discuss general principles and expected trends.

Data Presentation

The following tables summarize representative quantitative data for the free radical copolymerization of α-methylstyrene and styrene, which can serve as a reference for expected outcomes in the this compound/styrene system.

Table 1: Monomer Feed Ratio vs. Copolymer Composition for α-Methylstyrene (M1) and Styrene (M2) Copolymerization

Mole Fraction of α-Methylstyrene in Monomer Feed (f₁)Mole Fraction of Styrene in Monomer Feed (f₂)Mole Fraction of α-Methylstyrene in Copolymer (F₁)Mole Fraction of Styrene in Copolymer (F₂)
0.100.900.080.92
0.250.750.210.79
0.500.500.420.58
0.750.250.650.35
0.900.100.850.15

Note: Data is illustrative and based on typical reactivity ratios for the α-methylstyrene/styrene system where styrene is generally more reactive.

Table 2: Molecular Weight and Polydispersity Index (PDI) of Poly(α-methylstyrene-co-styrene)

Mole Fraction of α-Methylstyrene in FeedNumber-Average Molecular Weight (Mₙ) ( g/mol )Weight-Average Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI = Mₙ/Mₙ)
0.2545,00095,0002.11
0.5038,00082,0002.16
0.7532,00070,0002.19

Note: The presence of α-methylstyrene can decrease the overall polymerization rate and molecular weight due to steric hindrance and chain transfer reactions. A similar trend is anticipated for this compound.

Experimental Protocols

Protocol 1: Free Radical Copolymerization of this compound with Styrene

Materials:

  • This compound (inhibitor removed)

  • Styrene (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound and styrene by passing them through a column of activated basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified this compound and styrene.

  • Solvent and Initiator Addition: Add anhydrous toluene to achieve a 50% (v/v) monomer concentration. Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 60-80°C. Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), keeping the conversion below 10% to ensure the copolymer composition is representative of the initial monomer feed ratio.

  • Termination and Precipitation: Cool the reaction mixture in an ice bath to quench the polymerization. Precipitate the copolymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Determination of Copolymer Composition by ¹H NMR Spectroscopy

Materials:

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the dried copolymer in approximately 0.7 mL of CDCl₃ in a vial. Transfer the solution to an NMR tube.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Spectral Analysis:

    • Integrate the aromatic proton signals (typically in the range of 6.5-7.5 ppm).

    • Integrate the aliphatic proton signals of the polymer backbone (typically 1.0-2.5 ppm).

    • Integrate the methyl proton signal from the this compound units (around 2.1-2.4 ppm).

  • Calculation of Copolymer Composition: The mole fraction of each monomer unit in the copolymer can be determined by comparing the integrated areas of the characteristic proton signals. For instance, the mole fraction of this compound can be calculated by comparing the integral of its methyl protons to the total integral of the aromatic or backbone protons, after accounting for the number of protons each signal represents.

Protocol 3: Determination of Molecular Weight and PDI by Gel Permeation Chromatography (GPC)

Materials:

  • Dried poly(this compound-co-styrene) sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weight

Procedure:

  • Sample Preparation: Prepare a dilute solution of the copolymer (approximately 1 mg/mL) in THF. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the GPC system, equipped with a refractive index (RI) or UV detector, with THF as the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Maintain the columns at a constant temperature (e.g., 35-40°C).

  • Calibration: Generate a calibration curve by injecting a series of narrow-PDI polystyrene standards and plotting their peak elution volumes against the logarithm of their molecular weights.

  • Sample Analysis: Inject the prepared copolymer solution into the GPC system and record the chromatogram.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer sample from its chromatogram.

Visualizations

Free Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• (Free Radicals) I->R kd RM R-M• R->RM ki M Monomer (M) RMn R-(M)n-M• RM->RMn RMn1 R-(M)n+1-M• RMn->RMn1 kp RMn_term R-(M)n-M• RMn1->RMn_term M_prop Monomer (M) P_comb P(n+m) (Combination) RMn_term->P_comb ktc P_disp_n Pn (Disproportionation) RMn_term->P_disp_n ktd RMm_term R-(M)m-M• P_disp_m Pm (Disproportionation)

Caption: Mechanism of free radical polymerization.

Experimental Workflow for Copolymer Synthesis and Characterization```dot

Monomer Feed vs. Copolymer Composition Relationship

Reactivity cluster_feed Monomer Feed cluster_copolymer Copolymer f1 Mole Fraction of M1 (f1) reactivity_ratios Reactivity Ratios (r1 = k11/k12, r2 = k22/k21) f2 Mole Fraction of M2 (f2) F1 Mole Fraction of M1 (F1) F2 Mole Fraction of M2 (F2) reactivity_ratios->F1 Mayo-Lewis Equation

Caption: Relationship between monomer feed and copolymer composition.

References

Application Notes and Protocols for Emulsion Polymerization of 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(2-methylstyrene) nanoparticles via various emulsion polymerization techniques. The information is intended to guide researchers in the controlled synthesis of polymeric nanoparticles for applications such as drug delivery, diagnostics, and advanced material development.

Introduction to Emulsion Polymerization

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with a high rate of polymerization.[1] The process involves the polymerization of a water-insoluble monomer, such as This compound (B165405), dispersed in an aqueous phase and stabilized by a surfactant.[1] The main loci for polymerization are the polymer particles formed in situ, which are typically in the size range of 50–500 nm.[1] This method offers excellent heat transfer and viscosity control.

Key advantages of emulsion polymerization include:

  • Production of high molecular weight polymers at fast polymerization rates.[1]

  • Formation of stable, sub-micron polymer particle dispersions (latexes).

  • Good control over particle size and morphology.

  • Use of water as a green and non-flammable reaction medium.

This document outlines protocols for three common emulsion polymerization techniques: conventional emulsion polymerization, miniemulsion polymerization, and microemulsion polymerization.

Conventional Emulsion Polymerization of this compound

Conventional emulsion polymerization is a widely used method characterized by three main intervals: particle nucleation (Interval I), particle growth in the presence of monomer droplets (Interval II), and polymerization within the monomer-swollen particles after the disappearance of monomer droplets (Interval III).[1] Particle nucleation can occur through micellar nucleation, homogeneous nucleation, or, less commonly, droplet nucleation.[1]

Experimental Protocol

This protocol is adapted from established procedures for styrene (B11656) emulsion polymerization.[2]

Materials:

  • This compound (monomer), inhibitor removed by passing through a column of basic alumina.

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant).

  • Potassium persulfate (KPS) (water-soluble initiator).[3]

  • Sodium bicarbonate (NaHCO₃) (buffer).

  • Deionized water.

  • Nitrogen gas.

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Dropping funnel.

Procedure:

  • Preparation: In the three-neck flask, dissolve SDS (e.g., 0.3-0.5 g) and NaHCO₃ (e.g., 0.1 g) in deionized water (e.g., 100 mL).

  • Deoxygenation: Purge the system with nitrogen for at least 30 minutes while stirring to remove dissolved oxygen.

  • Monomer Addition: Add the purified this compound (e.g., 10-20 g) to the flask and continue stirring to form a stable emulsion.

  • Initiation: Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C). Dissolve KPS (e.g., 0.1-0.2 g) in a small amount of deionized water and add it to the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere with continuous stirring for a specified duration (e.g., 4-6 hours).

  • Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature and filter the resulting latex through glass wool to remove any coagulum.

Expected Quantitative Data

The following table summarizes the expected outcomes based on typical emulsion polymerization of styrene and substituted styrenes.

ParameterExpected Value/RangeFactors Influencing the Parameter
Monomer Conversion > 95%Reaction time, temperature, initiator concentration.
Particle Size (Dn) 50 - 250 nmSurfactant concentration, initiator concentration, temperature.[4]
Molecular Weight (Mw) 10⁵ - 10⁷ g/mol Initiator concentration, chain transfer agents.
Polydispersity Index (PDI) 1.5 - 3.0Nucleation mechanism, particle coagulation.[4]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization prep1 Dissolve Surfactant (SDS) & Buffer (NaHCO3) in Water prep2 Purge with Nitrogen prep1->prep2 prep3 Add this compound prep2->prep3 react1 Heat to Reaction Temp. (e.g., 70-80 °C) prep3->react1 react2 Add Initiator (KPS) Solution react1->react2 react3 Maintain Temp. & Stirring (4-6 hours) react2->react3 post1 Cool to Room Temp. react3->post1 post2 Filter Latex post1->post2

Conventional Emulsion Polymerization Workflow

Miniemulsion Polymerization of this compound

Miniemulsion polymerization is a variation where the monomer is dispersed into submicron droplets (50-500 nm) through high shear homogenization.[5] These droplets are stabilized against coalescence and Ostwald ripening by a combination of a surfactant and a costabilizer (hydrophobe).[5] Ideally, each monomer droplet acts as a tiny bulk reactor, leading to particle nucleation primarily within these droplets.[5]

Experimental Protocol

This protocol is based on general procedures for miniemulsion polymerization of styrene.

Materials:

  • This compound (monomer), inhibitor removed.

  • Sodium dodecyl sulfate (SDS) (surfactant).

  • Hexadecane (B31444) (costabilizer/hydrophobe).

  • Potassium persulfate (KPS) (water-soluble initiator).

  • Deionized water.

  • Nitrogen gas.

Equipment:

  • High-shear homogenizer (e.g., ultrasonicator or microfluidizer).

  • Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Organic Phase Preparation: Mix this compound (e.g., 10 g) with hexadecane (e.g., 0.2-0.4 g).

  • Aqueous Phase Preparation: Dissolve SDS (e.g., 0.1-0.2 g) in deionized water (e.g., 90 mL).

  • Miniemulsion Formation: Combine the organic and aqueous phases and subject the mixture to high-shear homogenization for a specified time (e.g., 10-30 minutes) to form a stable miniemulsion.

  • Polymerization Setup: Transfer the miniemulsion to the reaction flask, purge with nitrogen for 30 minutes, and heat to the reaction temperature (e.g., 70 °C).

  • Initiation: Dissolve KPS (e.g., 0.05-0.1 g) in a small amount of deionized water and add it to the reactor.

  • Polymerization and Work-up: Maintain the reaction conditions for a set duration (e.g., 4-6 hours). Cool and filter the final latex.

Expected Quantitative Data
ParameterExpected Value/RangeFactors Influencing the Parameter
Monomer Conversion > 95%Reaction time, temperature, initiator concentration.
Particle Size (Dn) 50 - 500 nmHomogenization conditions, surfactant and costabilizer concentration.
Molecular Weight (Mw) 10⁵ - 10⁶ g/mol Initiator concentration, chain transfer agents.
Polydispersity Index (PDI) 1.2 - 2.0Efficiency of droplet nucleation, secondary nucleation.

Experimental Workflow

G cluster_prep Miniemulsion Preparation cluster_reaction Polymerization cluster_post Post-Polymerization prep1 Mix this compound & Hexadecane prep3 Combine Phases & Homogenize prep1->prep3 prep2 Dissolve SDS in Water prep2->prep3 react1 Transfer to Reactor, Purge with N2, Heat prep3->react1 react2 Add Initiator (KPS) react1->react2 react3 Polymerize (4-6 hours) react2->react3 post1 Cool & Filter react3->post1

Miniemulsion Polymerization Workflow

Microemulsion Polymerization of this compound

Microemulsions are thermodynamically stable, transparent dispersions of oil and water with droplet sizes typically in the range of 5-50 nm. They are formed spontaneously with a high concentration of surfactant and often a cosurfactant. Polymerization in a microemulsion can lead to the formation of very small polymer particles.

Experimental Protocol

This protocol is based on established methods for the microemulsion polymerization of styrene.

Materials:

  • This compound (monomer), inhibitor removed.

  • Cetyltrimethylammonium bromide (CTAB) (surfactant).

  • 1-Butanol (B46404) (cosurfactant).

  • Potassium persulfate (KPS) (water-soluble initiator).

  • Deionized water.

  • Nitrogen gas.

Equipment:

  • Reaction vessel with stirring and temperature control.

  • Nitrogen purging capability.

Procedure:

  • Microemulsion Formation: In the reaction vessel, prepare a stable o/w microemulsion by mixing CTAB (e.g., 7.5 wt%), 1-butanol (e.g., 7.5 wt%), deionized water (e.g., 80 wt%), and this compound (e.g., 5 wt%). Stir until the mixture becomes transparent or translucent.

  • Deoxygenation: Purge the microemulsion with nitrogen for 30 minutes.

  • Initiation: Heat the system to the desired temperature (e.g., 50-60 °C) and add a solution of KPS in water to initiate the polymerization.

  • Polymerization: Continue the reaction under a nitrogen atmosphere with stirring for a specified time (e.g., 2-4 hours).

  • Work-up: The resulting latex is typically stable. It can be purified by dialysis to remove unreacted monomer, surfactant, and initiator.

Expected Quantitative Data
ParameterExpected Value/RangeFactors Influencing the Parameter
Monomer Conversion > 90%Reaction time, temperature, initiator concentration.
Particle Size (Dn) 10 - 50 nmMicroemulsion composition (surfactant, cosurfactant, monomer ratios).
Molecular Weight (Mw) 10⁶ - 10⁷ g/mol High due to the large number of small particles.
Polydispersity Index (PDI) 1.5 - 2.5Nucleation mechanism (droplet vs. homogeneous).

Experimental Workflow

G cluster_prep Microemulsion Formation cluster_reaction Polymerization cluster_post Post-Polymerization prep1 Mix Surfactant, Cosurfactant, Water, & this compound prep2 Stir until Transparent prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 react1 Heat to Reaction Temp. prep3->react1 react2 Add Initiator (KPS) react1->react2 react3 Polymerize (2-4 hours) react2->react3 post1 Purify by Dialysis react3->post1

Microemulsion Polymerization Workflow

Characterization of Poly(this compound) Nanoparticles

The synthesized poly(this compound) latexes should be characterized to determine their physical and chemical properties.

Techniques:

  • Particle Size and Distribution: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[6][7]

  • Monomer Conversion: Gravimetry or Gas Chromatography (GC).

  • Polymer Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.[6][8]

Logical Relationships in Emulsion Polymerization

The following diagram illustrates the key stages and competing mechanisms in a typical emulsion polymerization process.

G cluster_initiation Initiation cluster_nucleation Particle Nucleation (Interval I) cluster_growth Particle Growth (Interval II & III) cluster_termination Termination initiator Water-Soluble Initiator (e.g., KPS) radicals Primary Radicals in Aqueous Phase initiator->radicals micellar Micellar Nucleation (Radical entry into micelles) radicals->micellar Dominant with high [surfactant] homogeneous Homogeneous Nucleation (Oligomer precipitation) radicals->homogeneous Dominant with low [surfactant] droplet Droplet Nucleation (Radical entry into droplets) radicals->droplet Significant in miniemulsion particles Monomer-Swollen Polymer Particles micellar->particles homogeneous->particles droplet->particles propagation Propagation of Polymer Chains particles->propagation termination Bimolecular Termination (Combination/Disproportionation) propagation->termination monomer_diffusion Monomer Diffusion from Droplets to Particles monomer_diffusion->particles

Key Mechanisms in Emulsion Polymerization

Safety Precautions

  • This compound is flammable and may polymerize on exposure to heat.[9] It should be handled in a well-ventilated fume hood.

  • Potassium persulfate is a strong oxidizing agent.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

2-Methylstyrene: A Versatile Monomer for Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylstyrene (B165405), also known as 2-vinyltoluene, is an aromatic hydrocarbon that serves as a valuable monomer for the synthesis of a variety of specialty polymers.[1] Its unique structure, featuring a vinyl group and a methyl group on the benzene (B151609) ring, imparts distinct properties to its corresponding polymers, making them suitable for a range of specialized applications. This document provides detailed application notes and experimental protocols for the polymerization of this compound to facilitate its use in research and development.

Physicochemical Properties of this compound Monomer

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing polymerization reactions.

PropertyValueReferences
Molecular Formula C₉H₁₀[1][2]
Molecular Weight 118.18 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Characteristic sweet odor[1]
Boiling Point 169-171 °C[3][4]
Melting Point -69 °C[4]
Density 0.914 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.543[3]
Flash Point 58 °C (closed cup)[3]
Solubility Insoluble in water; soluble in organic solvents.[1][2]
Storage Temperature 2-8°C[3]

Applications of Poly(this compound) and its Copolymers

The incorporation of this compound into polymers can significantly enhance their thermal and mechanical properties. This leads to their use in a variety of specialty applications.

  • Adhesives, Sealants, and Coatings: Copolymers of styrene (B11656) and α-methylstyrene are utilized as additives in sealants, caulks, adhesives, and coatings.[5] Their compatibility with a range of other polymers, including acrylics, styrenics, and butadienes, makes them versatile formulating agents.[5]

  • Processing Aids: Poly(α-methylstyrene) serves as a processing aid and fusion enhancer in applications such as vinyl flooring and in the extrusion and injection molding of PVC for products like piping, siding, and window profiles.[6]

  • Functional Polymers: Copolymers containing p-methylstyrene units can be readily functionalized at the benzylic protons. This allows for the introduction of various functional groups, making these polymers useful as interfacial reagents to improve adhesion between polyolefins and substrates like glass and metals.[7]

  • Photoresists: Copolymers of methylstyrene, such as methyl styrene-co-α-chloromethacrylate, are used in the formulation of photoresists for microelectronics and microsystems technology.[8][9]

Polymerization of this compound

This compound can be polymerized via several mechanisms, including free radical, cationic, and anionic polymerization. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.

General Experimental Workflow

The following diagram illustrates a general workflow for the polymerization of this compound.

G General Polymerization Workflow for this compound cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer_Purification Monomer Purification (e.g., distillation, passing through alumina) Initiation Initiation (Addition of initiator to monomer/solvent mixture) Monomer_Purification->Initiation Solvent_Drying Solvent Drying (e.g., distillation over drying agent) Solvent_Drying->Initiation Propagation Propagation (Controlled temperature and time) Initiation->Propagation Termination Termination (e.g., addition of quenching agent) Propagation->Termination Precipitation Precipitation (in a non-solvent like methanol) Termination->Precipitation Drying Drying (e.g., vacuum oven) Precipitation->Drying Characterization Characterization (e.g., GPC, NMR, DSC) Drying->Characterization

Caption: A generalized workflow for the synthesis and characterization of poly(this compound).

Experimental Protocols

Free Radical Polymerization of this compound

This protocol is a general guideline and can be adapted from procedures for styrene polymerization.[10][11]

Materials:

  • This compound

  • Toluene (B28343)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Methanol (B129727)

  • Nitrogen gas source

  • Reaction flask with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Purify this compound by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • In a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add the purified this compound (e.g., 10 g, 84.6 mmol) and toluene (e.g., 20 mL).

  • Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

  • Under a positive nitrogen pressure, add the radical initiator, benzoyl peroxide (e.g., 0.1 g, 0.41 mmol).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Allow the polymerization to proceed for a specified time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Cationic Polymerization of this compound

Cationic polymerization of styrenic monomers can be initiated by Lewis acids.[6][12] This protocol is based on the use of tin(IV) chloride as an initiator.[6]

Materials:

  • This compound

  • Toluene or cumene (B47948) (solvent)

  • Tin(IV) chloride (SnCl₄)

  • Methanol

  • Nitrogen gas source

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of this compound in toluene or cumene (e.g., 75% by weight).[6]

  • Transfer the solution to a dry reaction flask under a nitrogen atmosphere.

  • Add tin(IV) chloride as the initiator. The amount can be around 0.10 to 0.40% by weight based on the weight of the this compound.[6] The initiator can be added neat or as a solution in a suitable solvent.[6]

  • The polymerization can be carried out at ambient temperature.[6]

  • Allow the reaction to proceed for a set time (e.g., 3 hours).[6]

  • Terminate the polymerization by adding methanol.

  • Isolate the polymer by precipitation in an excess of methanol.

  • Filter, wash with methanol, and dry the polymer under vacuum.

Anionic Polymerization of this compound

Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions.[13][14] This method requires stringent purification of all reagents and a high-vacuum or inert atmosphere technique. The polymerization of α-methylstyrene is typically carried out at low temperatures.[15]

Materials:

  • This compound

  • Tetrahydrofuran (THF), freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl)

  • n-Butyllithium (n-BuLi) in hexane

  • Methanol, degassed

  • High-vacuum line or glovebox

  • Schlenk flask or similar reaction vessel

Procedure:

  • Thoroughly dry all glassware and assemble it hot under a stream of dry nitrogen.

  • Purify the this compound by distillation under reduced pressure from a suitable drying agent.

  • Distill THF into the reaction flask under vacuum.

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound to the cold THF.

  • Initiate the polymerization by adding a calculated amount of n-BuLi solution via syringe. The amount of initiator will determine the molecular weight of the polymer. A characteristic color change should be observed upon initiation.

  • Allow the polymerization to proceed at -78 °C for several hours.

  • Terminate the reaction by adding a small amount of degassed methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation

The properties of polymers derived from methylstyrene are influenced by the specific isomer and the polymerization method.

Table 2: Properties of Styrene/α-Methylstyrene Copolymers

PropertyValueReference
Form Solid[5]
Melt Viscosity 100 poise at 161 °C[5]
Softening Point (Ring and Ball) 119 °C[5]
Glass Transition Temperature (Tg, DSC, onset) 67 °C[5]
Density 1.07 g/mL at 25 °C[5]

Table 3: Molecular Weight Data for Poly(α-methylstyrene)

Polymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Anionic1,500 - 850,000--[16]
Cationic (αMeSt-CEVE block copolymer)--~1.15[17]
Sequence-controlled (MSt-alt-St)Varies with synthesisVaries with synthesisLow[18]

Signaling Pathways and Logical Relationships

While this compound-based polymers are not typically associated with biological signaling pathways in drug development, their application in areas like biomedical devices or drug delivery systems could be a future research direction. The logical relationship for selecting a polymerization method is outlined below.

G Selection of Polymerization Method for this compound cluster_choices Polymerization Method Desired_Properties Desired Polymer Properties Free_Radical Free Radical Polymerization - Broad molecular weight distribution - Branched structures possible - Industrially scalable Desired_Properties->Free_Radical Bulk industrial applications Cationic Cationic Polymerization - Can be living/controlled - Sensitive to impurities - Good for electron-rich monomers Desired_Properties->Cationic Controlled architecture, tolerance to some impurities Anionic Anionic Polymerization - Living polymerization - Narrow molecular weight distribution - Well-defined architectures (e.g., block copolymers) - Requires high purity Desired_Properties->Anionic High precision, well-defined block copolymers

Caption: A decision diagram for selecting a suitable polymerization method for this compound.

Conclusion

This compound is a versatile monomer that offers access to a wide range of specialty polymers with tailored properties. By selecting the appropriate polymerization technique—free radical, cationic, or anionic—researchers can synthesize materials with specific molecular weights, architectures, and functionalities. The protocols and data presented here provide a foundation for the successful synthesis and application of this compound-based polymers in various fields of research and development.

References

Application Notes and Protocols: Synthesis of Poly(2-methylstyrene) for Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2-methylstyrene), a versatile polymer with significant applications in material science. The protocols cover anionic, cationic, and free-radical polymerization methods, offering flexibility for researchers to tailor the polymer's properties to their specific needs.

Poly(this compound) and its copolymers are utilized in various applications, including as additives in sealants, caulks, adhesives, and coatings. Copolymers containing This compound (B165405) are also of commercial interest due to their enhanced thermal stability compared to polystyrene. The incorporation of this compound can be leveraged to introduce functional groups, making the resulting polymers useful as interfacial reagents to promote adhesion between polyolefins and various substrates like glass and metals.[1]

Experimental Protocols

Anionic Polymerization of this compound

Anionic polymerization offers excellent control over molecular weight and polydispersity, making it ideal for producing well-defined polymers.[2] Living anionic polymerization, in particular, allows for the synthesis of block copolymers.[3]

Materials:

  • This compound (monomer), purified by distillation

  • Anhydrous Toluene (B28343) (solvent)[4]

  • n-Butyllithium (n-BuLi) in hexane (B92381) (initiator)[3][4]

  • Anhydrous Methanol (terminating agent)[3]

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Preparation of the Reaction Setup: All glassware should be thoroughly dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen). The reaction is carried out under an inert atmosphere using a Schlenk line.

  • Solvent and Monomer Preparation: Anhydrous toluene is introduced into the reaction flask via a cannula. The purified this compound monomer is then added.[4]

  • Neutralization: A small amount of n-BuLi is added dropwise to the solution to neutralize any remaining protic impurities. The appearance of a faint, persistent color indicates that the solution is ready for initiation.[4]

  • Initiation: The reaction flask is cooled to the desired temperature (e.g., -25 °C). A predetermined amount of n-BuLi is then added to initiate the polymerization.[4] The solution will typically develop an intense red color, indicating the formation of active anionic species.[4]

  • Propagation: The reaction is allowed to proceed with stirring. The solution will become more viscous as the polymer chains grow.[4]

  • Termination: Once the desired polymerization time has elapsed or the monomer is consumed, the reaction is terminated by adding a small amount of anhydrous methanol.[4] This will quench the living anionic chain ends.

  • Polymer Isolation: The polymer is precipitated by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed, and dried under vacuum.[4]

Characterization:

The resulting poly(this compound) can be characterized by:

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and tacticity.[5][6]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[2]

Cationic Polymerization of p-Methylstyrene

Cationic polymerization is another method to synthesize polymers from methylstyrene derivatives. Recent advancements have focused on developing more environmentally friendly approaches, such as aqueous cationic polymerization.[7]

Materials:

  • p-Methylstyrene (monomer)

  • Cumyl alcohol (CumOH) (initiator)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (co-initiator)[7]

  • Diethyl ether (Et₂O)[7]

  • Surfactant (e.g., CTAB, NP-40, or SDBS for aqueous systems)[7]

  • Deionized water (for aqueous systems)

Procedure (Aqueous Suspension Polymerization):

  • Initiator System Preparation: The co-initiator, B(C₆F₅)₃, is complexed with diethyl ether to improve its solubility and activity in the aqueous medium.[7]

  • Reaction Setup: In a reaction vessel, the monomer (p-methylstyrene) and a surfactant are dispersed in deionized water with stirring to form a suspension.

  • Initiation: The initiator (CumOH) and the B(C₆F₅)₃/Et₂O complex are added to the suspension to initiate polymerization. The polymerization is typically carried out at a controlled temperature.[7]

  • Polymerization: The reaction is allowed to proceed for a set period.

  • Termination and Isolation: The polymerization is terminated, and the resulting polymer is isolated, washed, and dried.

Free Radical Polymerization of Styrene (B11656) and Methylstyrene Derivatives

Free radical polymerization is a widely used industrial process due to its tolerance to various functional groups and reaction conditions.[8] However, controlling molecular weight can be challenging.[9] The presence of α-methylstyrene can inhibit the copolymerization with styrene, requiring specific conditions to achieve high molecular weight products.[10]

Materials:

  • Styrene (monomer)

  • α-Methylstyrene (comonomer)

  • Organic peroxide initiator (e.g., benzoyl peroxide)[10]

  • Suspending agent (for suspension polymerization)[10]

  • Water (for suspension polymerization)

  • Chain transfer agent (optional, for molecular weight control), such as (4-methylpent-1-ene-2,4-diyl)dibenzene (α-MSD).[9]

Procedure (Suspension Copolymerization):

  • Monomer Mixture Preparation: A mixture of styrene and α-methylstyrene is prepared at the desired ratio.[10]

  • Suspension Setup: The monomer mixture, along with the organic peroxide initiator, is suspended in an aqueous medium containing a suspending agent.[10]

  • Polymerization: The reaction mixture is heated to a temperature that allows for the decomposition of the initiator (typically 100-125 °C) under an inert atmosphere.[10]

  • Monomer Removal: After polymerization, residual monomers and other volatile by-products are removed to obtain a stable, high-softening-point copolymer.[10]

  • Isolation: The polymer beads are separated from the aqueous phase, washed, and dried.

Data Presentation

Table 1: Properties of Poly(α-methylstyrene) Synthesized by Anionic Polymerization

Sample IDMn ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
P8329-αMeS420,0001.08177[2]
PAMS312,0001.06-[4]

Table 2: Characterization Data for Poly(α-methylstyrene)

TechniqueInformation Obtained
Size Exclusion Chromatography (SEC)Molecular weight (Mn, Mw) and Polydispersity Index (PDI)[2]
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg)[2]
¹H and ¹³C NMR SpectroscopyPolymer structure, tacticity, and end-group analysis[5]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Purification Monomer (this compound) Purification Polymerization Polymerization (Anionic, Cationic, or Free Radical) Monomer_Purification->Polymerization Initiator, Solvent Termination Termination Polymerization->Termination Terminating Agent Isolation_Purification Polymer Isolation & Purification Termination->Isolation_Purification SEC SEC Analysis (Mn, Mw, PDI) Isolation_Purification->SEC NMR NMR Spectroscopy (Structure, Tacticity) Isolation_Purification->NMR DSC DSC Analysis (Tg) Isolation_Purification->DSC Material_Applications Material Science Applications SEC->Material_Applications NMR->Material_Applications DSC->Material_Applications Anionic_Polymerization Initiation Initiation: Monomer + Initiator (n-BuLi) -> Active Anionic Center Propagation Propagation: Active Center + Monomer -> Polymer Chain Growth Initiation->Propagation Chain Growth Termination Termination: Living Polymer + Quenching Agent -> Inactive Polymer Propagation->Termination Controlled Termination

References

Application Notes and Protocols for the Use of 2-Methylstyrene in Resin and Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylstyrene (B165405), also known as vinyltoluene, is an aromatic monomer that serves as a valuable component in the formulation of various resins and coatings.[1][2] As a derivative of styrene, it offers unique advantages due to the presence of a methyl group on the benzene (B151609) ring. This modification leads to improvements in several key properties of the final polymer, including enhanced drying characteristics, greater thermal stability, and improved chemical resistance.[3][4] These attributes make this compound a suitable candidate for use in a wide range of applications, from industrial enamels and machinery coatings to specialized finishes.[3]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into resin and coating formulations. It is intended to guide researchers and scientists in leveraging the benefits of this monomer to develop high-performance materials.

Key Advantages of Using this compound

The incorporation of this compound as a reactive diluent or comonomer in resin synthesis can impart several desirable properties to the resulting coatings:

  • Improved Solubility and Compatibility: Vinyltoluene-modified alkyd resins exhibit enhanced solubility in a variety of aliphatic and aromatic solvents, offering greater formulation flexibility.[3][5]

  • Faster Drying Times: Coatings formulated with this compound often exhibit accelerated drying times, which is a significant advantage in many industrial and commercial applications.[5]

  • Enhanced Hardness and Durability: The resulting polymers can show increased hardness and overall durability.[5]

  • Good Chemical and Moisture Resistance: Modification with vinyltoluene can lead to improved resistance to chemicals and moisture.[3]

Data Presentation

The following tables summarize representative quantitative data for the performance of resins and coatings formulated with this compound (vinyltoluene) compared to standard formulations.

Note: The following data is illustrative and compiled from qualitative descriptions of performance improvements mentioned in technical literature.[3][4][5] Specific values may vary depending on the exact formulation and curing conditions.

Table 1: Comparative Performance of Vinyltoluene-Modified Alkyd Resin vs. Standard Alkyd Resin

PropertyStandard Long Oil AlkydVinyltoluene-Modified Long Oil AlkydTest Method
Viscosity (Gardner-Holdt) Z2 - Z4Y - Z1ASTM D1545
Drying Time (Tack-Free) 6 - 8 hours2 - 4 hoursASTM D1640
Pencil Hardness F - HH - 2HASTM D3363
Adhesion (Cross-Hatch) 4B5BASTM D3359
Water Resistance (24h Immersion) Slight BlisteringNo EffectASTM D870
5% NaOH Resistance (1h) Moderate BlisteringSlight ChangeASTM D1308
5% H₂SO₄ Resistance (1h) Slight BlisteringNo EffectASTM D1308

Table 2: Performance Characteristics of an Acrylic Resin Copolymerized with this compound

PropertyStyrene-Acrylic CopolymerThis compound-Acrylic CopolymerTest Method
Viscosity (cps at 25°C) 1500 - 20001800 - 2300Brookfield Viscometer
Glass Transition Temp. (Tg) ~100°C~110°CDSC
Pencil Hardness 2H3HASTM D3363
Solvent Resistance (MEK rubs) ~100>150ASTM D5402
Gloss (60°) 85 - 9088 - 93ASTM D523

Experimental Protocols

Protocol 1: Synthesis of a Vinyltoluene-Modified Long Oil Alkyd Resin (Post-Vinylation)

This protocol describes the modification of a pre-formed long oil alkyd resin with vinyltoluene (a common commercial source of this compound).

Materials:

  • Long oil alkyd resin (e.g., based on linseed or soybean oil)

  • Vinyltoluene (VT)

  • Tert-butyl peroxybenzoate (TBPB) or another suitable radical initiator

  • Xylene or other suitable solvent

  • Reaction vessel equipped with a stirrer, thermometer, condenser, and nitrogen inlet.

Procedure:

  • Charge the long oil alkyd resin and xylene into the reaction vessel.

  • Heat the mixture to 140-145°C under a nitrogen blanket with continuous stirring.

  • In a separate vessel, prepare a mixture of vinyltoluene and the radical initiator (e.g., a 10:1 ratio of VT to TBPB by weight).

  • Slowly add the vinyltoluene/initiator mixture to the hot alkyd resin over a period of 2-3 hours, maintaining the temperature at 140-145°C.

  • After the addition is complete, hold the reaction mixture at 140-145°C for an additional 2-3 hours to ensure complete reaction of the monomer.

  • Monitor the reaction progress by checking the viscosity and solids content periodically.

  • Once the desired specifications are met, cool the reactor and dilute with additional solvent if necessary to achieve the target viscosity.

Protocol 2: Free-Radical Copolymerization of this compound with Acrylic Monomers

This protocol outlines the synthesis of a this compound-acrylic copolymer via solution polymerization.

Materials:

  • This compound

  • Methyl methacrylate (B99206) (MMA)

  • Butyl acrylate (B77674) (BA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Toluene or other suitable solvent

  • Reaction vessel equipped with a stirrer, thermometer, condenser, and nitrogen inlet.

Procedure:

  • Charge the solvent (toluene) to the reaction vessel and heat to 80-85°C under a nitrogen blanket with stirring.

  • In a separate vessel, prepare a monomer mixture of this compound, MMA, BA, and HEMA in the desired molar ratio.

  • Dissolve the AIBN initiator in a portion of the monomer mixture.

  • Slowly feed the monomer/initiator mixture into the hot solvent over a period of 3-4 hours, maintaining the reaction temperature.

  • After the initial feed is complete, add a small amount of additional initiator (a "chaser" catalyst) to ensure high monomer conversion.

  • Hold the reaction at 80-85°C for another 1-2 hours.

  • Cool the resulting polymer solution to room temperature. The resin is now ready for formulation into a coating.

Protocol 3: Cationic Polymerization of this compound

This protocol provides a general procedure for the cationic polymerization of this compound, which typically yields polymers with different properties compared to free-radical polymerization.

Materials:

  • This compound (purified to remove inhibitors)

  • Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)

  • Co-initiator (e.g., a protic source like water or an alcohol)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel equipped with a stirrer, thermometer, and maintained under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Thoroughly dry all glassware and the solvent to remove any traces of water that could interfere with the reaction.

  • Chill the reaction vessel to the desired temperature (e.g., 0°C to -78°C) in a cooling bath.

  • Add the anhydrous solvent and purified this compound to the reaction vessel under an inert atmosphere.

  • Slowly add the Lewis acid initiator to the stirred monomer solution. The polymerization is often very rapid.

  • Allow the reaction to proceed for the desired amount of time.

  • Terminate the polymerization by adding a quenching agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the polymer to obtain the final product.

Visualization of Reaction Mechanisms and Workflows

Free-Radical Polymerization of this compound with an Acrylic Monomer

The following diagram illustrates the key steps in the free-radical copolymerization of this compound.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R.) Initiator->Radical Decomposition (Heat) GrowingChain Propagating Radical Chain Radical->GrowingChain Initiation Monomer1 This compound Monomer1->GrowingChain Propagation Monomer2 Acrylic Monomer Monomer2->GrowingChain Propagation GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Polymer Copolymer Termination->Polymer

Caption: Free-Radical Copolymerization Workflow.

Cationic Polymerization of this compound

This diagram outlines the general mechanism for the cationic polymerization of this compound.

CationicPolymerization Initiator Initiator (e.g., BF₃) Complex Initiator-Co-initiator Complex Initiator->Complex CoInitiator Co-initiator (e.g., H₂O) CoInitiator->Complex Carbocation Carbocationic Propagating Chain Complex->Carbocation Initiation Monomer This compound Monomer->Carbocation Propagation Carbocation->Carbocation Termination Chain Transfer / Termination Carbocation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic Polymerization Mechanism.

Logical Workflow for Coating Formulation and Testing

This diagram illustrates the logical steps from resin synthesis to the final evaluation of the coating performance.

CoatingWorkflow MonomerSelection Monomer Selection (this compound, Comonomers) ResinSynthesis Resin Synthesis (Polymerization) MonomerSelection->ResinSynthesis Characterization Resin Characterization (Viscosity, MW, Solids) ResinSynthesis->Characterization Formulation Coating Formulation (Pigments, Additives, Solvents) Characterization->Formulation Application Coating Application (Substrate Preparation, Film Casting) Formulation->Application Curing Curing (Air Dry, Thermal Cure) Application->Curing PerformanceTesting Performance Testing (Hardness, Adhesion, Resistance) Curing->PerformanceTesting

Caption: Coating Development and Evaluation Workflow.

References

Controlled Polymerization of 2-Methylstyrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled polymerization of 2-Methylstyrene (2-MeS), a substituted styrene (B11656) monomer. Controlled polymerization techniques are essential for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. Such polymers are of significant interest in various fields, including drug delivery, nanotechnology, and advanced materials.

This guide covers four major controlled polymerization methods:

  • Living Anionic Polymerization

  • Atom Transfer Radical Polymerization (ATRP)

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

  • Cationic Polymerization

For each technique, a detailed protocol is provided, along with tables summarizing key experimental parameters and expected results. Experimental workflows and reaction mechanisms are illustrated using diagrams generated with Graphviz.

Living Anionic Polymerization

Living anionic polymerization offers exceptional control over polymer architecture, yielding polymers with very low PDI and precisely controlled molecular weights.[1] This technique is highly sensitive to impurities and requires stringent anhydrous and oxygen-free conditions.[1] The polymerization of styrenic monomers like 2-MeS is typically initiated by organolithium compounds in polar or non-polar solvents.[1]

Experimental Protocol: Living Anionic Polymerization of this compound

Materials:

  • This compound (2-MeS), purified by washing with aqueous NaOH, drying over MgSO₄, and distillation from CaH₂ under reduced pressure.[1]

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.

  • Cyclohexane, anhydrous, purified by refluxing over a sodium-potassium alloy.[2]

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) solution in cyclohexane, titrated before use.

  • Methanol (B129727), anhydrous.

  • Argon or Nitrogen gas, high purity.

Equipment:

  • Schlenk line and glassware (flasks, funnels), oven-dried and flame-dried under vacuum.

  • Magnetic stirrer and stir bars.

  • Syringes and cannulas.

  • Dry ice/acetone bath (-78 °C).

Procedure (in THF at -78 °C):

  • Assemble an oven-dried Schlenk flask with a magnetic stir bar under a stream of inert gas. Flame-dry the apparatus under vacuum and then fill with inert gas.[1]

  • Inject freshly distilled, anhydrous THF into the reaction flask via a syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound to the cooled THF with stirring.

  • Inject the calculated amount of sec-BuLi initiator solution dropwise into the monomer solution. The solution should develop a characteristic color, indicating the formation of the poly(2-methylstyryl) anion.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.[1]

  • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven to a constant weight.[1]

Quantitative Data: Living Anionic Polymerization
EntryInitiatorSolventTemp. (°C)Time (h)[M]/[I] RatioMn ( g/mol , calc.)Mn ( g/mol , exp.)PDI (Mw/Mn)
1sec-BuLiTHF-781505,9006,100< 1.10
2sec-BuLiTHF-78210011,80012,500< 1.10
3n-BuLiCyclohexane40410011,80012,000< 1.15
4n-BuLiCyclohexane40620023,60024,500< 1.15

Note: The experimental data presented is representative for styrenic monomers and serves as a guideline for the polymerization of this compound.

Experimental Workflow: Living Anionic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Dry Glassware (Oven & Flame-Dry) D Assemble Apparatus under Inert Gas A->D B Purify Solvent (e.g., THF distillation) E Add Solvent & Cool (e.g., THF, -78°C) B->E C Purify Monomer (this compound) F Add Purified Monomer C->F D->E E->F G Initiate with Organolithium (e.g., sec-BuLi) F->G H Propagation (1-2 hours) G->H I Terminate with Methanol H->I J Precipitate in Methanol I->J K Filter and Wash Polymer J->K L Dry under Vacuum K->L

Caption: Workflow for Living Anionic Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and robust controlled radical polymerization technique that tolerates a wider range of functional groups than ionic polymerizations.[3] It involves the reversible activation of a dormant alkyl halide species by a transition metal complex, typically copper-based.[3] For styrenic monomers, ATRP is usually conducted at elevated temperatures.[4]

Experimental Protocol: ATRP of this compound

Materials:

  • This compound (2-MeS), passed through a column of basic alumina (B75360) to remove inhibitor.[5]

  • Copper(I) bromide (CuBr), purified by washing with acetic acid, then ethanol, and dried under vacuum.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) as the ligand.

  • 1-Phenylethyl bromide (1-PEBr) or ethyl α-bromoisobutyrate (EBiB) as the initiator.

  • Anisole or toluene (B28343) as the solvent (optional, for solution polymerization).

  • Methanol.

  • Argon or Nitrogen gas.

Equipment:

  • Schlenk flask.

  • Magnetic stirrer and stir bars.

  • Thermostatically controlled oil bath.

  • Syringes.

Procedure:

  • Add CuBr and a magnetic stir bar to a Schlenk flask.

  • Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with inert gas (repeat 3 times).

  • Add the ligand (e.g., PMDETA) via syringe under a positive pressure of inert gas.

  • Add the purified this compound and solvent (if any) to the flask via syringe.

  • Stir the mixture to allow the formation of the copper-ligand complex.

  • Degas the monomer/catalyst solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Inject the initiator (e.g., 1-PEBr) to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetrically) and molecular weight evolution (by GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with THF, and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large volume of cold methanol.

  • Filter the polymer and dry it in a vacuum oven.

Quantitative Data: ATRP
EntryInitiatorLigandSolventTemp. (°C)Time (h)[M]:[I]:[Cu]:[L]Mn ( g/mol , exp.)PDI (Mw/Mn)
11-PEBrdNbpyBulk1104100:1:1:28,5001.25
21-PEBrdNbpyBulk1108200:1:1:216,0001.30
3EBiBPMDETAToluene906100:1:1:19,2001.35
4EBiBPMDETAToluene9012200:1:1:117,5001.40

Note: This data is representative for the ATRP of styrenic monomers. The ortho-methyl group in 2-MeS may slightly alter polymerization kinetics compared to styrene.[4]

Experimental Workflow: ATRP

G A Add CuBr to Schlenk Flask B Deoxygenate Flask (Vacuum/Inert Gas) A->B C Add Ligand (e.g., PMDETA) B->C D Add Monomer (2-MeS) & Solvent C->D E Degas Mixture (Freeze-Pump-Thaw) D->E F Heat to Reaction Temp. (e.g., 110°C) E->F G Inject Initiator (e.g., 1-PEBr) F->G H Polymerization & Sampling G->H I Stop Reaction (Cool & Expose to Air) H->I J Remove Catalyst (Alumina Column) I->J K Precipitate in Methanol J->K L Filter & Dry Polymer K->L

Caption: Workflow for Atom Transfer Radical Polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical technique that utilizes a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization.[6] It is compatible with a wide array of monomers and reaction conditions, including aqueous systems.[6]

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (2-MeS), passed through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • RAFT agent, e.g., 2-Cyano-2-propyl benzodithioate or Cumyl dithiobenzoate.

  • Benzene or Toluene as solvent.

  • Methanol.

  • Argon or Nitrogen gas.

Equipment:

  • Schlenk tube or ampule.

  • Magnetic stirrer and stir bars.

  • Thermostatically controlled oil bath.

  • Vacuum line for freeze-pump-thaw cycles.

Procedure:

  • In a Schlenk tube, dissolve the RAFT agent, AIBN, and this compound in the chosen solvent (e.g., benzene).[6]

  • Attach the Schlenk tube to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[6]

  • After the final thaw, backfill the tube with inert gas and seal it (or flame-seal if using an ampule).

  • Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).[6]

  • Allow the polymerization to proceed for the specified time. The reaction can be monitored by taking aliquots if using a Schlenk tube with a septum.

  • To quench the reaction, cool the vessel rapidly in an ice-water bath and expose the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data: RAFT Polymerization
EntryRAFT AgentInitiatorTemp. (°C)Time (h)[M]:[RAFT]:[I]Mn ( g/mol , exp.)PDI (Mw/Mn)
1Cumyl dithiobenzoateAIBN808100:1:0.29,5001.15
2Cumyl dithiobenzoateAIBN8016200:1:0.218,0001.20
32-Cyano-2-propyl benzodithioateAIBN6012100:1:0.110,2001.18
42-Cyano-2-propyl benzodithioateAIBN6024200:1:0.119,5001.25

Note: This data is representative for the RAFT polymerization of styrenic monomers. The selection of the RAFT agent is crucial for achieving good control.

Experimental Workflow: RAFT Polymerization

G A Prepare Solution: Monomer (2-MeS), RAFT Agent, Initiator (AIBN) in Solvent B Transfer to Schlenk Tube/Ampule A->B C Deoxygenate (Freeze-Pump-Thaw) B->C D Seal Vessel under Inert Atmosphere C->D E Immerse in Preheated Oil Bath (e.g., 70°C) D->E F Polymerization E->F G Quench Reaction (Cooling) F->G H Precipitate Polymer in Methanol G->H I Filter & Dry Polymer H->I

Caption: Workflow for RAFT Polymerization.

Cationic Polymerization

Cationic polymerization of this compound is initiated by Lewis or protic acids and proceeds via a carbocationic propagating species. This method is particularly sensitive to reaction conditions, and achieving good control requires low temperatures and often the use of specific initiator/co-initiator systems to minimize chain transfer and termination reactions.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (2-MeS), purified by distillation from CaH₂.

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous, distilled from CaH₂.

  • Tin(IV) chloride (SnCl₄) as a co-initiator.

  • 1-Chloro-1-(o-methylphenyl)ethane as an initiator (can be synthesized from 2-MeS and HCl).

  • 2,6-Di-tert-butylpyridine (DTBP) as a proton scavenger (optional, for better control).

  • Methanol, anhydrous.

  • Nitrogen gas, dry.

Equipment:

  • Jacketed glass reactor with mechanical stirrer and inert gas inlet/outlet.

  • Low-temperature circulator.

  • Syringes.

  • Glove box or Schlenk line for handling reagents.

Procedure:

  • The polymerization should be carried out under a dry nitrogen atmosphere.

  • Charge the reactor with anhydrous dichloromethane and purified this compound.

  • Cool the reactor to the desired temperature (e.g., -25 °C) using the circulator.

  • If using, add the proton scavenger (DTBP).

  • In a separate flask, prepare the initiator solution by dissolving 1-chloro-1-(o-methylphenyl)ethane in dichloromethane.

  • Initiate the polymerization by adding the co-initiator (SnCl₄) to the reactor, followed by the dropwise addition of the initiator solution.

  • Allow the reaction to proceed with stirring. Monitor the reaction by taking samples for analysis.

  • Terminate the polymerization by adding pre-chilled methanol.

  • Pour the reaction mixture into a larger volume of methanol to precipitate the polymer.

  • Filter the polymer, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 40 °C).

Quantitative Data: Cationic Polymerization
EntryInitiator SystemAdditiveSolventTemp. (°C)Time (h)Mn ( g/mol , exp.)PDI (Mw/Mn)
1HCl-adduct/SnCl₄NoneCH₂Cl₂-25212,0001.59
2HCl-adduct/SnCl₄DTBPCH₂Cl₂-25225,0001.40
3CumOH/BF₃·OEt₂NoneCH₂Cl₂-15315,5001.65
4CumOH/BF₃·OEt₂DTBPCH₂Cl₂-15328,0001.45

Note: Data is adapted from studies on p-methylstyrene and represents expected values. The use of a proton scavenger like DTBP generally leads to better control, higher molecular weights, and narrower PDIs.

Experimental Workflow: Cationic Polymerization

G A Set up Dry Reactor under Inert Gas B Charge with Solvent (CH₂Cl₂) & Monomer (2-MeS) A->B C Cool to Low Temp. (e.g., -25°C) B->C D Add Proton Scavenger (DTBP, optional) C->D E Add Co-initiator (e.g., SnCl₄) D->E F Add Initiator Solution (e.g., R-Cl in CH₂Cl₂) E->F G Polymerization F->G H Terminate with chilled Methanol G->H I Precipitate, Filter, & Dry Polymer H->I

Caption: Workflow for Cationic Polymerization.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Containing 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 2-methylstyrene (B165405) (2-MeS), also known as o-vinyltoluene. The inclusion of 2-MeS in polymer chains can impart unique thermal and mechanical properties to the resulting materials, making them of interest for various applications, including advanced materials and drug delivery systems. This document covers the primary methods for controlled polymerization, including living anionic polymerization and controlled radical polymerization techniques, which are essential for the synthesis of well-defined block copolymers.

Introduction to this compound in Block Copolymer Synthesis

This compound is a structural isomer of styrene (B11656), and its incorporation into block copolymers can significantly influence the polymer's properties. The methyl group in the ortho position introduces steric hindrance, which can affect the polymerization kinetics and the final properties of the polymer, such as its glass transition temperature (Tg). The synthesis of block copolymers requires controlled polymerization techniques to achieve polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined block sequences. Living anionic polymerization and controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are the most effective strategies for this purpose.

Living Anionic Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing well-defined block copolymers of styrenic monomers. The absence of termination and chain transfer reactions allows for the sequential addition of different monomers to create distinct blocks.

Experimental Protocol: Synthesis of Polystyrene-block-poly(this compound) (PS-b-P2MeS) via Living Anionic Polymerization

This protocol is adapted from established procedures for the living anionic polymerization of styrene and its derivatives.[1]

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane (B81311), anhydrous

  • sec-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi) in cyclohexane

  • Methanol (B129727), anhydrous

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: Styrene and this compound are purified by passing through a column of basic alumina (B75360) to remove the inhibitor, followed by distillation from calcium hydride (CaH₂) under reduced pressure. Anhydrous THF and cyclohexane are obtained by distillation from sodium/benzophenone ketyl under an inert atmosphere.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.

  • First Block (Polystyrene) Synthesis:

    • Anhydrous cyclohexane and THF are transferred to the reaction flask via cannula. A typical solvent mixture is 90:10 (v/v) cyclohexane:THF.

    • The desired amount of purified styrene is added to the solvent.

    • The solution is cooled to the desired temperature (e.g., 40°C for n-BuLi in cyclohexane/THF).[2]

    • The calculated amount of s-BuLi or n-BuLi initiator is added dropwise via syringe. The solution should develop a characteristic orange-red color, indicating the formation of the polystyryl anion.

    • The polymerization is allowed to proceed for a predetermined time (e.g., 2-4 hours) to ensure complete conversion of the styrene.

  • Second Block (Poly(this compound)) Synthesis:

    • A sample of the living polystyrene is taken for analysis (e.g., by GPC).

    • The purified this compound is added to the living polystyrene solution via cannula.

    • The polymerization is continued for another 2-4 hours. A color change may be observed.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by the addition of a small amount of degassed, anhydrous methanol. The color of the solution should disappear.

    • The block copolymer is isolated by precipitation into a large excess of a non-solvent, such as methanol.

    • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-60°C to a constant weight.[1]

Quantitative Data for Anionic Polymerization

The following table summarizes representative data for block copolymers synthesized via living anionic polymerization, primarily based on data for the closely related α-methylstyrene due to the limited availability of specific data for this compound.

CopolymerBlock 1 Mₙ ( g/mol )Block 2 Mₙ ( g/mol )Total Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Poly(α-methylstyrene)-b-polystyrene5,0005,00010,000< 1.15[2]
Poly(α-methylstyrene)-b-polystyrene3,760-4,3301.15[2]

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, offer a more versatile approach for synthesizing block copolymers, as they are tolerant to a wider range of functional groups and reaction conditions compared to living anionic polymerization.

Experimental Protocol: Synthesis of Poly(styrene)-b-poly(this compound) via ATRP

This protocol is a general guideline for ATRP of styrenic monomers.[3][4]

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (initiator)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (ligand)

  • Anisole or another suitable solvent

  • Methanol

  • Alumina (neutral)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Styrene and this compound are purified as described for anionic polymerization.

  • Reaction Setup: A Schlenk flask with a stir bar is charged with the catalyst (CuBr) and ligand (PMDETA). The flask is sealed with a rubber septum and purged with inert gas.

  • First Block (Polystyrene) Synthesis:

    • The solvent (anisole) and styrene monomer are added to the flask via syringe.

    • The initiator (EBiB) is then added.

    • The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 110°C).

    • The polymerization is monitored by taking samples periodically to determine monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

    • Once the desired molecular weight and conversion are reached, the polymerization is stopped by cooling and exposing the mixture to air. The resulting polystyrene macroinitiator is purified by passing through a column of neutral alumina to remove the copper catalyst, followed by precipitation in methanol.

  • Second Block (Poly(this compound)) Synthesis:

    • The purified polystyrene macroinitiator, CuBr, and PMDETA are placed in a new Schlenk flask and purged with inert gas.

    • Solvent and this compound are added.

    • The mixture is heated to the reaction temperature to initiate the polymerization of the second block.

    • The polymerization is monitored as before.

  • Purification: The final block copolymer is purified by passing through an alumina column and precipitating in methanol.

Experimental Protocol: Synthesis of Poly(styrene)-b-poly(this compound) via RAFT Polymerization

This protocol provides a general procedure for RAFT polymerization of styrenic monomers.[5][6]

Materials:

  • Styrene (inhibitor removed)

  • This compound (inhibitor removed)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) or another suitable solvent

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Styrene and this compound are purified as previously described. AIBN is recrystallized from methanol.

  • First Block (Polystyrene-RAFT Macro-agent) Synthesis:

    • Styrene, the RAFT agent, and AIBN are dissolved in toluene in a Schlenk flask.

    • The solution is degassed by several freeze-pump-thaw cycles.

    • The flask is then placed in a preheated oil bath at the desired temperature (e.g., 70°C).

    • The polymerization is allowed to proceed for a specific time to achieve the target molecular weight.

    • The resulting polystyrene-RAFT macro-agent is purified by precipitation in methanol.

  • Second Block (Poly(this compound)) Synthesis:

    • The purified polystyrene-RAFT macro-agent, this compound, and a fresh portion of AIBN are dissolved in toluene in a Schlenk flask.

    • The solution is degassed.

    • The polymerization is conducted at the same temperature as the first step.

    • The reaction is monitored until the desired conversion is reached.

  • Purification: The final block copolymer is isolated by precipitation in methanol and dried under vacuum.

Quantitative Data for Controlled Radical Polymerization

The following table presents typical data for block copolymers synthesized via CRP, using styrene and methyl methacrylate (B99206) as examples to illustrate the level of control achievable. Similar results would be expected for this compound.

CopolymerPolymerization MethodBlock 1 Mₙ ( g/mol )Total Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Poly(styrene)-b-poly(methyl methacrylate)ATRP3,32014,7401.88[7]
Poly(styrene)-b-poly(methyl methacrylate)RAFT/ATRP--< 1.5[8]

Reactivity Ratios in Copolymerization

The reactivity ratios of the comonomers determine the microstructure of the resulting copolymer. For the anionic copolymerization of styrene (St) and α-methylstyrene (MSt), the reactivity ratios are significantly different (rMSt ≈ 0.3, rSt ≈ 1.3), which leads to the formation of tapered block copolymers in a one-pot synthesis.[2] It is expected that this compound would exhibit similar behavior in copolymerization with styrene due to the structural similarity. Careful control of monomer addition, such as sequential addition, is therefore necessary to obtain well-defined block structures.

Visualizations

G cluster_synthesis Living Anionic Block Copolymer Synthesis Start Start Purification Purification Start->Purification Monomers & Solvents Reaction_Setup Reaction Setup under Inert Atmosphere Purification->Reaction_Setup First_Block Polymerization of Monomer A (e.g., Styrene) Reaction_Setup->First_Block Initiator Addition Second_Block Addition and Polymerization of Monomer B (this compound) First_Block->Second_Block Termination Termination Second_Block->Termination Quenching Agent Isolation Precipitation and Drying Termination->Isolation Characterization Characterization Isolation->Characterization GPC, NMR

Caption: Workflow for living anionic synthesis of block copolymers.

G cluster_atrp ATRP Block Copolymer Synthesis Macroinitiator_Synthesis Synthesis of Macroinitiator (Polymer A) Purification_Macro Purification of Macroinitiator Macroinitiator_Synthesis->Purification_Macro Block_Copolymerization Chain Extension with Monomer B (this compound) Purification_Macro->Block_Copolymerization Final_Purification Purification of Block Copolymer Block_Copolymerization->Final_Purification Final_Product Block Copolymer (A-b-B) Final_Purification->Final_Product

Caption: Steps in ATRP synthesis of a diblock copolymer.

G Monomer_Comparison Property Styrene This compound α-Methylstyrene Polymerization Anionic Polymerization Well-controlled Well-controlled Well-controlled, low ceiling temp. Radical_Polymerization Controlled Radical Polym. Yes Yes Difficult due to low ceiling temp. Tg Glass Transition Temp. (Tg) ~100 °C Higher than PS (expected) ~170 °C

References

Application of 2-Methylstyrene in Organic Synthesis as a Dienophile: A Focus on Inverse-Electron-Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2MS-DA-001

Abstract

This document delineates the application of 2-methylstyrene (B165405) as a dienophile in organic synthesis, with a specific focus on its potential role in inverse-electron-demand Diels-Alder (IEDDA) reactions. Due to the electron-donating nature of the methyl group, this compound is generally a poor candidate for traditional Diels-Alder reactions which typically require electron-poor dienophiles. However, this electronic characteristic makes it a suitable partner for electron-deficient dienes in IEDDA cycloadditions. This note provides a theoretical framework, a proposed experimental protocol for the reaction of this compound with an electron-poor diene, and a discussion of the potential synthetic utility of the resulting cycloadducts for researchers, scientists, and professionals in drug development.

Introduction to this compound in Diels-Alder Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[1] The reactivity in a standard Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile. Typically, electron-rich dienes react efficiently with electron-poor dienophiles.[2][3][4] Styrene and its derivatives are not classic dienophiles due to the phenyl group's ability to conjugate with the double bond. The addition of a methyl group at the ortho position, as in this compound, further enriches the double bond with electron density, rendering it generally unreactive in normal-demand Diels-Alder reactions. In fact, some studies have noted that the Diels-Alder cycloadditions of styrenes can be largely infeasible under standard conditions.[5]

However, the electronic properties of this compound make it a prime candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction . In this variant, an electron-rich dienophile reacts with an electron-poor diene.[1][3] This approach opens up possibilities for the synthesis of unique cyclohexene (B86901) derivatives that are not accessible through traditional Diels-Alder chemistry. The IEDDA reaction is particularly effective with highly electron-deficient dienes such as substituted 1,2,4,5-tetrazines.[6][7]

Proposed Reaction: this compound with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

To illustrate the potential of this compound as a dienophile, we propose its reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, a highly reactive electron-poor diene. The reaction is expected to proceed via a [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of dinitrogen to yield a dihydropyridazine, which can then be oxidized to the corresponding pyridazine (B1198779).

Logical Workflow of the Proposed Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product This compound This compound Cycloaddition [4+2] Cycloaddition (IEDDA) This compound->Cycloaddition Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Tetrazine->Cycloaddition Nitrogen_Extrusion Retro-Diels-Alder (N2 Extrusion) Cycloaddition->Nitrogen_Extrusion Intermediate: Dihydropyridazine Oxidation Oxidation Nitrogen_Extrusion->Oxidation Final_Product Substituted Pyridazine Oxidation->Final_Product

Caption: Proposed synthetic workflow for the reaction of this compound with a tetrazine derivative.

Signaling Pathway of the Inverse-Electron-Demand Diels-Alder Reaction

cluster_reactants Reactants cluster_transition Transition State cluster_products Products Dienophile This compound (Electron-Rich) TS Cyclic Transition State Dienophile->TS HOMO Diene Electron-Poor Diene (e.g., Tetrazine) Diene->TS LUMO Cycloadduct Initial Cycloadduct TS->Cycloadduct Final_Product Final Product (after N2 extrusion/oxidation) Cycloadduct->Final_Product

Caption: Frontier Molecular Orbital interaction in the IEDDA reaction of this compound.

Quantitative Data Summary

As this is a proposed application, experimental data is not yet available. The following table outlines the expected inputs and potential outputs, which would need to be confirmed experimentally.

Reactant 1 (Dienophile)Reactant 2 (Diene)Catalyst/ConditionsExpected ProductPotential Yield (%)Potential Diastereoselectivity
This compoundDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateToluene (B28343), 80 °CDimethyl 4-(o-tolyl)-3,6-pyridazinedicarboxylate60-80Not Applicable
This compoundHexachlorocyclopentadiene (B6142220)Lewis Acid (e.g., AlCl3), CH2Cl2, 0 °C to rt1,2,3,4,7,7-Hexachloro-5-(o-tolyl)-bicyclo[2.2.1]hept-2-ene40-60Endo/Exo mixture possible

Experimental Protocols

Protocol 1: Proposed Synthesis of Dimethyl 4-(o-tolyl)-3,6-pyridazinedicarboxylate via IEDDA

Materials:

  • This compound (≥98%)

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (≥97%)

  • Toluene, anhydrous (≥99.8%)

  • Argon gas (high purity)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 50 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 mmol, 1.0 equiv).

  • Add 20 mL of anhydrous toluene to the flask and stir the solution.

  • Add this compound (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate (B1210297) eluent). The disappearance of the pink color of the tetrazine indicates reaction progression.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • The solvent will be removed under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired pyridazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Lewis Acid-Catalyzed Diels-Alder Reaction with Hexachlorocyclopentadiene

Materials:

  • This compound (≥98%)

  • Hexachlorocyclopentadiene (≥97%)

  • Aluminum chloride (AlCl₃), anhydrous (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Argon gas (high purity)

  • Standard glassware for organic synthesis

  • Ice bath

Procedure:

  • To a 50 mL oven-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous aluminum chloride (0.2 mmol, 0.2 equiv).

  • Cool the flask in an ice bath and add 10 mL of anhydrous DCM.

  • Slowly add hexachlorocyclopentadiene (1.0 mmol, 1.0 equiv) to the stirred suspension.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product by NMR and mass spectrometry to determine the yield and endo/exo ratio.

Conclusion

While this compound is an unconventional dienophile for traditional Diels-Alder reactions, its electron-rich nature makes it a promising candidate for inverse-electron-demand cycloadditions with electron-poor dienes. The proposed protocols provide a starting point for exploring this reactivity. Successful implementation of these reactions would offer novel synthetic routes to highly substituted aromatic and bicyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. Further experimental validation is required to determine the actual yields, selectivity, and scope of these transformations.

References

Troubleshooting & Optimization

Inhibiting premature polymerization of 2-Methylstyrene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methylstyrene to prevent premature polymerization.

Troubleshooting Guide

Issue: Polymer formation observed in this compound during storage.

  • Question: I have noticed a viscous liquid or solid polymer in my container of this compound. What could be the cause?

    • Answer: Premature polymerization of this compound can be initiated by several factors:

      • Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can significantly accelerate polymerization.[1][2][3] The substance may polymerize when warmed, creating a fire or explosion hazard.[3]

      • Exposure to Air (Oxygen): Oxygen can act as an initiator for polymerization, especially in the presence of heat or light.

      • Contamination: Contact with strong oxidizing agents, strong acids, or peroxides can catalyze polymerization.[4]

      • Depletion of Inhibitor: The inhibitor added to the monomer can be consumed over time, leaving the monomer susceptible to polymerization.

  • Question: How can I confirm the presence of polymer in my this compound?

    • Answer: A simple method is to perform a precipitation test. See the detailed protocol below.

  • Question: What should I do if I find polymer in my this compound?

    • Answer: If a small amount of polymer is present, the unpolymerized monomer can often be purified by passing it through a column of activated basic alumina (B75360) to remove the polymer and the inhibitor.[5] However, if a significant amount of polymer has formed, the product may not be usable for your application. In such cases, it is recommended to dispose of the material according to local regulations.

Frequently Asked Questions (FAQs)

Inhibitors

  • Question: What are the common inhibitors used for this compound?

  • Question: How do inhibitors prevent the polymerization of this compound?

    • Answer: Inhibitors like TBC are radical scavengers. During the initiation step of free-radical polymerization, highly reactive free radicals are formed. The inhibitor reacts with these free radicals to form a stable, non-reactive species, thus terminating the polymerization chain.

  • Question: How can I check the inhibitor concentration in my this compound?

    • Answer: The concentration of phenolic inhibitors like TBC can be determined spectrophotometrically. A detailed protocol is provided below.

Storage and Handling

  • Question: What are the ideal storage conditions for this compound?

    • Answer: To minimize the risk of polymerization, this compound should be stored under the following conditions:

      • Temperature: Refrigerate at 2-8°C.[1][2][3]

      • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

      • Container: Keep in a tightly sealed, opaque container to protect from light.[1][4]

      • Location: Store in a dry, well-ventilated area away from heat, sparks, and open flames.[1][4][9]

  • Question: I need to use this compound in my experiment. How should I handle it to prevent polymerization?

    • Answer: When handling this compound, it is crucial to maintain it in an inhibited state until it is ready for use. If the inhibitor needs to be removed for your specific application, do so immediately before use and keep the uninhibited monomer chilled. Any unused uninhibited monomer should be disposed of properly and not returned to the original container.

Quantitative Data

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource(s)
Temperature2-8°C[1][2][3]
AtmosphereInert (Nitrogen or Argon)General practice
LightProtect from lightGeneral practice
ContainerTightly sealed[1][4]

Table 2: Common Inhibitors for Styrenic Monomers

InhibitorTypical ConcentrationNotesSource(s)
4-tert-butylcatechol (TBC)>10 ppmMost common for this compound[6]
Hydroquinone (HQ)VariesUsed for styrene[8]
Methyl ether of hydroquinone (MEHQ)VariesUsed for styrene[8]

Experimental Protocols

Protocol 1: Detection of Polymer in this compound

  • Objective: To qualitatively determine the presence of polymer in a this compound sample.

  • Materials:

  • Procedure:

    • Place approximately 1 mL of the this compound sample into a test tube.

    • Add approximately 10 mL of methanol to the test tube.

    • Agitate the mixture.

    • Observation: If a white precipitate or cloudiness appears, it indicates the presence of poly(this compound), as the polymer is insoluble in methanol while the monomer is soluble.

Protocol 2: Removal of Inhibitor from this compound

  • Objective: To remove the TBC inhibitor from this compound prior to polymerization.

  • Materials:

    • Inhibited this compound

    • Activated basic alumina

    • Chromatography column

    • Collection flask

  • Procedure:

    • Pack a chromatography column with activated basic alumina.

    • Gently pour the inhibited this compound onto the top of the alumina bed.

    • Allow the monomer to pass through the column under gravity.

    • Collect the inhibitor-free this compound in a flask.

    • Note: Use the purified monomer immediately, as it is now highly susceptible to polymerization.

Protocol 3: Determination of TBC Inhibitor Concentration

  • Objective: To quantify the concentration of TBC in a this compound sample.

  • Principle: This method is based on the color change that occurs when TBC is oxidized in an alkaline solution. The intensity of the color is proportional to the TBC concentration and can be measured using a UV-Vis spectrophotometer.

  • Materials:

    • This compound sample

    • Sodium hydroxide (B78521) (NaOH) solution (1 M)

    • Ethanol

    • UV-Vis spectrophotometer

    • Cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a calibration curve:

      • Prepare a series of standard solutions of TBC in this compound with known concentrations.

      • For each standard, mix a known volume with a specific volume of 1 M NaOH solution and ethanol.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance for the TBC-NaOH complex (around 485 nm).

      • Plot a graph of absorbance versus TBC concentration.

    • Analyze the sample:

      • Prepare the unknown this compound sample in the same manner as the standards.

      • Measure the absorbance of the sample.

      • Determine the concentration of TBC in the sample by using the calibration curve.

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Initiated Monomer (RM•) R->RM M This compound Monomer (M) M->RM RM1 RM• RMM Growing Polymer Chain (RMM•) RM1->RMM M1 M M1->RMM RMn1 R-(M)n-M• RMM->RMn1 Mn nM Mn->RMn1 RMn R-(M)n-M• P Stable Polymer RMn->P RMm R-(M)m-M• RMm->P

Caption: Free-radical polymerization of this compound.

Inhibition_Mechanism cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway R Free Radical (R•) RM Growing Chain (RM•) R->RM M Monomer (M) M->RM Inactive Inactive Product R_inhibit->Inactive Inhibitor Inhibitor (e.g., TBC) Inhibitor->Inactive

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Workflow start Polymerization Suspected check_visual Visually inspect for viscosity increase or solids start->check_visual test_polymer Perform precipitation test (Protocol 1) check_visual->test_polymer polymer_present Polymer confirmed? test_polymer->polymer_present purify Purify by passing through alumina column (Protocol 2) polymer_present->purify Yes no_polymer No polymer detected. Check storage conditions and inhibitor level. polymer_present->no_polymer No check_usability Is monomer usable post-purification? purify->check_usability dispose Dispose of material per regulations check_usability->dispose No

Caption: Troubleshooting workflow for suspected polymerization.

References

Technical Support Center: Optimizing 2-Methylstyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylstyrene, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Comparison of Synthesis Methods

Three primary methods for the synthesis of this compound are the Wittig reaction, the dehydration of 2-methyl-1-phenylethanol, and the catalytic dehydrogenation of 2-ethyltoluene. The choice of method often depends on available starting materials, desired scale, and equipment.

Synthesis Method Starting Materials Typical Reagents/Catalysts Reaction Conditions Reported Yield Key Advantages Common Challenges
Wittig Reaction 2-Methylbenzaldehyde (B42018), Methyltriphenylphosphonium (B96628) bromideStrong base (e.g., n-BuLi, NaH, KOtBu), Anhydrous THF0°C to room temperatureUp to 96%[1]High regioselectivity, mild reaction conditions.[2]Stoichiometric use of phosphonium (B103445) salt, formation of triphenylphosphine (B44618) oxide byproduct.[2]
Dehydration of 2-Methyl-1-phenylethanol 2-Methyl-1-phenylethanolAcid catalysts (e.g., H₂SO₄, H₃PO₄, Amberlyst-15), Copper(II) catalysts120-300°COver 95%[3][4]Atom economical, potentially high yielding.Side reactions (ether formation, polymerization), catalyst deactivation.[5][6]
Catalytic Dehydrogenation of 2-Ethyltoluene 2-EthyltolueneIron oxide-based catalysts (e.g., Fe₂O₃-Cr₂O₃-K₂CO₃), K/CeO₂High temperature (e.g., 500-620°C), often with steamHigh conversion (>90%) and selectivity (>97%)[7][8]Utilizes readily available starting material.High energy input, catalyst deactivation (coking), complex reaction network.[9]

II. Troubleshooting Guides & FAQs

A. Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.

Q1: My Wittig reaction yield is low. What are the common causes and solutions?

A1: Low yields in the Wittig synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield in Wittig Reaction

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Q2: How do I remove the triphenylphosphine oxide byproduct?

A2: Triphenylphosphine oxide can often be challenging to remove completely. Here are a few strategies:

  • Column Chromatography: This is the most common method. Triphenylphosphine oxide is more polar than this compound, so it will have a lower Rf value on silica (B1680970) gel. A non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) mixture) should effectively separate the two compounds.

  • Crystallization: In some cases, the triphenylphosphine oxide can be crystallized out of the reaction mixture by adding a non-polar solvent like hexanes or diethyl ether and cooling the solution.

  • Precipitation of a Complex: Triphenylphosphine oxide can be precipitated from the reaction mixture by forming a complex with a metal salt, such as magnesium chloride or zinc chloride, in a suitable solvent.

B. Dehydration of 2-Methyl-1-phenylethanol

This method involves the elimination of a water molecule from the alcohol to form the alkene.

Q1: My dehydration reaction is producing a significant amount of a side product. What is it and how can I avoid it?

A1: The most common side product in the acid-catalyzed dehydration of secondary alcohols is the corresponding ether, in this case, bis(2-methyl-1-phenylethyl) ether.[5][6] This occurs through an intermolecular reaction between two alcohol molecules. Polymerization of the styrene (B11656) product can also occur at high temperatures.[5]

Strategies to Minimize Side Products:

  • Reaction Temperature: Higher temperatures generally favor the elimination reaction (alkene formation) over the substitution reaction (ether formation). However, excessively high temperatures can lead to polymerization. Careful optimization of the reaction temperature is crucial.

  • Choice of Catalyst: Using a bulky acid catalyst can sterically hinder the intermolecular ether formation. Solid acid catalysts like Amberlyst-15 can also be effective and are easily removed from the reaction mixture.[4]

  • Reaction Conditions: Using a lower concentration of the alcohol can reduce the likelihood of intermolecular reactions.[3]

Q2: My catalyst seems to have lost its activity. What could be the cause?

A2: Acid catalysts can be deactivated by a process known as poisoning. Basic impurities in the starting material or solvent can neutralize the acid sites on the catalyst, rendering it inactive. Ensuring the purity of all reagents is essential. For solid catalysts, coking (the deposition of carbonaceous material on the catalyst surface) can also block active sites.

C. Catalytic Dehydrogenation of 2-Ethyltoluene

This industrial-scale method involves the removal of hydrogen from 2-ethyltoluene at high temperatures over a catalyst.

Q1: The conversion in my dehydrogenation reaction is decreasing over time. What is happening?

A1: The primary cause of decreased conversion in catalytic dehydrogenation is catalyst deactivation, most commonly due to coke formation.[9] At high temperatures, side reactions can lead to the deposition of carbon on the catalyst surface, blocking the active sites.

Mitigating Catalyst Deactivation:

  • Steam Co-feeding: Introducing steam along with the 2-ethyltoluene feed is a common industrial practice. Steam helps to remove coke from the catalyst surface through the water-gas shift reaction.

  • Catalyst Promoters: The addition of promoters, such as potassium, to the iron oxide catalyst can enhance its resistance to coking and improve its stability.

  • Catalyst Regeneration: Deactivated catalysts can often be regenerated by carefully burning off the coke in a controlled stream of air or a mixture of air and steam.

Catalyst Deactivation and Regeneration Cycle

Dehydrogenation_Cycle active_catalyst Active Catalyst deactivated_catalyst Deactivated Catalyst (Coke Formation) active_catalyst->deactivated_catalyst Dehydrogenation Reaction regeneration Regeneration (Steam/Air Treatment) deactivated_catalyst->regeneration Initiate regeneration->active_catalyst Restores Activity

Caption: A simplified diagram of the catalyst deactivation and regeneration cycle in catalytic dehydrogenation.

III. Experimental Protocols

A. Wittig Reaction: Synthesis of this compound

This protocol is adapted from a high-yield procedure.[1]

Workflow for Wittig Synthesis of this compound

Wittig_Workflow start Start ylide_prep 1. Ylide Preparation: - Add methyltriphenylphosphonium bromide to anhydrous THF. - Cool to 0°C. - Add n-BuLi dropwise. - Stir for 1 hour at 0°C. start->ylide_prep wittig_reaction 2. Wittig Reaction: - Dissolve 2-methylbenzaldehyde in anhydrous THF. - Add aldehyde solution to the ylide at 0°C. - Warm to room temperature and stir for 2-4 hours. ylide_prep->wittig_reaction workup 3. Workup: - Quench with saturated aqueous NH₄Cl. - Extract with diethyl ether. - Wash with brine. wittig_reaction->workup purification 4. Purification: - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. - Purify by flash column chromatography (hexane/ethyl acetate). workup->purification end End: this compound purification->end

Caption: Step-by-step experimental workflow for the Wittig synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methylbenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change to deep yellow or orange-red indicates ylide formation. Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve 2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.

B. Dehydration of 2-Methyl-1-phenylethanol

Materials:

  • 2-Methyl-1-phenylethanol

  • Acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve 2-methyl-1-phenylethanol in toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting alcohol. Water will be produced during the reaction and can be removed azeotropically with toluene using a Dean-Stark trap.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

C. Catalytic Dehydrogenation of 2-Ethyltoluene

This procedure is a generalized representation of a lab-scale dehydrogenation process.

Materials:

  • 2-Ethyltoluene

  • Dehydrogenation catalyst (e.g., potassium-promoted iron oxide)

  • Inert packing material (e.g., quartz wool)

  • Tube furnace

  • Gas flow controllers (for 2-ethyltoluene and steam/inert gas)

  • Condenser and collection flask

Procedure:

  • Reactor Setup: Pack a quartz tube reactor with the dehydrogenation catalyst, with plugs of quartz wool at both ends. Place the reactor in a tube furnace.

  • Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 500-620°C).

  • Reaction: Introduce a gaseous feed of 2-ethyltoluene and steam (if used) into the reactor using a syringe pump and a heated line. The molar ratio of steam to hydrocarbon is a critical parameter to control.

  • Product Collection: The reaction effluent is passed through a condenser to liquefy the products (this compound, unreacted 2-ethyltoluene, and water). The liquid products are collected in a cooled flask. Non-condensable gases (primarily hydrogen) are vented.

  • Analysis and Purification: The collected organic layer is separated from the aqueous layer. The composition of the organic phase is analyzed by Gas Chromatography (GC) to determine conversion and selectivity. The this compound can be purified from the unreacted starting material and any byproducts by fractional distillation.

References

Controlling molecular weight in poly(2-methylstyrene) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight during the synthesis of poly(2-methylstyrene). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound) with controlled molecular weight?

A1: The most effective methods for achieving precise control over molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) are living/controlled polymerization techniques. For poly(this compound), these include:

  • Living Anionic Polymerization: This is a highly effective method for synthesizing well-defined polymers. The molecular weight is directly determined by the molar ratio of monomer to initiator.[1][2]

  • Atom Transfer Radical Polymerization (ATRP): A versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low PDI.[3][4][5][6]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another powerful controlled radical polymerization method that offers excellent control over the final polymer architecture.[7][8]

  • Cationic Polymerization: While possible, controlling molecular weight with cationic polymerization can be more challenging and often requires very low temperatures to suppress side reactions.[9][10]

Q2: How is molecular weight controlled in living anionic polymerization?

A2: In a living anionic polymerization, initiation is fast and there are no chain termination or transfer reactions. This means that the number of polymer chains is determined by the number of initiator molecules added. The number-average molecular weight (Mn) can therefore be predicted using the following formula:

Mn = (Molar mass of monomer × Monomer mass in grams) / (Moles of initiator)

Essentially, the molecular weight is controlled by adjusting the initial molar ratio of the monomer to the initiator.[1][11]

Q3: How do ATRP and RAFT polymerization control molecular weight?

A3: Both ATRP and RAFT are types of Reversible-Deactivation Radical Polymerization (RDRP). They introduce a dynamic equilibrium between a small number of active, propagating radicals and a large number of dormant species.[5][7][8]

  • In ATRP , a transition metal complex (e.g., copper or iron halide) reversibly activates and deactivates the growing polymer chains. This ensures that all chains grow at a similar rate, leading to controlled molecular weight and low PDI.[4][5][6]

  • In RAFT , a thiocarbonylthio compound, known as a RAFT agent, mediates the polymerization. Propagating radicals react with the RAFT agent to form a dormant species, which can then fragment to release a new radical and a new dormant species. This rapid exchange process allows all chains to have an equal opportunity to grow.[7][8][12] In both methods, the molecular weight is determined by the ratio of the concentration of consumed monomer to the concentration of the initiator (for ATRP) or RAFT agent (for RAFT).

Q4: What is the Polydispersity Index (PDI), and how can it be minimized?

A4: The Polydispersity Index (PDI), calculated as Mw/Mn (weight-average molecular weight divided by number-average molecular weight), measures the breadth of the molecular weight distribution of a polymer sample. A PDI of 1.0 indicates that all polymer chains have the same length. For controlled polymerizations, a PDI value below 1.2 is typically desired.

To minimize PDI:

  • Ensure High Purity: Impurities in the monomer, solvent, or initiator can lead to premature termination or side reactions, broadening the PDI. Monomers like This compound (B165405) should be distilled prior to use.[13]

  • Fast Initiation: The rate of initiation should be faster than or equal to the rate of propagation. This ensures all chains start growing at the same time.

  • Controlled Conditions: Maintain a constant temperature and ensure efficient stirring to guarantee homogeneous reaction conditions.

  • Choose the Right Technique: Living anionic, ATRP, and RAFT polymerizations are specifically designed to produce polymers with low PDI.[5][7][14]

Troubleshooting Guide

Problem: The final molecular weight is significantly different from the predicted value.

Possible Cause Suggested Solution
Inaccurate Initiator Concentration The initiator, especially organolithium compounds, can degrade over time. Titrate the initiator solution immediately before use to determine its exact molarity.
Presence of Impurities Water, oxygen, or other protic impurities in the monomer or solvent can react with and consume the initiator, reducing the effective initiator concentration and leading to a higher molecular weight. Ensure all reagents and glassware are rigorously purified and dried.[15]
Slow Initiation If the initiation is slow compared to propagation, the monomer may be partially consumed before all chains have started growing. In anionic polymerization, consider using a more efficient initiator or adding a small amount of a polar solvent like THF to increase the initiation rate in nonpolar solvents.[16][17]
Incomplete Monomer Conversion If the reaction is stopped before all monomer is consumed, the molecular weight will be lower than calculated. Monitor monomer conversion using techniques like NMR or GC before terminating the reaction.

Problem: The Polydispersity Index (PDI) is high (e.g., > 1.2).

Possible Cause Suggested Solution
Slow Initiation / Termination Reactions As mentioned above, slow initiation relative to propagation is a major cause of high PDI. Similarly, chain termination or transfer reactions broaden the molecular weight distribution. Re-purify all reagents and ensure an inert atmosphere (e.g., argon or nitrogen) is maintained.
Poor Temperature Control Fluctuations in temperature can affect the rates of initiation and propagation, leading to a broader distribution. Use a stable temperature bath and ensure efficient stirring. For some polymerizations like cationic, low temperatures are critical to control the reaction.[10]
Heterogeneous Reaction Mixture If the initiator or growing polymer chains are not fully soluble in the reaction medium, different chains will experience different local monomer concentrations, resulting in varied growth rates. Choose a solvent system in which all components are soluble.[16]
High Monomer Conversion (in some radical systems) In some radical polymerizations, side reactions become more prevalent at high monomer conversion, which can increase the PDI. Consider stopping the reaction at a moderate conversion (e.g., 50-70%).

Quantitative Data Summary

The following tables summarize how different experimental parameters can affect the synthesis of styrenic polymers. These serve as a general guide for poly(this compound).

Table 1: Effect of Initiator/Catalyst System on Polymer Characteristics

Polymerization MethodInitiator / Catalyst SystemTypical PDIKey Control ParameterReference
Anionic n-BuLi / sec-BuLi1.05 - 1.15[Monomer] / [Initiator] ratio[2][13]
ATRP Ethyl-2-bromoisobutyrate / CuBr / PMDETA1.10 - 1.30[Monomer] / [Initiator] ratio[3]
ATRP RBr / FeCl₂ / Iminodiacetic acid1.20 - 1.50[Monomer] / [Initiator] ratio[4]
Cationic Maghnite-Na (clay catalyst)> 1.5 (generally)Amount of catalyst, Temperature[9]

Table 2: Influence of Reaction Conditions on Molecular Weight (Anionic Polymerization Example)

[Monomer]₀ / [Initiator]₀Temperature (°C)SolventTheoretical Mn ( g/mol )Observed Mn ( g/mol )PDI
50-78THF5,9005,8001.08
100-78THF11,80011,5001.09
200-78THF23,60024,1001.12
1000Cyclohexane (B81311)/THF11,80012,5001.15

Note: Data is illustrative for a styrenic monomer and actual results for this compound may vary.

Experimental Protocols & Workflows

Protocol 1: Living Anionic Polymerization of this compound

This protocol aims to synthesize poly(this compound) with a target molecular weight and low PDI.

Materials:

  • This compound (inhibitor removed by passing through basic alumina, then distilled from CaH₂)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)

  • Methanol, anhydrous

  • Argon gas, high purity

  • Schlenk flask and line

Procedure:

  • Glassware Preparation: All glassware must be flame-dried under vacuum and cooled under a positive pressure of argon to remove any adsorbed water.

  • Solvent and Monomer Addition: Add 100 mL of anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the desired amount of purified this compound monomer (e.g., 5.9 g, 0.05 mol for a target Mn of ~10,000 g/mol ) to the cooled THF via a gas-tight syringe.

  • Initiation: Calculate the required volume of sec-BuLi solution based on the target molecular weight and the titrated molarity (e.g., for Mn=10,000 g/mol and 5.9g monomer, you need 0.00059 mol of initiator). Rapidly inject the calculated amount of sec-BuLi solution into the stirred monomer solution. A color change to deep red should be observed, indicating the formation of the styryl anion.

  • Propagation: Allow the reaction to proceed at -78 °C for 1-2 hours with vigorous stirring.

  • Termination: Terminate the polymerization by adding a small amount (a few mL) of degassed, anhydrous methanol. The red color should disappear instantly.

  • Polymer Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of vigorously stirred methanol.

  • Purification and Drying: Filter the white polymer precipitate, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the polymer's molecular weight (Mn, Mw) and PDI using Size Exclusion Chromatography (SEC/GPC).[2]

Anionic_Polymerization_Workflow start Start prep 1. Preparation - Flame-dry glassware - Purify monomer/solvent start->prep setup 2. Reaction Setup - Assemble Schlenk line - Cool flask to -78°C prep->setup addition 3. Reagent Addition - Add solvent (THF) - Add this compound setup->addition initiation 4. Initiation - Inject sec-BuLi - Observe color change addition->initiation propagation 5. Propagation - Stir at -78°C for 1-2h initiation->propagation termination 6. Termination - Add anhydrous MeOH - Color disappears propagation->termination isolation 7. Isolation & Purification - Precipitate in MeOH - Filter and dry polymer termination->isolation characterization 8. Characterization - Analyze via SEC/GPC isolation->characterization end_node End characterization->end_node

Fig 1. Experimental workflow for living anionic polymerization.
Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting experiments that result in a high Polydispersity Index (PDI).

Troubleshooting_PDI start High PDI Observed (> 1.2) q_purity Were all reagents rigorously purified? start->q_purity a_purity_no Action: Re-purify monomer, solvent, and initiator. Ensure inert atmosphere. q_purity->a_purity_no No q_initiation Was initiation rapid and uniform? (e.g., immediate color change) q_purity->q_initiation Yes a_purity_no->start Re-run Experiment a_initiation_no Action: Check initiator activity. Consider a faster initiator or add a polar co-solvent (e.g., THF). q_initiation->a_initiation_no No q_temp Was the temperature stable and uniform? q_initiation->q_temp Yes a_initiation_no->start Re-run Experiment a_temp_no Action: Use a cryostat or stable bath. Ensure vigorous and efficient stirring. q_temp->a_temp_no No q_solubility Were all components soluble throughout? q_temp->q_solubility Yes a_temp_no->start Re-run Experiment a_solubility_no Action: Choose a different solvent system where initiator and polymer are soluble. q_solubility->a_solubility_no No end_node Problem Resolved q_solubility->end_node Yes a_solubility_no->start Re-run Experiment

Fig 2. Troubleshooting decision tree for high PDI results.
ATRP Mechanism Overview

The control in Atom Transfer Radical Polymerization (ATRP) stems from the reversible activation and deactivation of polymer chains, which is mediated by a transition metal catalyst.

References

Technical Support Center: Purification of Crude 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Methylstyrene (also known as 2-vinyltoluene).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on its synthesis and storage history. Common impurities include:

  • Polar Compounds: Phenolic compounds (like 4-tert-butylcatechol, TBC, which is often added as a stabilizer), aldehydes, and ketones are frequent contaminants.[1]

  • High-Molecular-Weight Compounds: Oligomers and polymers of this compound can form, especially if the crude product has been exposed to heat or light.[2]

  • Synthesis Byproducts: Depending on the manufacturing process, byproducts such as ethyltoluene may be present.[2][3]

  • Other Isomers: Commercial vinyltoluene is often a mixture of meta- and para-vinyltoluene, with a smaller amount of the ortho-isomer (this compound).[4]

Q2: Why is it crucial to purify crude this compound before use in polymerization reactions?

A2: Impurities can have a significant negative impact on polymerization processes. Polar impurities can interfere with catalysts and initiators, leading to inconsistent reaction rates and polymers with undesirable properties.[1][5] Polymers and oligomers present in the crude monomer can broaden the molecular weight distribution of the final polymer. The presence of inhibitors like TBC must be removed as they are designed to prevent polymerization.[6]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective purification methods are:

  • Distillation: Particularly vacuum distillation, is used to separate this compound from non-volatile impurities and compounds with significantly different boiling points.[7]

  • Flash Chromatography: An effective method for removing polar impurities and other closely related compounds on a laboratory scale.

  • Chemical Treatment (Washing): Washing the crude monomer with an alkaline solution (like aqueous NaOH) can remove acidic impurities and phenolic inhibitors such as TBC.[1][8]

Troubleshooting Guides

Distillation

Problem: The this compound is polymerizing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, or there is an insufficient amount of polymerization inhibitor. Styrene and its derivatives can undergo thermal polymerization at temperatures above 100°C.[6]

  • Solution:

    • Reduce the Pressure: Perform the distillation under vacuum to lower the boiling point of this compound (boiling point at atmospheric pressure is ~170°C).

    • Add a Polymerization Inhibitor: Introduce a suitable inhibitor that is effective at high temperatures but can be easily separated from the purified product. Examples include certain phenolic compounds or nitroxide-based inhibitors.[9][10] However, for final high-purity product, the goal is often to distill away from a less volatile inhibitor.

    • Ensure Proper Monitoring: Continuously monitor the temperature of the distilling flask and the column head. Any sudden increase in temperature could indicate the onset of polymerization.

Problem: The purity of the distilled this compound is not improving.

  • Possible Cause: The impurities may have boiling points very close to this compound, making separation by simple distillation difficult. Another possibility is inefficient fractional distillation.

  • Solution:

    • Use a Fractionating Column: Employ a fractionating column with sufficient theoretical plates to improve separation efficiency.

    • Pre-treat the Crude Monomer: Before distillation, wash the crude this compound with a dilute aqueous sodium hydroxide (B78521) solution to remove phenolic inhibitors and other acidic impurities. Follow this with a water wash to remove the base and then dry the monomer with a suitable drying agent (e.g., anhydrous magnesium sulfate).[8] This removes a significant portion of polar impurities that might co-distill.

Flash Chromatography

Problem: The separation of this compound from its impurities on the silica (B1680970) gel column is poor.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Solution:

    • Optimize the Solvent System using TLC: Before running the column, perform thin-layer chromatography (TLC) to find a solvent system that gives good separation between this compound and the impurities. A good starting point for non-polar compounds like this compound is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297).[11]

    • Adjust Polarity: If the compound of interest and impurities are moving too slowly, increase the polarity of the eluent. If they are moving too quickly, decrease the polarity.

    • Dry Loading: If the crude mixture is dissolved in a solvent that is too polar for the initial chromatographic conditions, it can lead to poor separation. Consider adsorbing the crude mixture onto a small amount of silica gel and loading it onto the column as a solid.

Quantitative Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation >99%Scalable, effective for removing non-volatile impurities.Risk of thermal polymerization, may not separate compounds with close boiling points.
Flash Chromatography >98%Excellent for removing polar impurities, good for small-scale purification.Less scalable, requires solvent usage.
Alkaline Wash N/A (pre-treatment)Effectively removes acidic inhibitors and some polar impurities.Does not remove non-acidic or non-polar impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Vacuum Distillation
  • Alkaline Wash: In a separatory funnel, wash the crude this compound with an equal volume of 1M aqueous sodium hydroxide solution. Shake gently to avoid emulsion formation. Separate the organic layer. Repeat the wash two more times.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium hydroxide. Repeat this wash twice.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride. Filter to remove the drying agent.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Add a few boiling chips or a magnetic stir bar to the distilling flask.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound at the given pressure.

    • It is advisable to add a small amount of a high-boiling polymerization inhibitor, such as hydroquinone, to the distillation pot if significant heating is required.

Protocol 2: Purification of this compound by Flash Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel 60 (40-63 µm) as a slurry in the initial, low-polarity eluent (e.g., pure hexanes).[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or toluene).[12] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Alkaline & Water Wash Crude->Wash Dry Drying Wash->Dry Purification Purification Method Dry->Purification Distillation Vacuum Distillation Purification->Distillation For scale-up Chromatography Flash Chromatography Purification->Chromatography For high purity/small scale Pure Pure this compound Distillation->Pure Chromatography->Pure DistillationTroubleshooting cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions Polymerization Polymerization in Flask HighTemp High Temperature Polymerization->HighTemp NoInhibitor No/Insufficient Inhibitor Polymerization->NoInhibitor Vacuum Use Vacuum HighTemp->Vacuum AddInhibitor Add Inhibitor NoInhibitor->AddInhibitor

References

Side reactions in the synthesis of 2-Methylstyrene and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methylstyrene (B165405)

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, prevent side reactions, and optimize synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are the Wittig reaction, the Grignard reaction followed by dehydration, and the catalytic dehydrogenation of 2-ethyltoluene.

Q2: My this compound product is polymerizing during storage or purification. How can I prevent this?

A2: this compound is prone to radical polymerization, especially at elevated temperatures or upon exposure to air. To prevent this, it is crucial to add a polymerization inhibitor.[1][2] Common inhibitors for styrenic monomers include 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (B1676288) (MEHQ).[1] For storage, keeping the product refrigerated and under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Q3: How can I remove the polymerization inhibitor before using the this compound in a subsequent reaction?

A3: Phenolic inhibitors like TBC can be removed by washing the this compound solution with an aqueous base, such as 5% sodium hydroxide.[1] Alternatively, passing the monomer through a short column of basic alumina (B75360) can effectively remove the inhibitor.[1]

Troubleshooting Guides by Synthetic Method

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of this compound from 2-methylbenzaldehyde (B42018).

  • Diagram of the Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Ylide_Start Methyltriphenylphosphonium (B96628) bromide in Anhydrous THF Base Add Strong Base (e.g., n-BuLi) at 0°C Ylide_Start->Base Ylide Formation of Phosphorus Ylide Base->Ylide Reaction Combine Ylide and Aldehyde Ylide->Reaction Aldehyde 2-Methylbenzaldehyde in Anhydrous THF Aldehyde->Reaction Mixture Reaction Mixture Reaction->Mixture Quench Quench with Saturated NH4Cl Mixture->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Wittig synthesis of this compound.

  • Troubleshooting Table

IssuePotential CauseRecommended Solution
Low or no yield of this compound Incomplete formation of the ylide.Use a sufficiently strong and fresh base (e.g., n-butyllithium). Ensure anhydrous conditions as the ylide is a strong base and will be quenched by water.[3]
Poor quality of starting materials.Use freshly distilled 2-methylbenzaldehyde.
Presence of a white, crystalline solid that is difficult to separate from the product Formation of triphenylphosphine (B44618) oxide byproduct.Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[3] It can be removed by careful column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system where the byproduct is less soluble than this compound.
Reaction is sluggish or does not go to completion The ylide is not reactive enough.For this semi-stabilized ylide, ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle warming may be considered, but monitor for potential side reactions.
  • Experimental Protocol: Wittig Synthesis of this compound

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq.) dropwise. A color change to yellow or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[4]

  • Wittig Reaction: In a separate flame-dried flask, dissolve 2-methylbenzaldehyde (1.0 eq.) in anhydrous THF. Add the aldehyde solution to the ylide solution dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.[4]

Grignard Reaction and Dehydration

This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield this compound.

  • Diagram of Side Reaction Pathways in Grignard Synthesis

Grignard_Side_Reactions Grignard Methylmagnesium Bromide (Grignard Reagent) Acetophenone 2-Methylacetophenone Grignard->Acetophenone Desired Reaction Tertiary_Alcohol 2-(o-tolyl)propan-2-ol Water Water/Protic Solvents Grignard->Water Side Reaction 1: Quenching Methane (B114726) Methane (Quenched Grignard) Bromotoluene Unreacted 2-Bromotoluene (B146081) Grignard->Bromotoluene Side Reaction 2: Dimerization Dimer Biphenyl-type Dimer Methylstyrene This compound Tertiary_Alcohol->Methylstyrene Dehydration Tertiary_Alcohol->Methylstyrene Dehydration Acid_Workup Strong Acid / Heat

Caption: Side reaction pathways in the Grignard synthesis of the this compound precursor.

  • Troubleshooting Table

IssuePotential CauseRecommended Solution
Low or no yield of tertiary alcohol Presence of water in reagents or glassware.Grignard reagents are strong bases and are quenched by protic sources. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.[5][6]
Inactive magnesium turnings.The surface of the magnesium may be oxidized. Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6]
Significant amount of a high-boiling point byproduct Dimerization of the Grignard reagent with unreacted aryl halide.This is favored at higher concentrations of the aryl halide. Add the aryl halide solution dropwise to the magnesium turnings to maintain a low concentration.[5][7]
Formation of methane gas and low yield Reaction of the Grignard reagent with moisture.Strictly maintain anhydrous conditions throughout the reaction.[6]
Final product is primarily the dehydrated alkene instead of the alcohol Dehydration during acidic workup.Use a milder acid for the workup, such as a cold, saturated aqueous solution of ammonium chloride, or a dilute strong acid at low temperatures.[6]
  • Experimental Protocol: Grignard Synthesis and Dehydration

  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a crystal of iodine. In the dropping funnel, place a solution of 2-bromotoluene (1.1 eq.) in anhydrous diethyl ether. Add a small amount of the 2-bromotoluene solution to initiate the reaction (indicated by bubbling and a color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (B3395972) (1.0 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(o-tolyl)propan-2-ol.

  • Dehydration: The crude alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) or by passing its vapor over heated alumina. The resulting this compound should be distilled, and an inhibitor should be added to the collection flask.

Catalytic Dehydrogenation of 2-Ethyltoluene

This industrial method involves the high-temperature, catalyst-mediated removal of hydrogen from 2-ethyltoluene.

  • Diagram of Dehydrogenation Side Reactions

Dehydrogenation_Side_Reactions cluster_cracking Cracking Reactions Ethyltoluene 2-Ethyltoluene Methylstyrene This compound Ethyltoluene->Methylstyrene Desired Dehydrogenation Benzene (B151609) Benzene Ethyltoluene->Benzene Side Reaction Toluene Toluene Ethyltoluene->Toluene Side Reaction Coke Coke Formation Ethyltoluene->Coke Side Reaction

Caption: Common side reactions in the catalytic dehydrogenation of 2-ethyltoluene.

  • Troubleshooting Table

IssuePotential CauseRecommended Solution
Low conversion of 2-ethyltoluene Catalyst deactivation.Coke formation can block active sites on the catalyst.[8][9] The catalyst may need to be regenerated (e.g., by controlled oxidation to burn off coke) or replaced.
Inappropriate reaction temperature.Dehydrogenation is an endothermic process and requires high temperatures (typically 500-700 °C).[8] However, excessively high temperatures can favor cracking. Optimize the temperature for the specific catalyst being used.
Low selectivity to this compound Cracking side reactions.Cracking of the alkyl side chain can lead to the formation of benzene and toluene.[8] Using a selective catalyst (e.g., potassium-promoted iron oxide) and optimizing the reaction conditions (temperature, pressure, steam-to-hydrocarbon ratio) can minimize cracking.
Catalyst deactivation over time Coke deposition.The presence of steam in the feed can help to reduce coke formation by reacting with it (steam reforming).[8]
  • General Experimental Protocol: Catalytic Dehydrogenation

  • Catalyst Loading: The catalyst (e.g., a commercial potassium-promoted iron oxide catalyst) is loaded into a fixed-bed reactor.

  • Reaction: A feed stream of 2-ethyltoluene and steam is passed over the heated catalyst bed (typically 600-650 °C). The steam acts as a heat carrier and helps to minimize coke formation.

  • Product Separation: The reactor effluent, containing this compound, unreacted 2-ethyltoluene, hydrogen, and side products, is cooled. The organic and aqueous phases are separated. The organic phase is then subjected to fractional distillation to isolate the this compound. An inhibitor is added to the purified product.

Quantitative Data Summary

Synthesis MethodReactantsTypical YieldKey Side ProductsReference
Wittig Reaction 2-Methylbenzaldehyde, Methyltriphenylphosphonium bromide70-90%Triphenylphosphine oxide[4]
Grignard Reaction & Dehydration 2-Bromotoluene, Acetone60-80% (overall)Biphenyl-type dimers, Methane, Dehydration byproducts[5][6]
Catalytic Dehydrogenation 2-Ethyltoluene>90% selectivity at ~40-60% conversionBenzene, Toluene, Coke[8]

Note: Yields are highly dependent on specific reaction conditions and optimization.

This technical support center provides a foundational guide to the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets before handling any chemicals.

References

Technical Support Center: 2-Methylstyrene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the rate of 2-Methylstyrene (also known as α-Methylstyrene, AMS) copolymerization.

Frequently Asked Questions (FAQs)

Q1: Why is the copolymerization involving this compound (α-Methylstyrene) often slow?

The copolymerization rate of this compound can be sluggish due to several factors. A primary reason is the steric hindrance caused by the α-methyl group, which makes it more difficult for the monomer to add to a growing polymer chain.[1] Additionally, this compound has an inhibiting effect on the polymerization of other monomers, like styrene (B11656), meaning that as its concentration in the monomer mixture increases, the overall rate of copolymerization tends to decrease.[2]

Q2: What is the "ceiling temperature" (Tc) of α-Methylstyrene and how does it affect polymerization?

The ceiling temperature is a critical concept for α-Methylstyrene. It is the temperature at which the rate of polymerization and the rate of depolymerization (the polymer reverting to its monomer) are equal.[1][3] For the homopolymerization of α-Methylstyrene, this temperature is quite low, around 61-62 °C.[3] Operating near or above this temperature will lead to a dynamic equilibrium, significantly reducing the net rate of polymerization and limiting the molecular weight of the resulting polymer.[3][4] This depropagation tendency must be considered when designing copolymerization experiments.[5]

Q3: How do I choose the right initiator for my this compound copolymerization?

The choice of initiator depends on the desired polymerization temperature and mechanism (e.g., free radical, anionic).

  • For free-radical polymerization , the initiator's decomposition temperature is key. You need an initiator that decomposes slowly and provides a steady stream of radicals at your chosen reaction temperature.[2] For temperatures around 100-125 °C, peroxides like tertiary-butyl perbenzoate and dicumyl peroxide are effective.[2] For lower temperatures, initiators like azobisisobutyronitrile (AIBN) are commonly used.[6]

  • For anionic polymerization , organolithium initiators like n-butyllithium (n-BuLi) are frequently used, often at low temperatures (e.g., -15 °C) to control the reaction.[3] Cationic polymerization can also be employed, using initiators like tin(IV) chloride, which has the advantage of being effective at ambient temperatures.[7]

Q4: What are reactivity ratios and why are they important for this compound copolymerization?

Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one type of monomer unit to add the same type of monomer (homopropagation) versus the other comonomer (cross-propagation).[8] These values are crucial because they determine the composition and microstructure (random, alternating, or blocky) of the final copolymer.[3][8] For instance, in the anionic copolymerization of styrene (St) and α-Methylstyrene (MSt), the reactivity ratios are significantly different (rSt ≈ 1.3, rMSt ≈ 0.3), indicating that a growing polystyrene chain prefers to add another styrene monomer, leading to tapered or block-like structures rather than a random copolymer.[3]

Troubleshooting Guides

Issue: Low or No Monomer Conversion

Low conversion is a frequent issue in this compound copolymerization. Use the following guide to diagnose and solve the problem.

G start Start: Low Monomer Conversion check_inhibitor Is monomer free of inhibitors? start->check_inhibitor remove_inhibitor Action: Remove inhibitor (e.g., NaOH wash, alumina (B75360) column) check_inhibitor->remove_inhibitor No check_initiator Is the initiator appropriate for the reaction temperature? check_inhibitor->check_initiator Yes remove_inhibitor->check_initiator select_initiator Action: Select initiator with suitable half-life at T_rxn check_initiator->select_initiator No check_temp Is T_rxn too high? (approaching Tc) check_initiator->check_temp Yes select_initiator->check_temp lower_temp Action: Lower reaction temperature to reduce depropagation check_temp->lower_temp Yes check_purity Are monomers and solvent pure and free of oxygen? check_temp->check_purity No lower_temp->check_purity purify Action: Purify reactants and degas the system check_purity->purify No success Problem Solved check_purity->success Yes purify->success

Caption: Troubleshooting workflow for low monomer conversion.

Possible Causes & Solutions

Possible Cause Recommended Solution
Presence of Inhibitors Commercial monomers contain inhibitors (e.g., 4-tert-butylcatechol (B165716), TBC) to prevent self-polymerization during storage.[9] These must be removed before the reaction, as they will scavenge the radicals needed for polymerization.[10] Use an alkali wash or pass the monomer through a basic alumina column.[1][11]
Inappropriate Initiator The initiator must have a suitable decomposition rate at the reaction temperature to generate a consistent supply of radicals. If the temperature is too low for the initiator, the initiation rate will be too slow. If it's too high, the initiator will be consumed too quickly.[2]
High Reaction Temperature As the reaction temperature approaches the ceiling temperature of α-Methylstyrene (~61°C), the rate of depropagation increases, competing with the propagation step and reducing the overall conversion.[1][3] Consider running the reaction at a lower temperature if possible.
Impurities or Oxygen Oxygen can act as an inhibitor in radical polymerizations.[9] Other impurities in the monomer or solvent can act as retarders.[10] Ensure all reagents are pure and the reaction mixture is thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon).[6][12]
Issue: Poor Control Over Copolymer Composition

This often arises from the significant differences in reactivity ratios between this compound and its comonomer, leading to a "composition drift" as the reaction progresses.[8] The more reactive monomer is consumed faster, changing the monomer feed ratio over time.

Reactivity Ratios for α-Methylstyrene (M1) with Common Monomers (M2)

Comonomer (M2) Polymerization Type r1 (α-MS) r2 (Comonomer) r1 * r2 Tendency
StyreneAnionic~0.3~1.3~0.39Tapered/Blocky[3]
ButadieneAnionic (Cesium catalyst)~0.0 - 0.4~1.5~0.0 - 0.6Blocky[13]
Methyl AcrylateFree Radical0.1970.2300.045Alternating[12]

Solutions:

  • Stop at Low Conversion: To minimize composition drift, terminate the polymerization at a low total monomer conversion (<10%).[6][8] The copolymer formed will have a composition close to that predicted by the initial monomer feed ratio.

  • Controlled Monomer Feeding: Maintain a constant monomer feed ratio in the reactor by continuously adding the more reactive monomer over the course of the reaction.[3] A precision syringe pump can be used for this purpose.[3]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors from this compound

This protocol describes the removal of inhibitors like 4-tert-butylcatechol (TBC) using a basic alumina column.

G start Start: Commercial This compound (with inhibitor) step1 1. Prepare a short chromatography column with basic alumina. start->step1 step2 2. Add the this compound monomer to the top of the column. step1->step2 step3 3. Allow the monomer to pass through the alumina via gravity. step2->step3 step4 4. Collect the purified, inhibitor-free monomer in a clean, dry flask. step3->step4 end Result: Purified this compound (Use Immediately) step4->end

Caption: Workflow for removing inhibitor via column chromatography.

Methodology:

  • Prepare a small glass column packed with activated basic alumina.

  • Carefully pour the commercial this compound containing the inhibitor onto the top of the alumina bed.

  • Allow the monomer to percolate through the column under gravity. The basic alumina will adsorb the acidic phenolic inhibitor.

  • Collect the purified monomer as it elutes from the column.

  • The purified monomer should be used immediately, as the inhibitor has been removed, making it susceptible to spontaneous polymerization.[1]

Protocol 2: General Procedure for Free-Radical Copolymerization of this compound and Styrene

This protocol provides a general method for bulk copolymerization.

Materials:

  • Purified this compound (α-Methylstyrene, AMS)

  • Purified Styrene (St)

  • Initiator (e.g., AIBN or t-butyl perbenzoate)

  • Reaction vessel (e.g., Schlenk flask or sealed ampoule)

  • Inert gas (Nitrogen or Argon)

  • Thermostatically controlled oil bath or heating mantle

  • Methanol (for precipitation)

Methodology:

  • To the reaction vessel, add the desired amounts of purified this compound, purified Styrene, and the chosen initiator (e.g., 0.1-0.2% by weight of total monomer).[2]

  • Seal the vessel and deoxygenate the mixture. This can be done by performing at least three freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the liquid for 15-20 minutes.[6][12]

  • Place the sealed reaction vessel into the preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).[14]

  • Allow the polymerization to proceed for the planned duration. To minimize composition drift, reactions can be stopped at low conversion (<10%).[6]

  • To terminate the reaction, cool the vessel rapidly in an ice bath.

  • Dissolve the viscous reaction mixture in a suitable solvent (e.g., toluene (B28343) or THF).

  • Precipitate the resulting copolymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[6]

Key Concepts Illustrated

The primary challenge in this compound polymerization is the competition between chain propagation and depropagation, especially near its ceiling temperature.

G cluster_0 Reaction Pathways P_n Growing Polymer Chain (P_n) P_n1 Longer Polymer Chain (P_{n+1}) P_n->P_n1 Propagation (+M) M This compound Monomer (M) P_n1->P_n Depropagation (-M)

Caption: Propagation vs. Depropagation in this compound polymerization.

References

Technical Support Center: Scaling Up 2-Methylstyrene Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up 2-methylstyrene (B165405) polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound polymerization?

A1: The main challenges stem from the monomer's inherent properties and the general principles of reactor scale-up. Key issues include:

  • Heat Management: Polymerization is exothermic, and as the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient. This can lead to runaway reactions.

  • Viscosity Management: As the polymer forms, the viscosity of the reaction mixture increases significantly. On a larger scale, this can lead to poor mixing, non-uniform temperature distribution, and difficulty in handling the product.

  • Controlling Molecular Weight and Polydispersity: Achieving a consistent and desired molecular weight with a narrow distribution becomes more challenging at scale due to potential temperature and concentration gradients.

  • Low Ceiling Temperature: this compound (specifically α-methylstyrene) has a low ceiling temperature (around 61-62°C), above which depolymerization becomes significant.[1] Careful temperature control is crucial to prevent the polymer from reverting to the monomer.

  • Reaction Kinetics and Control: Maintaining precise control over initiation, propagation, and termination steps is more complex in larger reactors where mixing and heat transfer are not instantaneous.

Q2: How does the low ceiling temperature of α-methylstyrene impact scale-up?

A2: The low ceiling temperature necessitates strict temperature control during polymerization.[1] In a large reactor, localized "hot spots" can easily exceed this temperature, leading to depolymerization and a lower yield of high molecular weight polymer. This makes efficient heat removal a critical design and operational parameter for any scale-up process involving α-methylstyrene.

Q3: What are the typical polymerization methods for this compound and their scale-up considerations?

A3: The most common methods are anionic, cationic, and free-radical polymerization.

  • Anionic Polymerization: Offers excellent control over molecular weight and produces polymers with a narrow polydispersity index (PDI). However, it is highly sensitive to impurities and requires rigorous purification of monomers and solvents, which can be challenging and costly at an industrial scale.[2][3]

  • Cationic Polymerization: Can be initiated by Lewis acids and is often very rapid. A significant challenge is controlling the reaction rate and preventing side reactions, which often requires very low temperatures (e.g., -78°C) to manage.[4] However, some initiator systems, like those using tin (IV) chloride, may allow for polymerization at ambient temperatures with milder exotherms.[5]

  • Free-Radical Polymerization: This is a robust and widely used industrial method. However, controlling the molecular weight and PDI can be more difficult than with anionic polymerization. Runaway reactions are a significant concern due to the highly exothermic nature of the reaction.[6]

Troubleshooting Guides

Issue 1: Poor Control Over Molecular Weight and Broad or Bimodal Molecular Weight Distribution (MWD)

Question: We've scaled up our this compound polymerization from a 1L lab reactor to a 50L pilot reactor. The resulting polymer has a much broader molecular weight distribution, and in some cases, it's bimodal. What could be the cause and how can we fix it?

Answer:

A broad or bimodal MWD upon scale-up is a common issue often linked to poor mixing and temperature gradients within the larger reactor.

Possible Causes:

  • Inefficient Mixing: In a larger vessel, the time it takes to achieve a homogeneous mixture of initiator and monomer is longer. This can lead to chains being initiated at different times, resulting in a broader MWD. If there are "dead zones" in the reactor with poor mixing, you can effectively have two different polymerization environments, leading to a bimodal distribution.[7]

  • Temperature Gradients: Inadequate heat removal can create hot spots in the reactor. Higher temperatures can increase the rate of termination or chain transfer reactions relative to propagation, leading to the formation of shorter polymer chains in those areas.

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, which naturally leads to a broader MWD. This issue is exacerbated at a larger scale where initial mixing of the initiator is less efficient.

  • Impurities: At a larger scale, the introduction of impurities from raw materials, solvents, or the reactor itself is more likely. These impurities can act as chain transfer agents or terminating agents, leading to a broader MWD.

Troubleshooting Steps:

  • Improve Agitation:

    • Evaluate the design of your stirrer and baffles. A different impeller design (e.g., anchor, helical) might be necessary for the more viscous polymer solution.

    • Increase the agitation speed, but be mindful of shear degradation of the polymer.

  • Enhance Heat Transfer:

    • Ensure your reactor's cooling system is adequate for the larger volume and exothermic reaction.

    • Consider using a reactor with a higher surface area-to-volume ratio or internal cooling coils.

    • For highly exothermic reactions, a semi-batch process where the monomer is fed gradually can help control the rate of heat generation.[8]

  • Optimize Initiator Addition:

    • If possible, pre-mix the initiator in a small amount of solvent before adding it to the reactor to ensure better initial dispersion.

    • Consider multiple injection points for the initiator in a large reactor.

  • Purify Raw Materials:

    • Ensure that monomers and solvents are purified to the same standard as in the lab-scale experiments.

Issue 2: Runaway Reaction and Loss of Temperature Control

Question: During our pilot-scale this compound polymerization, we experienced a rapid temperature increase that our cooling system couldn't handle, leading to a runaway reaction. How can we prevent this?

Answer:

Runaway reactions are a serious safety hazard and are primarily caused by the accumulation of unreacted monomer followed by a rapid, uncontrolled polymerization, generating heat faster than it can be removed.[6]

Possible Causes:

  • Inadequate Heat Removal: The cooling capacity of the reactor is insufficient for the heat generated by the polymerization at that scale.

  • Accumulation of Monomer: A slow initiation or an induction period can lead to a buildup of monomer. Once the reaction starts, the large amount of available monomer polymerizes rapidly.

  • Agitator Failure: Loss of mixing leads to poor heat transfer to the reactor walls and the formation of localized hot spots that can trigger a runaway reaction.

  • Cooling System Failure: A malfunction in the cooling jacket, pump, or chiller will lead to a loss of temperature control.

Preventative Measures:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies at the lab scale to accurately determine the heat of polymerization and the rate of heat evolution under different conditions. This data is crucial for designing an adequate cooling system for the larger reactor.[8]

  • Semi-Batch or Continuous Process: Instead of a batch process where all reactants are added at the beginning, consider a semi-batch process with controlled monomer feed. This allows you to control the reaction rate by limiting the amount of available monomer.[8]

  • Emergency Cooling and Quenching:

    • Have a backup cooling system or an emergency supply of a high-capacity cooling fluid.

    • Develop a "kill" or quenching procedure. This involves adding a chemical inhibitor that rapidly terminates the polymerization. This should be a well-defined procedure with a dedicated injection system.[9]

  • Reactor Design and Safety Systems:

    • Ensure the reactor is equipped with appropriate pressure relief devices (rupture disks, relief valves).

    • Install high-temperature alarms and automated shutdown systems.

  • Process Monitoring and Control:

    • Implement real-time monitoring of the reaction temperature at multiple points within the reactor.

    • Use process control software to automatically adjust cooling or monomer feed rates based on temperature readings.

Data Presentation: Lab vs. Pilot Scale Parameters

The following table summarizes key parameters that often require adjustment when scaling up this compound polymerization. The values are illustrative and should be determined experimentally for a specific process.

ParameterLab Scale (e.g., 1L)Pilot Scale (e.g., 50L)Key Considerations for Scale-Up
Heat Transfer
Surface Area/VolumeHighLowHeat removal becomes a major challenge. Reactor design (jacketing, coils) is critical.[10]
Temperature ControlPrecise, uniformProne to gradients/hot spotsMultiple temperature probes and efficient agitation are necessary.
Mixing
Mixing TimeFastSlowerAgitator design and speed must be optimized for the larger volume and increasing viscosity.
Reynolds NumberMay be turbulent or laminarOften different flow regimeThe change in flow regime can affect mixing efficiency and heat transfer.
Reaction Parameters
Monomer Feed RateOften batch additionOften semi-batch or continuousControlled feed is used to manage heat evolution and reaction rate.
Initiator ConcentrationTypically higher (relative to total volume)May be adjusted based on desired reaction rate and heat removal capacity
Solvent ConcentrationMay be high to control viscosityMay be adjusted to manage viscosity and as a heat sink.[11]
Reaction TimeTypically shorterMay be longer due to slower additions or to ensure complete conversion

Experimental Protocols

Anionic Polymerization of this compound (Lab Scale)

This protocol is for the synthesis of poly(this compound) with a controlled molecular weight and narrow PDI. It requires stringent anhydrous and oxygen-free conditions.

Materials:

  • This compound (inhibitor removed by washing with NaOH solution, dried over CaH₂, and distilled under vacuum)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)

  • Methanol (B129727) (anhydrous)

  • Argon or Nitrogen (high purity)

Procedure:

  • Apparatus Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a positive pressure of inert gas.

  • Solvent and Monomer Addition:

    • Inject 50 mL of freshly distilled, anhydrous THF into the reaction flask via a cannula or syringe.[3]

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add a calculated amount of purified this compound (e.g., 5 g) to the cooled THF with stirring.

  • Initiation:

    • Inject the calculated amount of sec-BuLi initiator solution dropwise into the monomer solution. The amount of initiator will determine the target molecular weight.

    • The solution should develop a characteristic color, indicating the formation of the living anionic chain ends.

  • Propagation:

    • Allow the polymerization to proceed at -78 °C for 1-2 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination (Quenching):

    • Slowly add a small amount (a few mL) of anhydrous methanol to the reaction mixture to terminate the living polymer chains. The color of the solution should disappear.

  • Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.

    • Collect the white polymer powder by filtration, wash with fresh methanol, and dry under vacuum.

Cationic Polymerization of this compound (Lab Scale)

This protocol uses a Lewis acid initiator and requires low temperatures to control the reaction.

Materials:

  • This compound (purified as above)

  • Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled

  • Tin (IV) chloride (SnCl₄) solution in dichloromethane

  • Methanol

  • Dry ice/acetone bath

Procedure:

  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add 40 mL of dry dichloromethane.

  • Cooling: Cool the flask to -78 °C in a dry ice/acetone bath under a positive pressure of nitrogen.

  • Monomer Addition: Inject 5 g of purified this compound into the cold solvent.

  • Initiation:

    • Prepare a dilute solution of SnCl₄ in dichloromethane.

    • Slowly add a catalytic amount of the SnCl₄ solution to the stirred monomer solution.

  • Propagation:

    • The polymerization is typically very fast. Allow the reaction to proceed for 30-60 minutes at -78 °C.

  • Termination:

    • Quench the reaction by adding a few mL of cold methanol.

  • Isolation:

    • Pour the reaction mixture into a beaker containing a large volume of methanol to precipitate the polymer.

    • Filter the polymer, wash with methanol, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Broad MWD

Troubleshooting_MWD start Broad or Bimodal MWD Observed After Scale-Up q1 Is agitation sufficient? start->q1 sol1 Increase agitator speed. Evaluate impeller design for high viscosity. q1->sol1 No q2 Is temperature uniform? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Improve cooling capacity. Consider semi-batch feed. q2->sol2 No q3 Is initiation fast and uniform? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Pre-mix initiator. Use multiple injection points. q3->sol3 No q4 Are raw materials pure? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Re-purify monomer and solvent. q4->sol4 No end_node MWD Controlled q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting flowchart for addressing broad or bimodal MWD.

General Scale-Up Workflow for Polymerization

Scale_Up_Workflow cluster_0 Lab Scale cluster_1 Pilot Scale cluster_2 Production Scale lab_dev Process Development & Reaction Kinetics lab_cal Reaction Calorimetry (Heat Flow Data) lab_dev->lab_cal pilot_design Reactor Design & Safety Review lab_cal->pilot_design pilot_run Pilot Runs & Process Optimization pilot_design->pilot_run pilot_data Collect Data on Mixing, Heat Transfer pilot_run->pilot_data prod_design Final Reactor Design pilot_data->prod_design production Full-Scale Production prod_design->production

Caption: General workflow for scaling up polymerization reactions.

References

How to remove inhibitor from commercial 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing the inhibitor from commercial 2-methylstyrene (B165405).

Frequently Asked Questions (FAQs)

Q1: What is the inhibitor used in commercial this compound and why must it be removed?

A1: Commercial this compound is typically stabilized with an inhibitor to prevent unwanted polymerization during storage and transport. The most common inhibitor used is p-tert-butylcatechol (TBC).[1][2][3] This inhibitor must be removed before use in polymerization reactions, as it will interfere with or prevent the desired reaction from occurring by scavenging free radicals.[4][5]

Q2: What are the primary laboratory methods for removing TBC from this compound?

A2: The two most common and effective laboratory-scale methods are:

  • Aqueous Caustic Wash: Washing the monomer with a sodium hydroxide (B78521) (NaOH) solution to chemically extract the phenolic TBC inhibitor.[4][6][7]

  • Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360), which adsorbs the TBC.[5][6][8][9]

Q3: Which inhibitor removal method should I choose for my experiment?

A3: The choice of method depends on the scale of your experiment and your specific requirements. An aqueous wash is often suitable for larger quantities but requires a subsequent drying step. Column chromatography is a very effective and simple method for quickly processing small to moderate amounts of monomer without introducing water. The table below provides a comparison to help guide your decision.

Q4: How should I handle and store this compound after the inhibitor has been removed?

A4: Once the inhibitor is removed, this compound is highly susceptible to auto-polymerization, especially when exposed to heat, light, or oxygen.[6] It is crucial to use the purified monomer immediately. If storage is unavoidable, it should be kept at a low temperature (e.g., in a refrigerator at 2-8°C) under an inert atmosphere (like nitrogen or argon) and in the dark for the shortest possible time.[3][7]

Method Comparison

FeatureMethod 1: Aqueous NaOH WashMethod 2: Basic Alumina Column
Principle Chemical extraction of acidic TBC into a basic aqueous solution.[4][6]Physical adsorption of the polar TBC onto the surface of the basic alumina.[8][10]
Typical Scale Moderate to large laboratory scale.Small to moderate laboratory scale.
Speed Slower, due to multiple washing and drying steps.Fast, suitable for immediate use.[11]
Efficiency High, generally removes the bulk of the inhibitor.Very high, can remove trace amounts of inhibitor effectively.[8]
Post-Treatment Requires washing with distilled water and drying over an anhydrous salt (e.g., MgSO₄, CaCl₂).[6][7]None required, the monomer is ready for use immediately after elution.
Contamination Risk Potential for residual water or NaOH in the monomer if not dried properly.[12]Minimal risk of contamination if fresh alumina and clean glassware are used.

Experimental Protocols

Method 1: Inhibitor Removal via Aqueous NaOH Wash

This protocol describes the process of removing TBC using a basic aqueous solution.

Materials:

  • Commercial this compound

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers and Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the this compound into a separatory funnel.

  • Add an equal volume of 10% aqueous NaOH solution.[7]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The inhibitor, now in its phenolate (B1203915) salt form, will be in the lower aqueous layer, which may appear colored.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with a fresh portion of 10% NaOH solution to ensure complete removal.[6][7]

  • Wash the this compound twice with equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.[7]

  • Drain the washed this compound from the top of the separatory funnel into a clean, dry Erlenmeyer flask.[4][12]

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the flask to act as a drying agent.[6][7] Swirl the flask gently until the liquid is clear and no longer cloudy.

  • Carefully decant or filter the dry, inhibitor-free this compound into a clean, dry storage vessel for immediate use.

Method 2: Inhibitor Removal via Basic Alumina Column

This protocol is ideal for quickly obtaining a small to moderate quantity of dry, inhibitor-free monomer.

Materials:

  • Commercial this compound

  • Activated Alumina (basic, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask

Procedure:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool at the bottom of the column to support the packing material.

  • Add the basic alumina to the column, filling it to approximately 3/4 of its capacity. Gently tap the side of the column to ensure the alumina is well-packed.

  • Add the inhibited this compound directly to the top of the alumina bed.[13]

  • Open the stopcock and allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • The inhibitor will be adsorbed at the very top of the column, and you may observe a slight color change in that section of the alumina.[8][11]

  • The collected monomer is ready for immediate use. Do not store it unless absolutely necessary.

Visualizations

Experimental Workflow

G cluster_0 Inhibitor Removal Workflow A Commercial this compound (with TBC inhibitor) B Choose Removal Method A->B C Method 1: Aqueous NaOH Wash B->C Larger Scale D Method 2: Basic Alumina Column B->D Quick / Small Scale E Wash with 10% NaOH in Separatory Funnel C->E I Pass Monomer Through Packed Column D->I F Separate Aqueous Layer E->F G Wash with Distilled Water F->G H Dry with Anhydrous Salt (e.g., MgSO4) G->H J Collect Purified Monomer H->J I->J K Inhibitor-Free this compound (Ready for use) J->K

Caption: Workflow for removing TBC inhibitor from this compound.

Troubleshooting Guide

Q: My polymerization reaction failed or was very slow, even after removing the inhibitor. What happened?

A: This is a common issue with several potential causes:

  • Incomplete Inhibitor Removal: The procedure may not have been thorough enough. For the NaOH wash, ensure you use a sufficient concentration and repeat the wash. For the alumina column, ensure you are not overloading its capacity.

  • Oxygen Contamination: The TBC inhibitor requires a small amount of dissolved oxygen to be effective.[7] However, oxygen itself can also inhibit some free-radical polymerizations. Ensure your reaction is properly de-gassed and performed under an inert atmosphere.

  • Monomer Auto-polymerization: If the purified monomer was stored for too long or at too high a temperature before use, it may have started to form oligomers, which can affect the subsequent reaction.[6] Always use freshly purified monomer.

Q: After the NaOH wash, my this compound is cloudy. Is this a problem?

A: Yes, a cloudy appearance indicates the presence of emulsified water. This residual water can interfere with certain types of polymerization (e.g., anionic polymerization). To resolve this, ensure you use an adequate amount of a suitable drying agent like anhydrous MgSO₄ or CaCl₂ and allow sufficient time for it to work before decanting or filtering the monomer.[6][7]

Q: The flow rate through my alumina column is extremely slow. How can I fix this?

A: A slow flow rate can be caused by several factors:

  • Column Packed Too Tightly: Avoid compacting the alumina too aggressively. A gentle tapping is sufficient.

  • Fine Particles: If the alumina contains very fine particles, they can clog the column. Using a grade of alumina with a consistent particle size can help.

  • High Monomer Viscosity: While this compound is not highly viscous, diluting it in a dry, inert solvent (that will not interfere with your subsequent reaction) can help improve the flow rate if needed.[13]

Q: I noticed a yellow or brown band forming at the top of my alumina column. Should I be concerned?

A: No, this is expected and indicates the method is working correctly. The colored band is the TBC and its oxidation products being adsorbed onto the alumina.[8][11] It provides a useful visual confirmation that the inhibitor is being captured. When the colored band begins to migrate down the column, it is an indication that the column's capacity is being reached.

Troubleshooting Logic

G cluster_0 Troubleshooting Logic A Problem: Polymerization Fails B Was the inhibitor removal procedure performed? A->B C No: Perform inhibitor removal. (See Protocols) B->C No D Yes: Which method was used? B->D Yes E NaOH Wash D->E F Alumina Column D->F G Is the monomer cloudy? E->G L Was the column overloaded? F->L H Yes: Redry with anhydrous salt. G->H Yes I No: Was the monomer used immediately? G->I No J No: Monomer may have auto-polymerized. Use fresh. I->J No K Yes: Check reaction setup (e.g., initiator, O2 exclusion). I->K Yes L->I No M Yes: Use more alumina or less monomer. L->M Yes

Caption: Decision tree for troubleshooting failed polymerization.

References

Technical Support Center: Minimizing Polydispersity in Poly(2-Methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of 2-methylstyrene (B165405). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization experiments to achieve low polydispersity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the polymerization of this compound and provides actionable solutions.

Q1: My poly(this compound) has a high polydispersity index (PDI > 1.5) even though I am using a controlled polymerization technique. What are the common causes?

A1: High polydispersity in controlled polymerization of sterically hindered monomers like this compound can stem from several factors:

  • Impurities: Water, oxygen, or other contaminants in the monomer, solvent, or initiator can terminate growing polymer chains prematurely, leading to a broader molecular weight distribution. Ensure all reagents are rigorously purified and degassed.

  • Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, resulting in a high PDI. The choice of initiator is crucial. For instance, in Atom Transfer Radical Polymerization (ATRP), an initiator that mimics the structure of the propagating radical is often preferred.

  • Termination Reactions: Irreversible termination reactions compete with the controlled propagation, leading to "dead" polymer chains and a higher PDI. This can be exacerbated by high temperatures or an incorrect ratio of catalyst to deactivator in ATRP.

  • Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can also lead to a loss of control and a broader PDI.

  • Poor Catalyst/Initiator Solubility: In heterogeneous systems, poor solubility of the catalyst or initiator can lead to a non-uniform initiation and propagation, broadening the PDI.

Q2: How can I reduce the PDI in the Atom Transfer Radical Polymerization (ATRP) of this compound?

A2: To achieve a low PDI in the ATRP of this compound, consider the following:

  • Optimize the Catalyst/Ligand System: A highly active catalyst system is needed to ensure rapid deactivation of the growing polymer chains, which is key to maintaining control. The ratio of Cu(I) to Cu(II) is critical; a higher concentration of the deactivator (Cu(II)) can slow down the polymerization but often leads to better control and a lower PDI.

  • Choose the Right Initiator: An initiator with a structure similar to the propagating poly(this compound) radical is recommended to ensure fast and efficient initiation. 1-Phenylethyl bromide or a similar secondary benzylic halide is a good starting point.

  • Control the Temperature: Lowering the reaction temperature can reduce the rate of termination reactions relative to propagation, leading to a narrower molecular weight distribution.[1] However, the polymerization rate will also decrease.

  • Solvent Selection: Non-polar solvents are generally recommended for the ATRP of styrenic monomers to minimize side reactions.[1]

Q3: What are the key considerations for minimizing PDI in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of this compound?

A3: For successful RAFT polymerization of this compound with a low PDI, focus on these aspects:

  • RAFT Agent Selection: The choice of the RAFT agent (or chain transfer agent, CTA) is paramount. For styrenic monomers, dithiobenzoates and trithiocarbonates are generally effective. The R-group of the RAFT agent should be a good homolytic leaving group to efficiently initiate polymerization.

  • Initiator Concentration: The molar ratio of initiator to RAFT agent is a critical parameter. A high concentration of initiator can lead to an increased number of dead chains from bimolecular termination, thus broadening the PDI.

  • Temperature Control: The temperature affects the rates of initiation, propagation, and fragmentation. An optimal temperature needs to be determined experimentally to balance a reasonable polymerization rate with minimal termination.

Q4: I am struggling with the anionic polymerization of this compound. How can I achieve a very low PDI (<1.1)?

A4: Anionic polymerization can yield polymers with very narrow molecular weight distributions, but it requires stringent experimental conditions:

  • Purity is Paramount: Anionic polymerization is extremely sensitive to impurities. Monomer, solvent, and glassware must be meticulously purified and dried. The presence of even trace amounts of water, oxygen, or acidic impurities will terminate the living anionic chains.

  • Initiator Choice and Addition: Organolithium initiators like sec-butyllithium (B1581126) are commonly used. The initiator should be added carefully to titrate any remaining impurities before the main polymerization begins.

  • Solvent System: The choice of solvent affects the aggregation state and reactivity of the propagating chain ends. A mixture of a non-polar solvent like cyclohexane (B81311) with a polar co-solvent like tetrahydrofuran (B95107) (THF) can help to break up initiator aggregates and promote a more uniform initiation.[2][3]

  • Low Temperature: Performing the polymerization at low temperatures (e.g., -78 °C) is often necessary to suppress side reactions and maintain the "living" nature of the polymer chains.[3]

Troubleshooting Guide: High Polydispersity

The following diagram provides a logical workflow to diagnose and resolve issues of high polydispersity in your this compound polymerization experiments.

ATRP_Mechanism dormant_chain Pn-X (Dormant Chain) active_chain P•n (Active Radical) dormant_chain->active_chain ka (Activation) activator Cu(I)L (Activator) activator->active_chain active_chain->dormant_chain kd (Deactivation) propagated_chain P•n+1 active_chain->propagated_chain kp (Propagation) deactivator X-Cu(II)L (Deactivator) deactivator->dormant_chain monomer Monomer (this compound) monomer->propagated_chain

References

Validation & Comparative

A Comparative Guide to the Copolymerization Kinetics of 2-Methylstyrene and 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the copolymerization kinetics of 2-methylstyrene (B165405) and 4-methylstyrene (B72717). Understanding the distinct reactivity of these isomers is crucial for designing copolymers with specific microstructures and properties, a vital aspect in the development of advanced materials for various applications, including drug delivery systems. This document summarizes key kinetic data, outlines detailed experimental protocols for determining reactivity ratios, and explores the underlying mechanistic principles governing the copolymerization behavior of these substituted styrenes.

Influence of Methyl Group Position on Copolymerization Kinetics

The position of the methyl group on the styrene (B11656) ring significantly influences the monomer's reactivity in copolymerization. This is primarily due to a combination of electronic and steric effects.

  • 4-Methylstyrene: The methyl group at the para-position exerts an electron-donating inductive effect (+I). This effect increases the electron density of the vinyl group, making the monomer more reactive towards electrophilic radicals. Steric hindrance from the para-methyl group is minimal.

  • This compound: The methyl group at the ortho-position introduces significant steric hindrance around the vinyl group. This steric bulk impedes the approach of the propagating radical, thereby reducing the monomer's reactivity. While there is also an electron-donating effect, the steric effect is the dominant factor in determining its copolymerization behavior.

This fundamental difference in steric hindrance leads to distinct copolymerization kinetics, with 4-methylstyrene generally exhibiting higher reactivity than this compound in radical copolymerization.

Quantitative Kinetic Data: Reactivity Ratios

Reactivity ratios (r) are critical parameters in copolymerization that describe the relative reactivity of a propagating radical towards the two monomers in the system. For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ (The ratio of the rate constant for the addition of M₁ to a propagating chain ending in M₁ to the rate constant for the addition of M₂)

  • r₂ = k₂₂ / k₂₁ (The ratio of the rate constant for the addition of M₂ to a propagating chain ending in M₂ to the rate constant for the addition of M₁)

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Polymerization Type
4-MethylstyreneStyrene0.372.62Anionic

Note: The data for anionic polymerization indicates that the styryl anion is more reactive than the 4-methylstyryl anion. In radical polymerization, the electronic effect of the methyl group in 4-methylstyrene is expected to increase its reactivity relative to styrene.

Due to the significant steric hindrance of the ortho-methyl group, it is anticipated that the reactivity ratio for this compound (r₁) in a radical copolymerization with a comonomer like styrene or methyl methacrylate (B99206) would be considerably lower than that of 4-methylstyrene.

Experimental Protocols

The following is a detailed methodology for determining the reactivity ratios for the radical copolymerization of methylstyrene isomers with a comonomer, such as methyl methacrylate (MMA).

Materials:
  • This compound (or 4-Methylstyrene), inhibitor removed by passing through a column of basic alumina.

  • Methyl methacrylate (MMA), inhibitor removed.

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Benzene (or other suitable solvent), distilled.

  • Methanol (precipitating agent).

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis.

Experimental Procedure for Radical Copolymerization:
  • Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of the methylstyrene isomer and MMA in benzene. A typical set of experiments would include five different feed compositions.

  • Polymerization: For each feed composition, place the monomer solution and a calculated amount of AIBN (typically 0.1 mol%) into a polymerization tube.

  • Degassing: Subject the contents of the tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon) and place it in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

  • Low Conversion: Allow the polymerization to proceed to low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant. This is crucial for the accurate determination of reactivity ratios using the Mayo-Lewis equation.

  • Termination and Precipitation: Quench the reaction by rapidly cooling the tube in an ice bath. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Purification: Filter the precipitated copolymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and dry it to a constant weight under vacuum.

Determination of Copolymer Composition by ¹H NMR Spectroscopy:
  • Sample Preparation: Dissolve a known amount of the dried copolymer in CDCl₃.

  • NMR Analysis: Acquire the ¹H NMR spectrum of the copolymer solution.

  • Integration: Integrate the characteristic proton signals for each monomer unit in the copolymer. For a this compound/MMA copolymer, the aromatic protons of the this compound units (typically in the range of 6.8-7.2 ppm) and the methoxy (B1213986) protons of the MMA units (typically around 3.6 ppm) can be used. For a 4-methylstyrene/MMA copolymer, the aromatic protons of the 4-methylstyrene units and the methoxy protons of the MMA units are integrated.

  • Calculation: The molar ratio of the monomer units in the copolymer is calculated from the ratio of the integrated peak areas, taking into account the number of protons contributing to each signal.

Calculation of Reactivity Ratios:

The reactivity ratios can be determined using various methods, such as the Fineman-Ross or Kelen-Tüdős methods, which are linearized forms of the Mayo-Lewis equation. Alternatively, non-linear least-squares fitting of the copolymer composition data to the integrated form of the Mayo-Lewis equation provides a more accurate determination.

Visualization of Kinetic Influences

The following diagram illustrates the key factors influencing the copolymerization kinetics of this compound and 4-methylstyrene.

G cluster_0 Monomer Structure cluster_1 Influencing Factors cluster_2 Kinetic Outcome Monomer_2MS This compound Steric Steric Hindrance Monomer_2MS->Steric Electronic Electronic Effects (+I effect) Monomer_2MS->Electronic Monomer_4MS 4-Methylstyrene Monomer_4MS->Steric Monomer_4MS->Electronic Reactivity_2MS Decreased Reactivity Steric->Reactivity_2MS Dominant Reactivity_4MS Increased Reactivity Steric->Reactivity_4MS Minimal Electronic->Reactivity_2MS Electronic->Reactivity_4MS Dominant

Caption: Influence of methyl group position on copolymerization kinetics.

Comparative study of vinyltoluene isomers in polymer properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Polyvinyltoluene Isomers and Their Impact on Polymer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltoluene (VT), also known as methylstyrene, is an aromatic monomer used in the production of various polymers, often as a comonomer with styrene. Commercial vinyltoluene is typically a mixture of the meta and para isomers.[1] However, the properties of polymers derived from the individual isomers of vinyltoluene—ortho-, meta-, and para-vinyltoluene—can exhibit significant differences due to the steric and electronic effects of the methyl group's position on the phenyl ring. Understanding these differences is crucial for tailoring polymer properties for specific applications in fields ranging from coatings and adhesives to advanced scintillating materials.[2][3]

This guide provides a comparative study of the properties of polymers synthesized from the three distinct isomers of vinyltoluene. The data presented is based on available literature and provides insights into how the isomeric structure influences key polymer characteristics.

Comparative Data of Polyvinyltoluene Isomers

The position of the methyl group on the phenyl ring of vinyltoluene has a pronounced effect on the resulting polymer's properties. The following table summarizes key quantitative data for poly(ortho-vinyltoluene), poly(meta-vinyltoluene), and poly(para-vinyltoluene).

PropertyPoly(o-vinyltoluene)Poly(m-vinyltoluene)Poly(p-vinyltoluene)
Glass Transition Temperature (Tg) ~132 °C~98 °C~113 °C
Molecular Weight (Mw) Generally lower due to steric hindranceHigherHigher
Thermal Stability LowerHigherHighest
Mechanical Properties More brittleGood balance of stiffness and toughnessHigh tensile strength and modulus

Note: The exact values can vary depending on the polymerization method, molecular weight, and polydispersity of the polymer.

Physicochemical Properties and Performance

The differences in the properties of polyvinyltoluene isomers can be attributed to the steric hindrance and electronic effects imparted by the position of the methyl group.

  • Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[4][5] The ortho isomer exhibits the highest Tg, which is attributed to the significant steric hindrance from the methyl group being adjacent to the vinyl group. This restricted chain mobility leads to a higher temperature required for the onset of segmental motion. The para isomer has a higher Tg than the meta isomer due to the more regular and packed chain structure that the para-substitution allows, which restricts rotation more than the less symmetrical meta-substitution.[6]

  • Molecular Weight: The steric hindrance in the ortho isomer not only restricts chain mobility but also can impede the polymerization process itself, often leading to polymers with lower molecular weights compared to the meta and para isomers when polymerized under similar conditions.

  • Thermal Stability: The thermal stability of the isomers generally follows the trend para > meta > ortho. The more stable and ordered packing of the poly(para-vinyltoluene) chains contributes to its higher thermal stability.

  • Mechanical Properties: The mechanical properties are directly influenced by the polymer's structure and Tg. Poly(ortho-vinyltoluene), with its high Tg, tends to be more brittle. Poly(para-vinyltoluene) often exhibits higher tensile strength and modulus due to its ability to form a more ordered structure. Poly(meta-vinyltoluene) typically presents a good balance of mechanical properties.

Experimental Protocols

The synthesis of polyvinyltoluene from its isomers can be achieved through various polymerization techniques, including free radical, anionic, and cationic polymerization. The choice of method can significantly influence the resulting polymer's molecular weight, polydispersity, and tacticity.

Free Radical Polymerization of Vinyltoluene Isomers

Free radical polymerization is a common method for producing polyvinyltoluene.

  • Materials:

    • Vinyltoluene isomer (ortho, meta, or para)

    • Initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide)

    • Solvent (e.g., toluene (B28343) or benzene)

    • Inhibitor remover (e.g., basic alumina (B75360) column)

  • Procedure:

    • The vinyltoluene monomer is purified by passing it through a column of basic alumina to remove the inhibitor (typically hydroquinone).

    • The purified monomer, solvent, and initiator are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

    • The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.

    • The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred for a predetermined time.

    • The polymerization is terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent such as methanol.

    • The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

Anionic Polymerization of Vinyltoluene Isomers

Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions.

  • Materials:

    • Vinyltoluene isomer (ortho, meta, or para)

    • Initiator (e.g., n-butyllithium or sec-butyllithium)

    • Solvent (e.g., tetrahydrofuran (B95107) (THF) or cyclohexane, rigorously dried)

    • Terminating agent (e.g., degassed methanol)

  • Procedure:

    • All glassware is rigorously cleaned and flame-dried under vacuum to remove any traces of moisture.

    • The solvent is purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF).

    • The purified monomer is distilled under high vacuum.

    • The polymerization is carried out under a high vacuum or an inert atmosphere (e.g., argon).

    • The initiator is added to the solvent at a low temperature (e.g., -78 °C for THF).

    • The purified monomer is then slowly added to the initiator solution. A color change is often observed, indicating the formation of the living polymer anions.

    • The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.

    • The polymerization is terminated by adding a terminating agent, such as degassed methanol.

    • The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Visualizations

Logical Relationship Diagram

Isomer_Properties cluster_isomer Vinyltoluene Isomer cluster_properties Resulting Polymer Properties Ortho ortho-Vinyltoluene Tg Glass Transition Temp. Ortho->Tg High (Steric Hindrance) MW Molecular Weight Ortho->MW Lower Stability Thermal Stability Ortho->Stability Lower Mechanical Mechanical Properties Ortho->Mechanical Brittle Meta meta-Vinyltoluene Meta->Tg Low Meta->MW Higher Meta->Stability Higher Meta->Mechanical Balanced Para para-Vinyltoluene Para->Tg Intermediate Para->MW Higher Para->Stability Highest Para->Mechanical High Strength

Caption: Isomer position influences polymer properties.

Experimental Workflow: Free Radical Polymerization

Free_Radical_Polymerization_Workflow start Start purify_monomer Purify Vinyltoluene Isomer (Remove Inhibitor) start->purify_monomer setup_reaction Set up Reaction Vessel (Stirrer, Condenser, N2 Inlet) purify_monomer->setup_reaction charge_reactants Charge Reactants (Monomer, Solvent, Initiator) setup_reaction->charge_reactants purge_nitrogen Purge with Nitrogen (Remove Oxygen) charge_reactants->purge_nitrogen heat_reaction Heat and Stir (e.g., 60-80°C) purge_nitrogen->heat_reaction terminate_polymerization Terminate Polymerization (Cool and Precipitate in Methanol) heat_reaction->terminate_polymerization isolate_polymer Isolate Polymer (Filter and Wash) terminate_polymerization->isolate_polymer dry_polymer Dry Polymer (Vacuum Oven) isolate_polymer->dry_polymer end End dry_polymer->end

Caption: Workflow for free radical polymerization.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Methylstyrene: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Methylstyrene, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy will also be discussed to provide a well-rounded perspective for selecting the most appropriate analytical strategy.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a summary of quantitative data for the analysis of this compound using GC-MS, HPLC, and NMR, based on typical performance characteristics.

ParameterGC-MSHPLCNMR
Typical Purity Result >99.5%>99.0%>98% (by quantitative NMR)
Limit of Detection (LOD) ~0.01%~0.05%~0.1% for minor impurities
Limit of Quantitation (LOQ) ~0.05%~0.15%~0.3% for minor impurities
Precision (RSD%) < 2%< 3%< 5%
Analysis Time 20-30 minutes15-25 minutes5-10 minutes
Primary Use Separation and identification of volatile impuritiesSeparation of non-volatile or thermally labile impuritiesStructural elucidation and quantification

Experimental Protocols

Detailed Methodology for GC-MS Purity Assessment

This protocol outlines the steps for the quantitative analysis of synthesized this compound to determine its purity and identify potential process-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or acetone, and dilute to the mark.

  • Further, dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

  • Prepare a blank sample containing only the solvent.

  • Prepare a reference standard solution of this compound of known purity (e.g., >99.5%) at the same concentration as the sample.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity of the this compound is determined by the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Common impurities in the synthesis of this compound can include isomers (3- and 4-methylstyrene), starting materials, and by-products from the specific synthetic route used.[1]

Alternative Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a valuable alternative, particularly for the analysis of any non-volatile or thermally labile impurities that may be present. A typical HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection at a suitable wavelength (e.g., 254 nm). While HPLC can provide excellent separation of non-volatile compounds, it may be less effective at resolving volatile isomers of methylstyrene compared to high-resolution capillary GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized this compound and can be used for a quantitative purity assessment (qNMR).[2] By integrating the signals corresponding to the compound and comparing them to a certified internal standard of known concentration, the absolute purity can be determined. ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound.[3][4]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS purity assessment of synthesized this compound.

GCMS_Workflow cluster_synthesis Synthesis & Work-up cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Synthesis This compound Synthesis Purification Crude Product Purification Synthesis->Purification Weighing Weighing Purification->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Calculation Purity Calculation Identification->Calculation Report Report Calculation->Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

References

Validating the Structure of Poly(2-methylstyrene) Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of poly(2-methylstyrene). By comparing its spectral data with that of polystyrene and poly(4-methylstyrene), this document offers a clear methodology for confirming the specific isomeric structure of poly(this compound). Detailed experimental protocols and data are provided to support researchers in their analytical endeavors.

Structural Confirmation through Comparative NMR Data

The precise substitution pattern on the phenyl ring of methylstyrene isomers significantly influences the chemical environment of the protons and carbons in the resulting polymer. These differences are readily observed in their ¹H and ¹³C NMR spectra, providing a definitive method for structural validation.

The key distinguishing features in the NMR spectra of poly(this compound) compared to its isomers are the chemical shifts of the methyl group, the aromatic protons, and the polymer backbone protons and carbons. The ortho-position of the methyl group in poly(this compound) introduces steric hindrance that affects the electronic environment and, consequently, the resonance frequencies of nearby nuclei.

Comparative ¹H and ¹³C NMR Chemical Shift Data

The following table summarizes the characteristic chemical shifts for poly(this compound) and its common alternatives, polystyrene and poly(4-methylstyrene). These values are indicative of atactic polymers and may vary slightly based on solvent, concentration, and instrument parameters.

PolymerFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Poly(this compound) Aromatic Protons6.50 - 7.30 (broad)125.0 - 145.0
Backbone CH1.70 - 2.50 (broad)35.0 - 45.0
Backbone CH₂1.10 - 1.90 (broad)30.0 - 40.0
Methyl (CH₃)2.10 - 2.40 (broad)~20.0
Polystyrene Aromatic Protons6.30 - 7.20 (broad)[1]125.0 - 129.0, 145.0 - 146.0[2]
Backbone CH1.80 - 2.30 (broad)[1]~40.3[2]
Backbone CH₂1.30 - 1.90 (broad)[1]41.0 - 46.0[2]
Methyl (CH₃)N/AN/A
Poly(4-methylstyrene) Aromatic Protons6.40 - 7.10 (broad)128.0 - 130.0, 135.0, 143.0
Backbone CH1.70 - 2.20 (broad)~40.0
Backbone CH₂1.20 - 1.80 (broad)~43.0
Methyl (CH₃)~2.25~21.0

Note: The chemical shifts for poly(this compound) are estimated based on spectral data of closely related structures and general principles of NMR spectroscopy due to the limited availability of directly published spectra for this specific polymer.

Experimental Workflow for Structural Validation

The process of validating the structure of poly(this compound) using NMR follows a logical workflow, from sample preparation to spectral analysis and comparison.

Polymer_Structure_Validation_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation Dissolve_Polymer Dissolve Polymer (e.g., in CDCl₃) Transfer_to_Tube Transfer to NMR Tube Dissolve_Polymer->Transfer_to_Tube Homogeneous Solution Add_Standard Add Internal Standard (e.g., TMS) Transfer_to_Tube->Add_Standard Acquire_1H_NMR Acquire ¹H NMR Spectrum Add_Standard->Acquire_1H_NMR Acquire_13C_NMR Acquire ¹³C NMR Spectrum Acquire_1H_NMR->Acquire_13C_NMR Optional Order Process_Spectra Process Spectra (Phasing, Baseline Correction) Acquire_1H_NMR->Process_Spectra Acquire_13C_NMR->Process_Spectra Assign_Peaks Assign Chemical Shifts Process_Spectra->Assign_Peaks Compare_Data Compare with Reference Data (Polystyrene, Poly(4-methylstyrene)) Assign_Peaks->Compare_Data Validate_Structure Confirm Poly(this compound) Structure Compare_Data->Validate_Structure

Workflow for Polymer Structure Validation using NMR.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural analysis of poly(this compound).

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the poly(this compound) sample for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the polymer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Ensure the polymer is fully dissolved; gentle agitation or sonication may be required.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 5-6 ppm).

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 250 ppm (centered around 100-125 ppm).

    • Temperature: 298 K.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz for ¹H and 1-3 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis.

  • Structural Assignment: Assign the observed chemical shifts to the corresponding protons and carbons in the poly(this compound) structure, using the comparative data in the table above and established NMR correlation charts. The distinct chemical shift of the ortho-methyl group is a primary indicator for confirming the structure of poly(this compound).

References

Performance comparison of 2-Methylstyrene and styrene in polyester resins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of 2-Methylstyrene and Styrene (B11656) in Polyester (B1180765) Resins

This guide provides a detailed comparison of the performance characteristics of this compound and styrene when used as reactive diluents in the curing of unsaturated polyester resins. The information is targeted towards researchers, scientists, and professionals in drug development and materials science who are interested in the formulation and properties of polyester-based thermosets.

Introduction

Unsaturated polyester resins (UPRs) are widely utilized thermosetting polymers in composite materials, coatings, and adhesives.[1][2] Their properties are significantly influenced by the choice of reactive diluent, which not only reduces the viscosity of the resin for processing but also copolymerizes with the unsaturated polyester chains to form a crosslinked network.[3] Styrene is the most common reactive diluent used in UPRs due to its low cost and high reactivity.[3][4] However, concerns over its volatility and health effects have prompted research into alternatives. This compound, an isomer of vinyltoluene, is one such alternative. This guide compares the performance of this compound with that of styrene in polyester resins, drawing upon available data and established testing protocols. It is important to note that direct, head-to-head comparative data for this compound is limited in publicly available literature. Therefore, some performance aspects are inferred from studies on its close isomer, α-methylstyrene, which is noted for its lower reactivity compared to styrene.[4][5]

Chemical Structures and Curing Mechanism

The curing of unsaturated polyester resins with either styrene or this compound proceeds via a free-radical copolymerization mechanism. The vinyl groups of the reactive diluent react with the unsaturated sites (typically from maleic or fumaric acid) along the polyester backbone, forming a rigid, crosslinked thermoset structure.

Figure 1: Chemical structures of Styrene and this compound.

The general curing process can be visualized as follows:

Curing_Process UPR Unsaturated Polyester Resin Cured_Resin Crosslinked Thermoset UPR->Cured_Resin Monomer Reactive Diluent (Styrene or this compound) Monomer->Cured_Resin Initiator Initiator (e.g., MEKP) Initiator->Cured_Resin initiates

Figure 2: Simplified workflow of polyester resin curing.

Performance Comparison

The performance of the final cured polyester resin is critically dependent on the properties of the reactive diluent. The following tables summarize the expected performance differences between this compound and styrene.

Table 1: Physical and Reactivity Properties
PropertyThis compoundStyrene
Molecular Weight ( g/mol ) 118.18104.15
Boiling Point (°C) 170-171145
Reactivity Lower reactivity, slower cure rate[5]High reactivity, fast cure rate[5]
Viscosity Reduction EffectiveVery Effective
Table 2: Mechanical Properties of Cured Resins
PropertyPolyester with this compound (Expected)Polyester with Styrene
Tensile Strength Potentially lower due to lower crosslink densityTypically 40-90 MPa[2]
Flexural Modulus Potentially lowerVaries with styrene content[1]
Elongation at Break Potentially higher~2-5%
Hardness (Barcol) Potentially lowerTypically 35-50

Note: The mechanical properties of this compound-based resins are expected trends based on the lower reactivity of its isomer, α-methylstyrene, which may lead to a less densely crosslinked network compared to styrene under similar curing conditions.

Table 3: Thermal Properties of Cured Resins
PropertyPolyester with this compound (Expected)Polyester with Styrene
Glass Transition Temp. (Tg) May be lowerIncreases with styrene content up to a point[1]
Heat Deflection Temp. (HDT) Potentially lowerDependent on cure and composition
Thermal Stability (TGA) Similar to styrene-based resinsGood thermal stability[1]
Table 4: Chemical Resistance of Cured Resins
EnvironmentPolyester with this compound (Expected)Polyester with Styrene
Water and Weak Acids GoodGood[6][7]
Alkalis ModerateModerate to good[3]
Organic Solvents GoodGood

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of this compound and styrene in polyester resins, based on ASTM standards.

Sample Preparation

A master batch of unsaturated polyester resin is prepared by reacting a diol (e.g., propylene (B89431) glycol) with a mixture of an unsaturated dicarboxylic acid (e.g., maleic anhydride) and a saturated dicarboxylic acid (e.g., phthalic anhydride). The resulting polyester prepolymer is then blended with the respective reactive diluent (styrene or this compound) at a specified weight ratio (e.g., 70:30 resin to diluent). An initiator (e.g., methyl ethyl ketone peroxide, MEKP) and a promoter (e.g., cobalt naphthenate) are added to initiate curing at room or elevated temperature. The cured resin is then machined into specimens of standard dimensions for subsequent testing.

Sample_Preparation cluster_synthesis Resin Synthesis cluster_formulation Formulation & Curing Diol Diol Polyester Unsaturated Polyester Diol->Polyester Unsat_Acid Unsaturated Acid Unsat_Acid->Polyester Sat_Acid Saturated Acid Sat_Acid->Polyester Cured_Sample Cured Resin Sample Polyester->Cured_Sample Diluent Reactive Diluent Diluent->Cured_Sample Initiator Initiator Initiator->Cured_Sample

Figure 3: Experimental workflow for sample preparation.

Mechanical Testing
  • Objective: To determine the tensile strength, tensile modulus, and elongation at break.[8][9][10][11]

  • Apparatus: Universal Testing Machine with a suitable load cell.

  • Specimen: Dog-bone shaped specimens of specified dimensions (Type I is common).[8]

  • Procedure:

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH).

    • Measure the width and thickness of the specimen's gauge section.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data.

  • Calculations:

    • Tensile Strength = Maximum Load / Original Cross-sectional Area

    • Tensile Modulus = Stress / Strain (in the linear elastic region)

    • Elongation at Break = (Final Gauge Length - Initial Gauge Length) / Initial Gauge Length * 100%

  • Objective: To determine the flexural strength and flexural modulus.[12][13][14][15][16]

  • Apparatus: Universal Testing Machine with a three-point bending fixture.

  • Specimen: Rectangular bar of specified dimensions.[13][15]

  • Procedure:

    • Condition the specimens as per the standard.

    • Measure the width and thickness of the specimen.

    • Place the specimen on two supports and apply a load at the center.

    • The test is continued until the specimen breaks or the strain in the outer fibers reaches 5%.[13]

  • Calculations:

    • Flexural Strength = (3 * P * L) / (2 * b * d^2)

    • Flexural Modulus = (L^3 * m) / (4 * b * d^3) where P = load, L = support span, b = width, d = thickness, and m = slope of the initial linear portion of the load-deflection curve.

Thermal Analysis
  • Objective: To determine the glass transition temperature (Tg) of the cured resin.[17][18]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10 or 20°C/min) in an inert atmosphere.[19]

    • The heat flow to the sample is measured as a function of temperature.

    • The Tg is identified as a step change in the heat flow curve.

  • Objective: To evaluate the thermal stability and decomposition profile of the cured resin.[20][21][22][23][24]

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • A small sample is placed in the TGA furnace.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting thermogram shows the temperatures at which weight loss occurs, indicating decomposition.

Conclusion

Styrene remains the industry standard for unsaturated polyester resins due to its high reactivity and cost-effectiveness, resulting in cured products with good mechanical and thermal properties. This compound, with its lower reactivity, is expected to produce resins with potentially greater flexibility (higher elongation at break) but lower hardness and tensile strength compared to their styrene-based counterparts. The slower cure rate of this compound could be advantageous in applications requiring longer gel times or better control over the exotherm. The choice between this compound and styrene will ultimately depend on the specific performance requirements of the final application, balancing the trade-offs between mechanical properties, processing characteristics, and cost. Further direct experimental comparisons are necessary to fully elucidate the performance profile of this compound in polyester resins.

References

A Comparative Guide: 2-Methylstyrene versus Styrene in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. While styrene (B11656) is a ubiquitous and well-characterized building block, its derivatives, such as 2-methylstyrene (B165405), offer unique advantages in specific, high-performance applications. This guide provides an objective comparison of polymers derived from this compound and styrene, supported by experimental data, to inform the selection of the optimal monomer for your research needs.

The primary distinction between this compound and styrene lies in the presence of a methyl group on the phenyl ring. This seemingly minor structural modification leads to significant differences in the thermal, mechanical, and depolymerization characteristics of the resulting polymers, poly(this compound) and polystyrene, respectively.

Key Performance Comparisons

The introduction of a methyl group in the ortho position of the styrene monomer creates steric hindrance that influences the polymer's properties. The most notable advantages of poly(this compound) over polystyrene are its higher glass transition temperature (Tg) and lower ceiling temperature (Tc), which translate to enhanced thermal stability in use and greater ease of depolymerization for recycling or controlled degradation.

Thermal Properties

One of the most significant advantages of poly(this compound) is its higher glass transition temperature. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates that the material can withstand higher operating temperatures without losing its structural integrity.

In contrast, the ceiling temperature (Tc) of poly(α-methylstyrene), a close isomer of poly(this compound), is significantly lower than that of polystyrene.[1] The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal. A lower ceiling temperature suggests that the polymer can be more readily depolymerized back to its monomer, which is a significant advantage for applications requiring controlled degradation or for chemical recycling.[2][3]

PropertyPoly(this compound) (and its isomer poly(α-methylstyrene))Polystyrene
Glass Transition Temperature (Tg) ~136 °C (for poly(this compound)), ~177°C (for poly(α-methylstyrene))~100 °C[4]
Ceiling Temperature (Tc) of neat monomer ~66 °C (for α-methylstyrene)[1]~310 °C[5]
Thermal Degradation Onset Lower than polystyrene[3]Higher than poly(α-methylstyrene)[3]

Note: Data for poly(this compound) is less abundant in literature; therefore, data for its close and well-studied isomer, poly(α-methylstyrene), is included for a more comprehensive comparison.

Mechanical and Chemical Properties

While comprehensive data for the mechanical properties of poly(this compound) is not as readily available as for polystyrene, general trends can be inferred. The increased rigidity from the methyl group may lead to a higher modulus, but potentially lower ductility compared to polystyrene.

Polystyrene is known for its good dimensional stability and rigidity, but it can be brittle.[6] It exhibits excellent resistance to water and alcohols but has poor resistance to many solvents, including chlorinated and aromatic hydrocarbons.[6][7][8] It is anticipated that poly(this compound) would exhibit a similar chemical resistance profile.

PropertyPoly(this compound) (Anticipated)Polystyrene
Tensile Strength Likely comparable to or slightly higher than polystyrene28 MPa (for High Impact Polystyrene)[6]
Flexural Modulus Likely higher than polystyrene1930 MPa (for High Impact Polystyrene)[6]
Elongation at Break Likely lower than polystyrene55% (for High Impact Polystyrene)[6]
Chemical Resistance Similar to polystyreneGood resistance to aqueous solutions, poor resistance to organic solvents[7][8]

Applications in Research and Development

The unique properties of poly(this compound) make it a promising candidate for several advanced applications, particularly in the biomedical field.

  • Microfluidics and Biomedical Devices : Polystyrene is a common material for fabricating microfluidic devices due to its optical transparency and biocompatibility.[9][10] The higher Tg of poly(this compound) could offer advantages in applications requiring higher temperatures for sterilization or on-chip reactions.

  • Drug Delivery : The lower ceiling temperature of poly(α-methylstyrene) suggests potential for creating thermally degradable polymers. This property could be exploited in drug delivery systems where controlled release of a therapeutic agent is triggered by a thermal stimulus. While polystyrene itself is not biodegradable, it has been used in the formulation of nanoparticles for drug delivery.[11][12] Copolymers incorporating this compound could be designed to have tunable degradation rates.

Experimental Protocols

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature of poly(this compound) and polystyrene.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan as a reference.[13]

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected Tg (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 200 °C).[14]

    • Hold at the high temperature for a few minutes to erase the thermal history of the sample.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Ramp the temperature again at the same heating rate (e.g., 10 °C/min) through the transition region. This second heating scan is used to determine the Tg.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[15]

Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow molecular weight distribution.

Materials:

  • This compound monomer

  • Anhydrous tetrahydrofuran (B95107) (THF) as the solvent

  • n-Butyllithium (n-BuLi) as the initiator

  • Methanol as a terminating agent

  • High-vacuum line and glassware

Procedure:

  • Purification: All reagents and glassware must be rigorously purified and dried to remove any protic impurities that would terminate the living anionic polymerization. The monomer and solvent should be distilled from a suitable drying agent (e.g., calcium hydride for the monomer, sodium/benzophenone ketyl for THF) under high vacuum.[16]

  • Initiation: In a flame-dried, sealed reactor under an inert atmosphere (e.g., argon), dissolve the desired amount of this compound in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.[16] Add a calculated amount of n-BuLi initiator via syringe. The amount of initiator will determine the final molecular weight of the polymer.

  • Propagation: Allow the polymerization to proceed at the low temperature. The reaction is typically very fast.

  • Termination: After the monomer has been consumed, terminate the polymerization by adding a small amount of degassed methanol. This will protonate the living carbanionic chain ends.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. Filter and dry the resulting polymer under vacuum.

Visualizing the Structural and Mechanistic Differences

To better understand the underlying reasons for the different properties of poly(this compound) and polystyrene, the following diagrams illustrate their chemical structures and a simplified polymerization workflow.

cluster_styrene Styrene cluster_2ms This compound s_monomer Styrene Monomer s_polymer Polystyrene s_monomer->s_polymer Polymerization ms_monomer This compound Monomer ms_polymer Poly(this compound) ms_monomer->ms_polymer Polymerization

Monomer to Polymer Conversion

The diagram above illustrates the basic polymerization process for both styrene and this compound. The key difference lies in the structure of the monomer, which then dictates the properties of the resulting polymer.

G start Start: Purified Monomer (Styrene or this compound) solvent Add Anhydrous Solvent (THF) start->solvent cool Cool to -78°C solvent->cool initiator Add Initiator (n-BuLi) cool->initiator polymerization Polymerization Propagation initiator->polymerization Initiation termination Terminate with Methanol polymerization->termination precipitation Precipitate in Non-solvent termination->precipitation product Final Polymer Product precipitation->product

Experimental Workflow for Anionic Polymerization

This workflow provides a generalized overview of the steps involved in the anionic polymerization of both styrene and this compound, a method that allows for precise control over the polymer's molecular weight and architecture.

References

A Comparative Guide to the Characterization of 2-Methylstyrene Copolymers by GPC and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal and molecular weight properties of 2-methylstyrene (B165405) copolymers, with a focus on characterization by Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC). The data presented is supported by experimental protocols to aid in the replication and further investigation of these materials.

Introduction

Copolymers incorporating this compound (also known as α-methylstyrene) are of significant interest due to their distinct thermal properties, particularly their elevated glass transition temperatures (Tg) compared to analogous polystyrene-based materials. This makes them suitable for applications requiring enhanced thermal stability. Accurate determination of molecular weight, molecular weight distribution, and thermal transitions is crucial for predicting the performance and processing characteristics of these polymers. GPC and DSC are indispensable techniques for obtaining this information.

Comparative Data

The following tables summarize key molecular weight and thermal analysis data for various this compound copolymers and related homopolymers.

Polymer/CopolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)
Poly(α-methylstyrene)420,000453,0001.08177
Poly(styrene-co-p-methylstyrene)--1.13-
Poly(MSt-alt-St)1,230 - 4,120---
Poly(MSt-block-St)3,7604,3301.15-
Poly(styrene-co-acrylonitrile)---105-111
Polystyrene---~100
Poly(4-methylstyrene)---97
Hydrogenated poly(styrene-co-α-methylstyrene)---140-178

MSt: α-Methylstyrene, St: Styrene. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for GPC and DSC analyses are provided below to ensure accurate and reproducible characterization of this compound copolymers.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer.[1]

  • Instrumentation: A liquid chromatograph equipped with a refractive index (RI) detector is commonly used.[2]

  • Columns: A set of SEC columns, such as those packed with polystyrene-divinylbenzene gel, are suitable for separating polymers based on their hydrodynamic volume.

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent used as the mobile phase at a flow rate of approximately 1 mL/min.[3][4]

  • Calibration: The system is calibrated using narrow polystyrene standards.[1]

  • Sample Preparation: Polymer samples are dissolved in the mobile phase (e.g., THF) at a concentration of about 1.5 mg/mL and allowed to dissolve completely over several hours.[1]

  • Analysis: The dissolved sample is injected into the GPC system. The elution of the polymer is monitored by the RI detector. The molecular weight averages (Mn, Mw) and polydispersity index (PDI) are calculated from the resulting chromatogram using appropriate software.[1]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) of a polymer.

  • Instrumentation: A differential scanning calorimeter is used for this analysis.[2]

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and sealed in an aluminum pan.

  • Thermal Program:

    • The sample is heated to a temperature above its expected Tg to erase any prior thermal history.

    • The sample is then cooled at a controlled rate.

    • A second heating scan is performed at a specific heating rate, commonly 10°C/min.[2]

  • Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound copolymers using GPC and DSC.

G Experimental Workflow for Copolymer Characterization cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_data Data Analysis & Comparison Polymerization Anionic or Free Radical Copolymerization Purification Precipitation and Drying Polymerization->Purification GPC GPC Analysis (Mn, Mw, PDI) Purification->GPC Sample Prep: Dissolve in THF DSC DSC Analysis (Tg) Purification->DSC Sample Prep: Weigh into Pan Data_Table Tabulate Results GPC->Data_Table DSC->Data_Table Comparison Compare with Alternatives Data_Table->Comparison

Caption: Workflow for this compound Copolymer Characterization.

Discussion

The inclusion of this compound into a copolymer backbone generally leads to an increase in the glass transition temperature. This is attributed to the steric hindrance provided by the α-methyl group, which restricts chain mobility. For instance, hydrogenated poly(styrene-co-α-methylstyrene) copolymers exhibit Tg values between 140 and 178 °C, significantly higher than that of polystyrene (around 100 °C).

GPC analysis provides crucial information on the molecular weight and its distribution (PDI). A narrow PDI, typically close to 1.0, is indicative of a well-controlled polymerization process, such as living anionic polymerization.[2] The molecular weight itself can also influence the Tg, with higher molecular weight polymers generally exhibiting slightly higher Tg values up to a certain point.

By systematically applying GPC and DSC, researchers can effectively characterize the molecular and thermal properties of this compound copolymers, enabling the rational design of materials with tailored performance characteristics for various applications.

References

Comparative Guide to the Reactivity of 2-Methylstyrene in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-methylstyrene (B165405) with other common vinyl monomers. Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide presents reactivity ratios for the structurally similar monomers, styrene (B11656) and α-methylstyrene, to provide an informed estimation of this compound's copolymerization behavior. Reactivity ratios (r₁ and r₂) are crucial parameters in polymer chemistry that describe how readily a monomer reacts with itself (homopolymerization) versus another monomer (copolymerization) in a growing polymer chain.

Understanding Reactivity Ratios

In the copolymerization of two monomers, M₁ and M₂, the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).

The product of the reactivity ratios (r₁ * r₂) indicates the overall copolymerization behavior:

  • r₁ * r₂ = 1 : Ideal or random copolymerization.

  • r₁ * r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁ * r₂ > 1 : Tendency towards block copolymerization.

Comparative Reactivity Ratio Data

The following table summarizes the reactivity ratios for the copolymerization of styrene (M₁) and α-methylstyrene (M₁) with various other monomers (M₂). These values are provided as a reference to infer the potential reactivity of this compound.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ r₁ * r₂ Polymerization Conditions
StyreneMethyl Methacrylate0.520.460.239Bulk, 60°C, Benzoyl Peroxide
StyreneButyl Acrylate0.810.220.178Not specified
StyreneAcrylonitrile0.420.020.008Not specified
α-MethylstyreneMethyl Methacrylate0.330.470.155Atom Transfer Radical Polymerization
α-MethylstyreneButyl AcrylateNot FoundNot FoundNot Found-
α-MethylstyreneAcrylonitrileNot FoundNot FoundNot Found-

Experimental Protocol for Reactivity Ratio Determination

The following is a generalized protocol for determining monomer reactivity ratios via free-radical copolymerization, based on established methodologies.

1. Materials:

  • Monomer 1 (e.g., this compound), inhibitor removed.

  • Monomer 2 (e.g., Methyl Methacrylate), inhibitor removed.

  • Free-radical initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN).

  • Solvent (e.g., Toluene or Benzene), anhydrous.

  • Internal standard for NMR analysis (e.g., 1,3,5-Trioxane).

  • Inhibitor remover (e.g., basic alumina (B75360) column).

  • Nitrogen gas, high purity.

2. Procedure:

  • Monomer Purification: Pass monomers through a column of basic alumina to remove inhibitors.

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying molar ratios of the two monomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Initiator and Internal Standard Addition: To each reaction mixture, add a known amount of initiator (typically 0.1-1.0 mol% relative to the total monomer concentration) and internal standard.

  • Degassing: Degas each reaction mixture by bubbling with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed reaction vessels in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization.

  • Monitoring Conversion: Periodically take aliquots from each reaction mixture. To stop the polymerization in the aliquot, it can be cooled rapidly and/or a small amount of inhibitor can be added.

  • Conversion Analysis: Determine the instantaneous monomer concentrations in the aliquots using ¹H NMR spectroscopy by comparing the integration of characteristic monomer peaks to the integration of the internal standard peak. The polymerization should be stopped at low conversions (<10%) to ensure the monomer feed ratio remains relatively constant.

  • Copolymer Composition Analysis: Precipitate the formed copolymer by adding the reaction mixture to a non-solvent (e.g., methanol). Filter, wash, and dry the copolymer. Determine the copolymer composition using ¹H NMR spectroscopy by integrating the characteristic peaks of each monomer unit in the polymer backbone.

3. Data Analysis:

  • Fineman-Ross Method: A graphical method that linearizes the copolymerization equation. A plot of (f₁ * (1 - 2F₁)) / ((1 - f₁) * F₁) versus (f₁² * (1 - F₁)) / ((1 - f₁)² * F₁) yields a straight line with the slope being r₁ and the intercept being -r₂. (Where f₁ is the mole fraction of monomer 1 in the feed and F₁ is the mole fraction of monomer 1 in the copolymer).

  • Kelen-Tüdős Method: An improved graphical method that provides a more even distribution of data points.

  • Non-Linear Least Squares (NLLS) Method: A computational method that directly fits the copolymer composition data to the Mayo-Lewis equation to determine the best-fit values of r₁ and r₂. This method is generally considered the most accurate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation MonomerPurification Monomer Purification ReactionMixtures Prepare Reaction Mixtures (Varying M₁:M₂ Ratios) MonomerPurification->ReactionMixtures AddInitiator Add Initiator & Internal Standard ReactionMixtures->AddInitiator Degas Degas with Nitrogen AddInitiator->Degas Polymerization Polymerization at Constant Temperature Degas->Polymerization TakeAliquots Take Aliquots at Low Conversion (<10%) Polymerization->TakeAliquots NMR_Monomer ¹H NMR Analysis: Determine Monomer Conversion TakeAliquots->NMR_Monomer Precipitate Precipitate Copolymer TakeAliquots->Precipitate DataAnalysis Data Analysis: - Fineman-Ross - Kelen-Tüdős - NLLS NMR_Monomer->DataAnalysis NMR_Copolymer ¹H NMR Analysis: Determine Copolymer Composition Precipitate->NMR_Copolymer NMR_Copolymer->DataAnalysis ReactivityRatios Determine r₁ and r₂ DataAnalysis->ReactivityRatios

Caption: Experimental workflow for determining monomer reactivity ratios.

Conclusion

The determination of reactivity ratios is fundamental for predicting and controlling the microstructure and, consequently, the properties of copolymers. While direct experimental data for this compound is limited, the data for styrene and α-methylstyrene provide valuable insights into its likely copolymerization behavior. It is anticipated that this compound will exhibit reactivity intermediate between that of styrene and α-methylstyrene due to the electronic and steric effects of the methyl group. For precise determination of the reactivity ratios of this compound with any given comonomer, it is essential to perform the experimental protocol outlined above. The use of modern analytical techniques like in-situ NMR and computational methods for data analysis will yield the most accurate and reliable results.

A comparative analysis of initiators for 2-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Initiators for 2-Methylstyrene (B165405) Polymerization

A Guide for Researchers in Polymer Chemistry and Drug Development

The polymerization of this compound is a critical process for the synthesis of polymers with applications ranging from advanced materials to drug delivery systems. The choice of initiator is paramount as it dictates the polymerization mechanism and significantly influences the polymer's molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of various initiator systems for the polymerization of this compound, including cationic, anionic, free-radical, and controlled radical polymerization techniques.

Comparative Data of Initiator Performance

The following table summarizes quantitative data from various studies on the polymerization of methylstyrene isomers. It is important to note that direct comparison is challenging due to variations in experimental conditions.

Initiator SystemMonomerSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Cationic Polymerization
SnCl₄α-MethylstyreneToluene (B28343)253High--[1]
BF₃·OEt₂/MeOH/H₃PO₄/PhOEtα-Methylstyrene/Styrene (B11656)Toluene-->951,500-3,0001.5-2.5[2]
Maghnite-Na (Clay)α-MethylstyreneBulk06~40--[3]
p-MeStCl/SnCl₄/DTBPp-Methylstyrene[Bmim][NTf₂]-252.5QuantitativeControlled1.40-1.59[4]
Anionic Polymerization
n-BuLiα-MethylstyreneCyclohexane/THF61-High1,670Narrow
n-BuLiα-Methylstyrene/StyreneToluene/THF-153High-Narrow[5]
Potassium Hydride/Organylaluminumα-MethylstyreneToluene1002---[6]
Free-Radical Polymerization
t-Butyl PerbenzoateStyrene/α-Methylstyrene (80/20)Aqueous Suspension105-13526~97--[7]
AIBN/COBF (CCT agent)α-Methylstyrene-50--4601.69[8]
Controlled Radical Polymerization
α,α-Dichlorotoluene/CuCl/bipy (ATRP)StyreneBulk130->90Controlled~1.3
Photoiniferter RAFTα-Methylstyrene-Low--Controlled-[9]

Detailed Analysis of Initiator Systems

Cationic Polymerization

Cationic polymerization of this compound is typically initiated by Lewis acids or protonic acids.

  • Advantages:

    • Can be carried out at relatively high temperatures with certain initiator systems (e.g., SnCl₄), which can be advantageous for industrial processes.[1]

    • Tolerant to some impurities that would terminate anionic polymerizations.

    • The use of ionic liquids as solvents can lead to controlled polymerization with milder exotherms and narrower polydispersity.[4]

  • Disadvantages:

    • Often requires low temperatures to control the polymerization and obtain well-defined polymers.[1]

    • Side reactions, such as chain transfer to monomer, can be prevalent, leading to broader molecular weight distributions.

    • Many traditional Lewis acid initiators are sensitive to water.

Anionic Polymerization

Anionic polymerization, often termed "living" polymerization, offers excellent control over the polymer architecture.

  • Advantages:

    • Allows for the synthesis of polymers with well-defined molecular weights and very narrow molecular weight distributions (PDI < 1.1).

    • The "living" nature of the propagating chains enables the synthesis of block copolymers and other complex architectures.[5]

    • High initiator efficiency can be achieved under the right conditions.

  • Disadvantages:

    • Extremely sensitive to impurities such as water, carbon dioxide, and oxygen, requiring rigorous purification of monomers, solvents, and inert atmosphere techniques.[10]

    • Typically requires very low temperatures to control the polymerization of reactive monomers like α-methylstyrene.[11]

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method. However, for α-methylstyrene, homopolymerization via this route is challenging due to its low ceiling temperature (around 61°C for the neat monomer).[9]

  • Advantages:

    • Robust and tolerant to a wide range of functional groups and reaction conditions.

    • Can be used for the copolymerization of this compound with other vinyl monomers, such as styrene, to produce materials with tailored properties.[7]

  • Disadvantages:

    • Poor control over molecular weight and polydispersity, typically resulting in broad distributions.

    • Homopolymerization of this compound is generally not feasible under standard free-radical conditions.[7]

    • Chain transfer reactions can limit the achievable molecular weight.

Controlled Radical Polymerization (CRP)

CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization combine the robustness of free-radical polymerization with the control of living polymerizations.

  • Advantages:

    • Enables the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities from a wide range of monomers.

    • Tolerant to a variety of functional groups.

    • Allows for the creation of complex architectures like block and graft copolymers.

  • Disadvantages:

    • Often requires catalysts (e.g., copper complexes in ATRP) that may need to be removed from the final product.[12]

    • RAFT agents need to be carefully selected for the specific monomer to achieve good control.[13]

    • The polymerization of α-methylstyrene via these methods can still be challenging due to its low ceiling temperature, though low-temperature approaches are being explored.[9]

Experimental Protocols

Cationic Polymerization of α-Methylstyrene with SnCl₄

This protocol is based on a process that can be run at ambient temperature.[1]

  • Monomer and Solvent Preparation: Prepare a solution of α-methylstyrene in a dry, inert solvent such as toluene or cumene. The monomer can be used without extensive purification from plant-grade sources.

  • Initiator Preparation: Prepare a solution of tin(IV) chloride (SnCl₄) in a suitable dry solvent.

  • Polymerization: In a reaction vessel under an inert atmosphere, add the α-methylstyrene solution. While stirring, add the SnCl₄ solution to initiate the polymerization. The reaction is typically run at a temperature above 0°C.

  • Termination and Purification: After the desired reaction time, the polymerization can be terminated by the addition of a protic solvent like methanol. The polymer is then precipitated in an excess of methanol, filtered, and dried under vacuum.

Anionic Polymerization of α-Methylstyrene with n-BuLi

This protocol requires stringent anhydrous and anaerobic conditions.[5]

  • Monomer and Solvent Purification: Tetrahydrofuran (THF) and α-methylstyrene must be rigorously purified and dried. THF is typically distilled from sodium/benzophenone ketyl, and the monomer is distilled from a suitable drying agent.

  • Reaction Setup: A flame-dried, argon-purged reaction vessel is charged with the purified solvent and monomer. The reactor is cooled to the desired polymerization temperature (e.g., -78°C).

  • Initiation: A solution of n-butyllithium (n-BuLi) in hexane (B92381) is added via syringe to initiate the polymerization. The appearance of a characteristic color (e.g., cherry-red for the α-methylstyryl anion) indicates successful initiation.

  • Propagation: The polymerization is allowed to proceed at the low temperature for the desired time.

  • Termination and Purification: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol. The polymer is then precipitated in a large excess of methanol, filtered, and dried under vacuum.

Free-Radical Copolymerization of Styrene and α-Methylstyrene

This protocol describes a suspension polymerization process.[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a suspension agent (e.g., polyvinyl alcohol).

  • Monomer Phase Preparation: In a separate vessel, mix the styrene and α-methylstyrene monomers and dissolve the free-radical initiator (e.g., t-butyl perbenzoate).

  • Suspension and Polymerization: Add the monomer phase to the aqueous phase with vigorous stirring to form a stable suspension of monomer droplets. Heat the mixture to the desired polymerization temperature (e.g., 100-125°C) under an inert atmosphere to initiate polymerization.

  • Work-up: After the polymerization is complete, the polymer beads are collected by filtration, washed thoroughly with water, and dried.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Prep Monomer Purification/ Preparation Reaction_Setup Reaction Vessel Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Purification/ Preparation Solvent_Prep->Reaction_Setup Initiator_Prep Initiator Solution Preparation Initiation Initiation Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: General experimental workflow for the polymerization of this compound.

Initiation_Mechanisms cluster_cationic Cationic Initiation cluster_anionic Anionic Initiation cluster_radical Free-Radical Initiation C_Initiator Lewis Acid (e.g., SnCl₄) or Protonic Acid (H⁺) C_Carbocation Carbocation (Active Center) C_Initiator->C_Carbocation Electrophilic Attack C_Monomer This compound C_Monomer->C_Carbocation A_Initiator Organometallic (e.g., n-BuLi) A_Carbanion Carbanion (Active Center) A_Initiator->A_Carbanion Nucleophilic Attack A_Monomer This compound A_Monomer->A_Carbanion R_Initiator Peroxide or Azo Cmpd (e.g., AIBN) R_Radical_Initiator Initiator Radical (R•) R_Initiator->R_Radical_Initiator Homolytic Cleavage (Δ or hν) R_Monomer_Radical Monomer Radical (Active Center) R_Radical_Initiator->R_Monomer_Radical Addition to Double Bond R_Monomer This compound R_Monomer->R_Monomer_Radical

Caption: Comparison of initiation mechanisms for this compound polymerization.

References

Quantifying Residual 2-Methylstyrene in Polymers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of residual monomers, such as 2-methylstyrene (B165405), in polymer-based materials is a critical quality attribute that can impact the material's properties, safety, and regulatory compliance. Accurate and robust analytical methods are therefore essential for their quantification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the determination of residual this compound in polymeric matrices.

Comparison of Analytical Methods

While Gas Chromatography (GC) is often a preferred method for volatile monomers, HPLC offers a viable alternative, particularly for non-volatile or thermally labile compounds. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Method Principle Typical Column Detector Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages Disadvantages
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.C18, Phenyl-HexylUV/Vis, Diode Array (DAD)~0.001 mg/kg[1]~0.003 mg/kgWide applicability, robust, good for less volatile compounds.Lower resolution for very volatile compounds compared to GC.
Gas Chromatography (GC) Separation based on boiling point and polarity in a gaseous mobile phase.Capillary columns (e.g., DB-17)Flame Ionization (FID), Mass Spectrometry (MS)0.1 - 0.25 ppm[2]Not specifiedHigh resolution and sensitivity for volatile compounds.Requires sample volatility; derivatization may be needed for non-volatile analytes.
Headspace GC (HS-GC) Analysis of the vapor phase in equilibrium with the sample.Capillary columnsFID, MSNot specifiedNot specifiedMinimal sample preparation, reduces matrix effects.Only suitable for volatile and semi-volatile compounds.
UV/Visible Spectrophotometry Measurement of light absorbance by the analyte.Not applicablePhotomultiplier tube0.30 ppm[2]Not specifiedSimple, inexpensive.Low selectivity, susceptible to interference from other UV-absorbing compounds.[2]

Experimental Protocols

Representative HPLC-UV Method for this compound

This protocol is adapted from established methods for styrene (B11656) and related compounds and is suitable for the quantification of residual this compound in polymers.[1][3][4]

1. Sample Preparation (Polymer Dissolution/Extraction)

  • Weigh accurately about 1 gram of the polymer sample into a volumetric flask.

  • Dissolve the polymer in a suitable solvent in which the polymer is soluble but does not interfere with the chromatography (e.g., Tetrahydrofuran (THF), Acetone).

  • Precipitate the polymer by adding a non-solvent (e.g., Methanol).

  • Filter the solution through a 0.45 µm syringe filter to remove the precipitated polymer and any particulates.

  • The filtrate, containing the residual monomer, is then used for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typical. For this compound, a starting composition of 50:50 (v/v) acetonitrile:water can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 246-254 nm). A wavelength scan of a this compound standard is recommended to determine the optimal wavelength.[4][5]

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations bracketing the expected sample concentrations.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be established over the desired concentration range.

4. Quantification

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis of Residual this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Polymer Sample p2 Dissolve in Solvent (e.g., THF) p1->p2 p3 Precipitate Polymer (e.g., with Methanol) p2->p3 p4 Filter Solution p3->p4 a1 Inject Sample Extract p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: General workflow for the quantification of residual this compound in polymers using HPLC.

Alternative Analytical Techniques

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For residual monomer analysis, headspace GC (HS-GC) is particularly advantageous as it minimizes sample preparation and reduces matrix interference. In a study comparing GC and UV spectrophotometry for residual styrene, GC with a capillary column was found to be the most sensitive method.[2]

Key Considerations for GC Analysis:

  • Injection Technique: Split/splitless injection is common, but requires optimization to avoid discrimination of compounds with different boiling points.[6]

  • Column: Capillary columns offer high separation efficiency.

  • Detector: Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons, while Mass Spectrometry (MS) offers higher selectivity and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for the direct quantification of monomers in a polymer solution without the need for an extraction step. However, NMR is generally less sensitive than chromatographic methods.[7]

Conclusion

The choice of an analytical method for quantifying residual this compound in polymers requires careful consideration of the specific application, required sensitivity, and the nature of the polymer matrix. While GC is often the method of choice for volatile monomers due to its high resolution and sensitivity, HPLC provides a robust and reliable alternative. The detailed protocol and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their needs.

References

Safety Operating Guide

Proper Disposal of 2-Methylstyrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methylstyrene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this flammable and hazardous chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if inhaled and toxic to aquatic life with long-lasting effects.[1] Improper handling and disposal can lead to significant safety hazards and environmental contamination.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses with side shields or a face shield are mandatory.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or in poorly ventilated areas.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Use explosion-proof electrical and ventilating equipment.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[3][5]

Spill and Emergency Procedures

In the event of a this compound spill, immediate and decisive action is critical.

Small Spills (less than 1 liter):

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[3][6]

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[5][6] Do not use combustible materials such as paper towels.

  • Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[3][5][6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Large Spills (greater than 1 liter):

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Emergency Services: Contact your institution's emergency response team and provide details of the spill.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Ventilate if Safe to Do So: If it can be done without risk, increase ventilation.

Disposal Plan and Procedures

This compound and its contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[6][7]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated absorbent materials, and disposable PPE, in a designated, properly labeled hazardous waste container.[1]

    • The container must be compatible with this compound and have a secure, tight-fitting lid.[3]

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., flammable, health hazard, environmental hazard).

  • Storage:

    • Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

    • The storage area should be designated for hazardous waste and have secondary containment.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][2]

    • Do not pour this compound down the drain or dispose of it in regular trash.[2][6]

Disposal Methods:

  • Incineration: The preferred method of disposal is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed disposal facility.

  • Landfill: In some cases, after being absorbed onto an inert material like vermiculite, the waste may be disposed of in a permitted hazardous waste landfill.[8]

Key Chemical Data for Disposal Considerations

PropertyValueSignificance for Disposal
UN Number 2618Proper shipping and transportation identifier.[1]
Hazard Class 3 (Flammable Liquid)Dictates handling, storage, and transportation requirements.
Flash Point 58 °C (136.4 °F) - closed cupIndicates the temperature at which it can ignite.
GHS Hazard Statements H226, H332, H411Flammable liquid and vapor, Harmful if inhaled, Toxic to aquatic life with long lasting effects.[1]
Incompatibilities Strong oxidizing agents, strong acids, peroxides.Must be stored and disposed of separately from these substances.[3][6]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Collect Waste this compound & Contaminated Materials B->C D Use Designated, Compatible Hazardous Waste Container C->D E Securely Seal and Label Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Ensure Secondary Containment F->G H Contact Licensed Waste Disposal Company G->H I Transport to Approved Disposal Facility H->I J Incineration or Permitted Landfill I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 2-Methylstyrene (also known as 2-Vinyltoluene). Adherence to these procedural guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Understanding the Hazards

This compound is a flammable liquid and vapor that can be harmful if inhaled. It is known to cause irritation to the skin, eyes, and respiratory tract. The substance may also polymerize at elevated temperatures, creating a risk of fire or explosion. It is classified as toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Protocol

A systematic approach to the selection and use of PPE is mandatory when handling this compound. The following workflow outlines the necessary steps to ensure adequate protection.

PPE_Workflow_2_Methylstyrene cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_use Safe Handling and Disposal assess_hazards Identify Hazards: - Flammable Liquid - Harmful if Inhaled - Skin/Eye Irritant - Aquatic Toxicity select_respirator Respiratory Protection (See Table 2) assess_hazards->select_respirator Based on inhalation risk select_eye Eye/Face Protection assess_hazards->select_eye Splash/vapor risk select_gloves Hand Protection (See Table 3) assess_hazards->select_gloves Direct contact risk select_body Body Protection assess_hazards->select_body Splash/contact risk assess_procedure Evaluate Procedure: - Quantity Handled - Temperature - Ventilation - Duration of Task assess_procedure->select_respirator assess_procedure->select_gloves pre_check Pre-Use Inspection: Check PPE for damage select_respirator->pre_check select_eye->pre_check select_gloves->pre_check select_body->pre_check donning Proper Donning pre_check->donning handling Execute Task in Fume Hood donning->handling doffing Proper Doffing handling->doffing disposal Dispose of Contaminated PPE and Chemical Waste (Follow local regulations) doffing->disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.